Boc-Sar-OH
説明
The exact mass of the compound Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXIMPFOTQVOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065603 | |
| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13734-36-6 | |
| Record name | [(tert-Butoxycarbonyl)(methyl)amino]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-((1,1-dimethylethoxy)carbonyl)-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,1-dimethylethoxy)carbonyl]sarcosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Boc-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of N-tert-butoxycarbonyl-sarcosine (Boc-Sar-OH), a crucial building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This document details its structural characteristics, physicochemical parameters, reactivity, and provides established experimental protocols for its synthesis, purification, and application.
Core Chemical Properties
This compound, with the CAS number 13734-36-6, is a derivative of sarcosine (B1681465) (N-methylglycine) where the amino group is protected by a tert-butoxycarbonyl (Boc) group.[1][2][3] This protecting group imparts specific solubility characteristics and allows for controlled reactions in peptide synthesis.[4]
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₈H₁₅NO₄ | [2][3] |
| Molecular Weight | 189.21 g/mol | [2][3] |
| Melting Point | 88-90 °C | [2][5] |
| Appearance | White to light yellow crystalline powder | [6][7] |
| pKa | 4.03 ± 0.10 (Predicted) | [2] |
| Solubility | Soluble in Dichloromethane (B109758), Chloroform (B151607), Ethyl Acetate, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Sparingly soluble in Methanol and has limited solubility in water. | [2][8] |
| Storage Temperature | 2-8°C, Hygroscopic | [2][5] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet), and the α-methylene protons (a singlet).
-
¹³C NMR : The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the α-carbon.[9][10]
-
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits characteristic absorption bands. These include N-H stretching vibrations, C=O stretching from the carbamate (B1207046) and carboxylic acid groups, and C-H stretching from the alkyl groups. The NIST WebBook provides a reference gas-phase IR spectrum for t-Boc-sarcosine.[11][12]
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the Boc-protecting group and the carboxylic acid functionality.
Boc Group Protection and Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[13][14]
-
Protection : The Boc group is introduced by reacting sarcosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on a carbonyl carbon of Boc₂O.[8][15]
-
Deprotection : The Boc group is labile under acidic conditions.[16] It is readily cleaved using moderately strong acids like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (DCM).[17][18] This deprotection step is fundamental in Boc-based SPPS to expose the amine for subsequent amino acid coupling.[16] The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates.[13]
Peptide Bond Formation
The carboxylic acid group of this compound is activated to facilitate the formation of a peptide bond with the free amino group of another amino acid or a growing peptide chain. This activation is typically achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).[19][20]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from sarcosine.
Materials:
-
Sarcosine (N-methylglycine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
1N Hydrochloric acid (HCl)
-
Chloroform
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve N-methylglycine (e.g., 593 mg) in a mixture of dioxane (10 mL) and water (6 mL).[6]
-
Slowly add a solution of sodium hydroxide (e.g., 1.2 g in water) to the mixture.[6]
-
Cool the mixture to 0°C in an ice bath.[6]
-
Slowly add a solution of di-tert-butyl dicarbonate (e.g., 1.73 g) dissolved in dioxane (2 mL).[6]
-
Stir the mixture at room temperature for 16 hours.[6]
-
Evaporate the dioxane under reduced pressure.[6]
-
Acidify the remaining aqueous layer to a pH of approximately 3 with 1N HCl.[6]
-
Extract the aqueous layer with chloroform (3x).[6]
-
Combine the organic layers and wash with water and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[6]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the this compound product.[6]
Purification by Recrystallization
This compound, if obtained as an oil or impure solid, can be purified by recrystallization.
General Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes). The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[21][22]
-
If the solution is colored, activated carbon can be added to the hot solution to remove colored impurities.[21]
-
Hot filter the solution to remove any insoluble impurities or activated carbon.[21]
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.[21]
-
Further cool the solution in an ice bath to maximize crystal yield.[21]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[21]
-
Wash the crystals with a small amount of cold solvent.[22]
-
Dry the purified crystals under vacuum.[21] A patent describes a method of obtaining crystalline Boc-amino acids from an oily residue by adding seed crystals and pulping with a weak polar solvent.[23][24]
Boc Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide
This protocol outlines the incorporation of this compound into a dipeptide on a solid support.
Materials:
-
Pre-loaded resin (e.g., Merrifield or PAM resin with the first amino acid attached)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU)
-
Activator (e.g., HOBt)
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.[25]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in a minimal amount of DMF.[20]
-
Add DIEA (4-8 equivalents) to the activation mixture.[20]
-
Immediately add the activated amino acid solution to the neutralized resin.[20]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[20]
-
-
Washing: Wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: A qualitative ninhydrin (B49086) (Kaiser) test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[20]
HPLC Analysis of Peptides Containing this compound
System and Conditions:
-
System: Standard analytical HPLC with a UV detector.[26]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[26]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[26]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[26]
-
Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized.[26]
-
Flow Rate: 1.0 mL/min.[26]
-
Detection: UV absorbance at 214 nm and 280 nm.[26]
Visualizing Chemical Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key chemical workflows involving this compound.
Caption: Synthesis of this compound.
References
- 1. This compound, 13734-36-6, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 2. This compound | 13734-36-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound = 99.0 T 13734-36-6 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 13734-36-6 | TCI AMERICA [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Hyp-OH(13726-69-7) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. t-Boc-sarcosine [webbook.nist.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mt.com [mt.com]
- 23. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 24. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Boc-Sar-OH CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH), a crucial building block in modern peptide synthesis. It details its chemical properties, experimental protocols for its application in solid-phase peptide synthesis (SPPS), and its role in the synthesis of biologically active peptides.
Core Properties of this compound
This compound, also known as Boc-N-methylglycine, is a derivative of the N-methylated amino acid sarcosine (B1681465), protected at the amino group with a tert-butyloxycarbonyl (Boc) group. This protecting group is acid-labile, making it a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis.[1] The incorporation of N-methylated amino acids like sarcosine into peptide chains is a key strategy to enhance metabolic stability and membrane permeability of peptide-based therapeutics.[2]
Quantitative Data Summary
| Property | Value | References |
| CAS Number | 13734-36-6 | [3][4][5][6] |
| Molecular Weight | 189.21 g/mol | [3][4][6] |
| Molecular Formula | C₈H₁₅NO₄ | [4][5] |
| Linear Formula | (CH₃)₃COCON(CH₃)CH₂COOH | [3] |
Application in Peptide Synthesis
This compound is primarily utilized in Boc-strategy solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[1] The cycle of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid is repeated until the desired sequence is assembled.[7][8]
Experimental Workflow: Boc-SPPS Cycle
The following diagram illustrates the fundamental cycle of solid-phase peptide synthesis using the Boc protection strategy.
Caption: General workflow for a single cycle of Boc-strategy solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocols
Protocol 1: Boc Group Deprotection
The removal of the N-terminal Boc protecting group is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)[9]
-
Isopropanol (IPA)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Swell the peptide-resin in DCM within the reaction vessel.[7]
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for approximately 5 minutes (pre-wash).[7]
-
Drain the solution and add a fresh 50% TFA/DCM solution. Agitate the mixture for an additional 20-30 minutes to ensure complete deprotection.[7][10]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by IPA (2 times) to remove residual acid.[9][10]
-
Neutralize the resulting N-terminal ammonium (B1175870) salt by treating the resin with a 10% solution of DIEA in DCM for 2 minutes. Repeat this neutralization step.[1][11]
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base and prepare for the coupling step.[11]
Note: When the peptide sequence contains sensitive residues such as Tryptophan (Trp) or Methionine (Met), scavengers like dithiothreitol (B142953) (DTE) (e.g., 0.5%) should be added to the TFA solution to prevent alkylation by the tert-butyl cation byproduct.[1][7]
Protocol 2: Coupling of this compound
Coupling N-methylated amino acids like this compound can be challenging due to steric hindrance. Therefore, potent activating reagents are recommended.
Materials:
-
Deprotected and neutralized peptide-resin
-
This compound
-
Coupling reagent, e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10]
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin substitution) and an equivalent amount of HBTU or HATU in DMF.[10][11]
-
Add DIEA (6-8 equivalents) to the solution to begin the activation. Allow the mixture to pre-activate for 1-5 minutes at room temperature.[10]
-
Coupling: Add the pre-activated this compound solution to the swollen and neutralized peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours. Due to the steric hindrance of N-methylated amino acids, extended coupling times may be necessary.[11]
-
Monitoring: Monitor the reaction's completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow or no color change) indicates a complete reaction.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove excess reagents and byproducts.
Case Study: Synthesis and Biological Activity of Clavatustide B
This compound is a key component in the total synthesis of complex, biologically active natural products. A notable example is Clavatustide B, a cyclodepsipeptide.
Synthesis and Activity of Clavatustide B
The synthesis of the linear precursor to Clavatustide B involves a crucial step where this compound is coupled to an amine intermediate using standard peptide coupling reagents.[12] Following the assembly of the linear chain, a final deprotection and macrolactamization (cyclization) step yields the final product.[12]
Clavatustide B has demonstrated significant anti-proliferative activity against various human cancer cell lines, with particular sensitivity noted in HeLa (cervical cancer) cells.[12] While the precise molecular signaling pathway is a subject of ongoing research, the activity of such peptides highlights the importance of incorporating N-methylated residues to generate novel therapeutic candidates.
Caption: Logical relationship showing this compound as a key reagent for Clavatustide B synthesis.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. peptide.com [peptide.com]
- 6. This compound Novabiochem 13734-36-6 [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. First total synthesis of cyclodepsipeptides clavatustide A and B and their enantiomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Solubility of Boc-Sar-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonylsarcosine (Boc-Sar-OH), a key building block in peptide synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification protocols, and formulation strategies. This document consolidates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and includes visualizations to guide laboratory workflows.
Core Concepts in this compound Solubility
This compound is an N-protected derivative of sarcosine (B1681465) (N-methylglycine). The presence of the bulky and nonpolar tert-butoxycarbonyl (Boc) group on the nitrogen atom, combined with the polar carboxylic acid moiety, gives the molecule an amphiphilic character. This structure dictates its solubility profile, generally favoring polar aprotic solvents that can effectively solvate both the nonpolar Boc group and the polar carboxylic acid. The principle of "like dissolves like" is fundamental to understanding its behavior in different organic media.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published in peer-reviewed literature. However, information from technical data sheets and chemical suppliers provides valuable insights. The following table summarizes the available data, primarily at ambient temperature (approximately 20-25°C).
| Solvent | Chemical Class | Quantitative Solubility (mg/mL) | Qualitative Solubility | Source Citation |
| Dimethylformamide (DMF) | Polar Aprotic | ~94.6 | Clearly Soluble | [1] |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Not specified | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not specified | Sparingly Soluble | [2][3] |
| Chloroform | Halogenated Hydrocarbon | Not specified | Sparingly Soluble | [2][3] |
| Methanol | Polar Protic | Not specified | Slightly Soluble | [2][3] |
| Water | Polar Protic | Not specified | Limited Solubility |
Note: The quantitative solubility in DMF was calculated based on the observation that 1 mmole of this compound (molecular weight: 189.21 g/mol ) is clearly soluble in 2 mL of the solvent.[1]
Experimental Protocol: Determination of this compound Solubility
For applications requiring precise solubility values, the following gravimetric method is recommended. This protocol is adapted from standard procedures for determining the solubility of amino acid derivatives.[4]
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
-
Evaporation dish or pre-weighed container
-
Vacuum oven or nitrogen stream for solvent evaporation
2. Experimental Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure saturation at equilibrium.
-
Add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Tightly seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, cease agitation and allow the vial to stand, permitting the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed evaporation dish to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Evaporate the solvent from the dish. This can be achieved under a gentle stream of nitrogen or by using a vacuum oven at a temperature that will not cause degradation of the this compound.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.
-
Weigh the evaporation dish containing the dried this compound residue on an analytical balance.
-
3. Calculation and Data Reporting:
-
Calculate the mass of the dissolved this compound:
-
Mass of dissolved solid = (Mass of dish + residue) - (Mass of empty dish)
-
-
Calculate the solubility:
-
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant withdrawn (mL)
-
-
Reporting:
-
Report the solubility in mg/mL or g/100 mL.
-
Always specify the temperature at which the measurement was conducted.
-
It is recommended to perform the experiment in triplicate to ensure accuracy and report the mean value with the standard deviation.
-
Visualizing Experimental and Logical Workflows
To aid researchers, the following diagrams, created using the DOT language, illustrate key processes related to the solubility of this compound.
Caption: Experimental workflow for determining this compound solubility.
Caption: Logical workflow for solvent selection for this compound.
References
An In-depth Technical Guide to the Storage and Handling of Boc-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling conditions for Boc-Sar-OH (N-(tert-Butoxycarbonyl)-N-methylglycine), a common building block in peptide synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and guaranteeing laboratory safety.
Compound Properties
This compound is a white to light yellow crystalline powder. It is classified as a combustible solid.[1]
| Property | Value |
| CAS Number | 13734-36-6 |
| Molecular Formula | C8H15NO4 |
| Molecular Weight | 189.21 g/mol [1][2] |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 88-92 °C |
| Storage Class | 11 (Combustible Solids)[1] |
Storage Conditions
Proper storage of this compound is critical to prevent its degradation and maintain its purity. The primary concern is the hydrolysis of the acid-labile Boc protecting group.
| Condition | Recommendation | Rationale |
| Temperature (Solid) | 2-8°C is ideal for long-term storage.[1] Some suppliers indicate a broader range of 2-30°C is acceptable.[3] | Cold storage minimizes the rate of potential degradation, maximizing the compound's shelf life. |
| Temperature (Stock Solution) | For solutions, store at -20°C for up to one month or -80°C for up to six months.[4] | Frozen storage significantly slows down the degradation of the compound in solution. |
| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture, which can cause hydrolysis of the Boc group. |
| Light | While not explicitly stated for this compound, it is good practice to store in an opaque or amber container to protect from light, as is common for many organic compounds. | Prevents potential light-induced degradation. |
| Container | Use a well-sealed, appropriate chemical container. Ensure the container is kept upright to prevent leakage. | Prevents contamination and exposure to the environment. |
Handling and Safety Precautions
Safe handling of this compound is essential to prevent exposure and ensure a safe laboratory environment.
3.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5][6]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1][5]
-
Respiratory Protection: In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][5]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6]
3.2 General Handling Guidelines
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Do not ingest or inhale.[5]
-
Wash hands thoroughly after handling.[5]
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[8]
Experimental Protocols
4.1 Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound, a common procedure in a research setting.
-
Equilibration: Remove the this compound container from cold storage and allow it to warm to room temperature before opening. This prevents moisture from condensing on the compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a clean, dry container.
-
Dissolution: Add the appropriate solvent (e.g., DMF, which is mentioned as a suitable solvent) to the this compound and mix until fully dissolved.
-
Storage: Store the resulting solution in a tightly sealed container at -20°C or -80°C, depending on the desired storage duration.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the recommended workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
An In-depth Technical Guide on the Stability and Degradation Pathways of Boc-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-sarcosine (Boc-Sar-OH) is a protected amino acid derivative widely utilized in peptide synthesis and other areas of organic chemistry. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a range of conditions and its facile removal under specific acidic conditions.[1] A thorough understanding of the stability profile and degradation pathways of this compound is critical for its effective use in synthesis, for ensuring the purity of resulting peptides and molecules, and for defining appropriate storage and handling conditions.
This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including acidic, basic, thermal, and photolytic stress. It details the primary degradation pathways, identifies potential degradation products, and provides exemplary experimental protocols for conducting stability and forced degradation studies.
Chemical Stability Profile
The stability of this compound is intrinsically linked to the chemical properties of the Boc protecting group. The Boc group is a carbamate (B1207046) that is stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[1]
pH Stability
The Boc group of this compound is highly sensitive to acidic conditions. Cleavage occurs via protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield sarcosine (B1681465).[2]
Conversely, this compound exhibits significant stability under neutral and basic conditions. This orthogonality is a key advantage in synthetic strategies where other protecting groups, such as the base-labile Fmoc group, are employed.[1]
Table 1: Summary of pH Stability of this compound
| Condition | pH Range | Stability | Primary Degradation Product(s) |
| Acidic | < 4 | Labile | Sarcosine, Carbon Dioxide, Isobutylene |
| Neutral | 6 - 8 | Stable | - |
| Basic | > 8 | Stable | - |
Note: The rate of degradation under acidic conditions is dependent on the specific acid used, its concentration, temperature, and the solvent system.
Thermal Stability
This compound can undergo thermal degradation, particularly at elevated temperatures. The primary thermal degradation pathway involves the fragmentation of the Boc group to yield sarcosine, isobutylene, and carbon dioxide.[3][4] This process can occur without the need for a catalyst.[4] High temperatures may also pose a risk of racemization if a chiral center were present; however, sarcosine is achiral.[3]
Table 2: Thermal Stability of this compound
| Condition | Temperature Range | Stability | Primary Degradation Product(s) |
| Recommended Storage | 2-8 °C[5] | Stable | - |
| Room Temperature | ~20-25 °C | Generally Stable (short-term) | - |
| Elevated Temperature | > 80 °C | Prone to Degradation | Sarcosine, Isobutylene, Carbon Dioxide |
Photostability
Forced degradation studies are essential to determine the intrinsic photostability of a molecule.[6] While specific photostability data for this compound is not extensively documented in the provided search results, general principles suggest that molecules with chromophores are more susceptible to photodegradation. Although this compound does not contain a strong chromophore, exposure to high-intensity UV or visible light could potentially induce degradation.[7] Photolytic stress can induce photo-oxidation via a free radical mechanism.[8]
Table 3: General Photostability Profile of Boc-Protected Amino Acids
| Condition | Light Source | Potential for Degradation | Potential Degradation Pathways |
| Ambient Light | Indoor lighting | Low | - |
| Forced Photodegradation | UV (e.g., 254 nm) / Visible Light | Possible | Photo-oxidation, fragmentation |
Degradation Pathways
The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group. Other potential degradation routes include thermolysis and, to a lesser extent, photolysis.
Acid-Catalyzed Degradation
This is the most well-characterized degradation pathway for this compound and other Boc-protected amines. The mechanism proceeds as follows:
-
Protonation of the carbonyl oxygen of the Boc group.
-
Cleavage of the O-C(CH₃)₃ bond to form the stable tert-butyl cation and the carbamic acid of sarcosine.
-
The carbamic acid is unstable and rapidly decomposes to sarcosine and carbon dioxide.
-
The tert-butyl cation can be quenched by a nucleophile or eliminate a proton to form isobutylene.
Acid-catalyzed degradation pathway of this compound.
Thermal Degradation
At elevated temperatures, this compound can decompose without the need for an acid catalyst. The likely mechanism involves a concerted fragmentation process.[4][9]
Thermal degradation pathway of this compound.
Experimental Protocols
The following protocols are representative examples for conducting forced degradation studies and for the analysis of this compound stability. These methods should be validated for specific laboratory conditions and instrumentation.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[8][10]
Workflow for forced degradation studies.
a. Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.[3]
-
Reflux the solution for a specified period (e.g., 4 hours).
-
At various time points, withdraw aliquots, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with mobile phase for analysis.
b. Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide.[3]
-
Reflux the solution for a specified period (e.g., 4 hours).
-
At various time points, withdraw aliquots, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute with mobile phase for analysis.
c. Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 3% hydrogen peroxide.[3]
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
At various time points, withdraw aliquots and dilute with mobile phase for analysis.
d. Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., at 105 °C).[3]
-
After a specified period (e.g., 24 hours), remove the sample, allow it to cool, and dissolve in a suitable solvent for analysis.
e. Photodegradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 1:1) in a quartz cuvette or other transparent container.
-
Expose the solution to a calibrated light source providing both UV and visible output for a specified duration (e.g., as per ICH Q1B guidelines).[6][8]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At various time points, withdraw aliquots for analysis.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[11][12]
Table 4: Example of a Stability-Indicating HPLC Method for this compound
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation: The HPLC method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove the specificity of the method by showing that the degradation products are well-resolved from the parent this compound peak.[11][13]
Characterization of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the identification and characterization of degradation products.[14][15]
LC-MS Analysis:
-
Analyze the stressed samples using an LC-MS system.
-
The mass-to-charge ratio (m/z) of the parent compound and any new peaks can be determined.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the ions and obtain structural information about the degradation products.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to provide detailed structural information of isolated degradation products.[16][17]
Storage and Handling
Based on its stability profile, the following storage and handling recommendations are advised for this compound:
-
Storage Temperature: Store in a cool, dry place, typically at 2-8 °C, to minimize thermal degradation.[5]
-
Light Exposure: Store in a light-resistant container to protect from potential photodegradation.
-
Atmosphere: Keep in a tightly sealed container to protect from moisture.
-
Chemical Compatibility: Avoid contact with strong acids, which will cause deprotection.
Conclusion
This compound is a chemically stable compound under neutral and basic conditions, making it a versatile reagent in organic synthesis. Its primary liability is its sensitivity to acidic conditions, which allows for its controlled removal. Thermal and photolytic stress can also induce degradation. A thorough understanding of these stability characteristics and degradation pathways is paramount for researchers and drug development professionals to ensure the integrity of their synthetic processes and the quality of their final products. The implementation of robust stability-indicating analytical methods is essential for monitoring the purity of this compound and for characterizing any potential degradation products.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Strategic Incorporation of Boc-Sar-OH in N-Methylated Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-methylated peptides represents a critical strategy in modern drug discovery, offering a pathway to enhanced metabolic stability, improved cell permeability, and controlled conformation of peptide therapeutics. The incorporation of N-methylated amino acids, however, presents unique synthetic challenges, primarily due to the steric hindrance at the secondary amine which can impede coupling reactions. Among the toolkit of N-methylated building blocks, Boc-Sar-OH (Boc-sarcosine or Boc-N-methylglycine) is a fundamental component for introducing the simplest N-methylated residue. This technical guide provides a comprehensive overview of the role and application of this compound in N-methylated peptide synthesis, with a focus on the Boc (tert-butyloxycarbonyl) strategy.
Core Concepts: The Role of this compound
This compound is an N-terminally protected derivative of sarcosine (B1681465) (N-methylglycine). The Boc protecting group is acid-labile, making it suitable for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. In this approach, the temporary Nα-Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more stable, benzyl-based side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a very strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
The incorporation of sarcosine via this compound can significantly impact the properties of a peptide. N-methylation prevents the formation of hydrogen bonds at the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets. This conformational effect can be strategically employed to design peptides with specific three-dimensional structures. Furthermore, the presence of the N-methyl group provides steric shielding against proteolytic enzymes, thereby increasing the peptide's in vivo half-life.
Boc vs. Fmoc Strategy for N-Methylated Peptides
The choice between the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy for synthesizing N-methylated peptides is a critical decision. While the Fmoc strategy is more common for standard peptide synthesis due to its milder, base-labile deprotection conditions, the Boc strategy often proves advantageous for sequences rich in N-methylated amino acids.[3][4] Peptides with multiple N-methylated residues tend to be more hydrophobic and prone to aggregation. The Boc strategy can mitigate this issue, as the N-terminus remains protonated as a trifluoroacetate (B77799) salt after deprotection, which helps to reduce aggregation and improve solvation.[5][6]
Quantitative Data on Coupling Reagents
The primary challenge in incorporating this compound and other N-methylated amino acids is the reduced nucleophilicity and increased steric bulk of the N-methylated amine, which can lead to incomplete coupling reactions. To overcome this, highly efficient coupling reagents are required. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are generally more effective than carbodiimides like DIC for these sterically demanding couplings.[7][8][9]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is often considered the reagent of choice for coupling N-methylated amino acids due to the formation of a highly reactive OAt-ester intermediate, which leads to faster and more complete reactions with a lower risk of racemization compared to HBTU.[8][9][10]
| Coupling Reagent | Relative Coupling Efficiency for Hindered Amino Acids | Typical Coupling Time for N-Methylated Residues | Risk of Racemization | Key Considerations |
| HATU | Excellent | 15 - 60 minutes | Very Low | Highly efficient, recommended for difficult or sterically hindered couplings like N-methylated amino acids.[7][8][10] |
| HBTU | Very Good | 30 - 120 minutes | Low | A reliable choice, though generally less reactive than HATU for hindered couplings.[7][8][10] |
| HCTU | Very Good | 20 - 90 minutes | Low | Similar in reactivity to HBTU, with reported lower allergenic potential.[9] |
| PyBOP | Good | 60 - 240 minutes | Moderate | A phosphonium-based reagent, effective but can be more prone to side reactions. |
| DIC/HOBt | Moderate | 2 - 8 hours | Moderate | Cost-effective but can be slow and inefficient for sterically hindered couplings.[7] |
Experimental Protocols
The following protocols are generalized for the manual Boc-SPPS of a peptide containing a sarcosine residue using this compound. These should be optimized based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition in Boc-SPPS.
Materials:
-
Peptide-resin (e.g., MBHA or Merrifield resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Boc-protected amino acids
-
Coupling reagent (e.g., HATU)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[11]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with IPA (2 times) and then DCM (3 times).
-
Add a 10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.[2]
-
Wash the resin with DCM (3-5 times) to remove excess base.
-
-
Coupling: Proceed to Protocol 2 for the coupling of this compound.
-
Washing: After coupling, wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
Protocol 2: Coupling of this compound using HATU
This protocol details the coupling of the sterically hindered this compound.
Materials:
-
Deprotected and neutralized peptide-resin
-
This compound
-
HATU
-
DIEA
-
DMF, peptide synthesis grade
Procedure:
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and HATU (1.95-3.9 equivalents) in DMF.
-
Activation: Add DIEA (4-8 equivalents) to the activation solution and mix for 1-2 minutes.[8]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Reaction Time: Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test. The Kaiser (ninhydrin) test is commonly used for primary amines, but it is unreliable for the secondary amine of sarcosine. The chloranil (B122849) test is a suitable alternative for detecting secondary amines. A negative test (no color change of the beads) indicates a complete reaction.
-
Recoupling (if necessary): If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activation solution.
Visualizing the Workflow
Boc-SPPS Cycle for this compound Incorporation
Caption: Workflow for a single coupling cycle in Boc-SPPS for the incorporation of this compound.
Activation and Coupling Pathway of this compound
Caption: Activation and coupling pathway of this compound with HATU in SPPS.
Conclusion
This compound is an indispensable reagent for the synthesis of N-methylated peptides using the Boc-SPPS strategy. While the incorporation of this and other N-methylated amino acids is challenging due to steric hindrance, the use of optimized protocols with high-efficiency coupling reagents like HATU can lead to successful synthesis. The Boc strategy offers distinct advantages for hydrophobic and aggregation-prone N-methylated sequences, making it a powerful tool in the arsenal (B13267) of peptide chemists and drug developers. By carefully selecting the synthetic strategy and optimizing coupling conditions, researchers can effectively leverage the benefits of N-methylation to create novel peptide therapeutics with enhanced pharmacological properties.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development, the strategic use of protecting groups is a fundamental concept that dictates the success of a synthetic route. Among the arsenal (B13267) of amine protecting groups, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile tool. Its widespread application is a testament to its unique stability profile and the facility of its removal under specific, mild acidic conditions. This technical guide provides a comprehensive exploration of the Boc protecting group, from its core chemical principles to detailed experimental protocols and its strategic implementation in complex synthetic endeavors.
The Chemistry of the Boc Protecting Group: A Tale of Stability and Lability
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group primarily used to temporarily block the Nα-amino group of amino acids and other amine functionalities.[1] This protection prevents undesirable side reactions during chemical transformations, such as peptide bond formation.[1] The efficacy of the Boc group is rooted in its stability under a wide range of conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[2] This stability profile makes it orthogonal to other common protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group, enabling complex and selective synthetic strategies.[2][3]
The key to the Boc group's utility lies in its predictable lability under acidic conditions.[2] This selective removal is typically achieved with moderate to strong acids, such as trifluoroacetic acid (TFA), which cleanly cleave the carbamate (B1207046) bond to regenerate the free amine.[][5]
Mechanisms of Protection and Deprotection
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Boc Protection of Amines
The introduction of the Boc group is most commonly achieved by reacting an amine with di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O), often in the presence of a base.[1][6] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[6] This intermediate then collapses, eliminating tert-butyl carbonate, which subsequently decomposes to the stable byproducts tert-butanol (B103910) and carbon dioxide.[6][7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6][7]
Acid-Catalyzed Boc Deprotection
The removal of the Boc group is efficiently achieved under acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent.[5][8] The deprotection mechanism is an acid-catalyzed process that proceeds in several steps.
The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[5][9] This protonation makes the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[5][9] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[5] The resulting amine is then protonated by the excess acid to form the corresponding salt.[5]
Quantitative Data and Reagent Comparison
The choice of reagents and reaction conditions can significantly impact the efficiency of Boc protection and deprotection.
Reagents for Boc Protection
While di-tert-butyl dicarbonate ((Boc)₂O) is the most prevalent reagent for introducing the Boc group, other reagents have been developed.[10]
| Reagent | Common Name | Key Features |
| Di-tert-butyl dicarbonate | (Boc)₂O, Boc Anhydride | Highly efficient, commercially available, and the most widely used reagent.[10] |
| 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile | Boc-ON | Effective for the protection of amino acids, often providing high yields under mild basic conditions.[10] |
| tert-Butoxycarbonyl azide | Boc-N₃ | Used in the early development of Boc protection, but its use has been largely superseded by the safer (Boc)₂O due to the potential hazards of azides.[10] |
Table 1: Comparison of Common Boc Protection Reagents.
Boc Protection Yields with (Boc)₂O
The following table summarizes representative yields for the N-Boc protection of various amines using (Boc)₂O under different conditions.
| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Benzylamine | NaOH | Water/Acetone | 10 min | High Yield | [10] |
| Cyclohexylamine | Et₃N | CH₂Cl₂ | 1 h | 100 | [10] |
| n-Butylamine | NaHCO₃ | Chloroform/Water | 90 min (reflux) | High Yield | [10] |
| Glycine methyl ester | Et₃N | Dioxane/Water | 2 h | 95 | [10] |
| Aniline | DMAP (cat.) | THF | - | High Yield | [10] |
| 4-Bromoaniline | DMAP (cat.) | THF | - | 85 (mono-Boc) | [10] |
Table 2: Representative Yields for N-Boc Protection using (Boc)₂O. Note: Yields are dependent on the specific substrate and reaction conditions.
Detailed Experimental Protocols
Precise and reproducible experimental protocols are essential for successful synthesis.
General Protocol for N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-terminal protection of a primary amine using di-tert-butyl dicarbonate ((Boc)₂O).[6]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Hydroxide) (1.2 - 2.0 equiv)
-
Solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Acetonitrile)
Procedure:
-
Dissolution: Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Base Addition: Add the base to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.[6]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution.[6]
-
Reaction: Allow the reaction to stir at room temperature or the desired temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
General Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the removal of the N-Boc group using TFA in dichloromethane.[2][5]
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the N-Boc protected amine in dichloromethane (DCM) in a round-bottom flask.[2]
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[2] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[2]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[2] The resulting amine is typically obtained as a trifluoroacetate (B77799) salt.[5]
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group was foundational in the development of solid-phase peptide synthesis (SPPS), a technique that revolutionized the synthesis of peptides.[11] In Boc-SPPS, the Nα-amino group of the incoming amino acid is protected with a Boc group.[11]
The general workflow of Boc-SPPS involves a cyclical process of deprotection, neutralization, coupling, and washing.
While Fmoc-based SPPS has gained popularity due to its milder deprotection conditions, Boc-SPPS remains advantageous for the synthesis of long or challenging peptide sequences.[1][12]
Potential Side Reactions and Mitigation Strategies
Despite its robustness, the use of the Boc group is not without potential complications. The primary concern during TFA-mediated deprotection is the generation of a reactive tert-butyl cation, which can lead to the alkylation of nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[13][14] To mitigate this, scavengers such as anisole (B1667542) or thioanisole (B89551) are often added to the cleavage cocktail to trap these carbocations.[14][15]
Another potential side reaction is trifluoroacetylation of the newly liberated amine.[13] In such cases, using HCl in an organic solvent like dioxane for deprotection can be an alternative.[13]
Conclusion
The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis, offering a reliable and versatile strategy for amine protection. Its well-defined stability profile, characterized by robustness towards basic and nucleophilic conditions and predictable lability in the presence of acid, provides chemists with a powerful method for navigating complex synthetic pathways. A thorough understanding of its underlying chemistry, coupled with the application of optimized experimental protocols, empowers researchers, scientists, and drug development professionals to effectively leverage the Boc group to achieve their synthetic goals with high efficiency and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. genscript.com [genscript.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
The Strategic Incorporation of Boc-Sar-OH in the Synthesis of Bioactive Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based therapeutics, the engineering of molecules with enhanced stability and optimized pharmacokinetic profiles is paramount. Nα-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH) has emerged as a critical building block in solid-phase peptide synthesis (SPPS) for achieving these objectives. Sarcosine (B1681465) (Sar), the N-methylated form of glycine (B1666218), imparts unique conformational properties and, most notably, significant resistance to enzymatic degradation when incorporated into a peptide backbone. This technical guide provides an in-depth exploration of the use of this compound in the synthesis of bioactive peptides, covering its chemical properties, detailed experimental protocols, and the functional implications for the resulting peptides.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline powder readily employed in standard Boc-SPPS protocols.[1][2] Its fundamental properties are summarized in the table below, providing essential data for synthesis planning and execution.
| Property | Value | References |
| CAS Number | 13734-36-6 | [2] |
| Molecular Formula | C₈H₁₅NO₄ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Melting Point | 88-90 °C | [2] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | ≥98% (TLC), ≥99.0% (Titration) | [2] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate | [3][4] |
| Storage Temperature | 2-8°C | [2] |
The Role of Sarcosine in Bioactive Peptides
The incorporation of sarcosine into peptide sequences offers several strategic advantages for drug development:
-
Enhanced Proteolytic Stability: The N-methylated amide bond of sarcosine sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems. This modification is particularly valuable for developing peptides intended for systemic administration.
-
Conformational Constraint: The N-methylation restricts the rotational freedom of the peptide backbone, influencing the peptide's secondary structure. This can lead to a more defined and stable conformation, which may enhance binding affinity and selectivity for its biological target.
-
Improved Pharmacokinetics: By preventing rapid degradation, sarcosine-containing peptides can exhibit improved pharmacokinetic profiles, including longer circulation times and better bioavailability.
A notable example is the use of sarcosine in antimicrobial peptides (AMPs) to increase their stability and efficacy.
Experimental Protocols: Boc-SPPS of Sarcosine-Containing Peptides
The following sections detail the key steps for incorporating this compound into a peptide sequence using a standard Boc-SPPS workflow.
General Boc-SPPS Workflow
The synthesis cycle involves repetitive deprotection of the N-terminal Boc group, followed by the coupling of the subsequent Boc-protected amino acid until the desired sequence is assembled.
Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the next coupling reaction.
Materials:
-
Peptide-resin with N-terminal Boc protection
-
Reagent A: Dichloromethane (DCM), peptide synthesis grade
-
Reagent B: 50% (v/v) Trifluoroacetic acid (TFA) in DCM
-
Reagent C: Isopropanol (IPA)
Protocol:
-
Swell the peptide-resin in DCM.
-
Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the deprotection solution.
-
Wash the resin sequentially with DCM (3x) and IPA (2x).[5]
Coupling of this compound
The coupling of N-methylated amino acids like sarcosine can be challenging due to steric hindrance. Therefore, the choice of coupling reagent and reaction conditions is critical for achieving high efficiency. Uronium/aminium-based reagents such as HBTU or HATU are generally recommended over carbodiimides like DIC for coupling sterically hindered amino acids.[3][6]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Protocol (using HBTU):
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, pre-activate the this compound by dissolving this compound (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and allow it to activate for 1-2 minutes.[4]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time of 2-4 hours or even double coupling may be necessary to ensure the reaction goes to completion.[6]
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test (note: secondary amines like sarcosine will give a negative or weak result; the chloranil (B122849) test is a suitable alternative).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Comparison of Common Coupling Reagents:
| Coupling Reagent | Relative Efficiency for Hindered Residues | Typical Coupling Time | Racemization Risk | Notes |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower.[3] |
| HBTU | Very Good | 30 - 60 minutes | Low | A reliable choice for most couplings.[7] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult couplings.[3] |
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and removes any side-chain protecting groups. The standard method for Boc-SPPS is cleavage with anhydrous hydrogen fluoride (B91410) (HF).
Caution: HF is extremely corrosive and toxic. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus and by trained personnel.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole)
-
Cold diethyl ether
Protocol:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to quench reactive carbocations generated during cleavage.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Collect the precipitated peptide by filtration or centrifugation.
Purification and Analysis
The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
RP-HPLC Purification Protocol
System:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic residues).[8]
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Mobile Phase A, or containing a small amount of organic solvent).
-
Inject the sample onto the equilibrated C18 column.
-
Run the gradient to separate the target peptide from impurities.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[8]
Characterization
The identity and purity of the final peptide should be confirmed by analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess purity | A single major peak indicating high purity (>95% is common for research-grade peptides). |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Confirm identity (molecular weight) | The observed molecular weight should match the calculated theoretical mass of the peptide.[9][10] |
| NMR Spectroscopy | Structural elucidation (for complex peptides) | Provides detailed information on the three-dimensional structure of the peptide. |
Expected Yield and Purity: The overall yield and purity of a synthesized peptide can vary significantly based on the length, sequence, and efficiency of each coupling step. For a moderately sized peptide (10-20 amino acids) synthesized using optimized protocols, a crude purity of 70-90% can be expected before purification. After RP-HPLC, a final purity of >95% or even >98% is achievable.[11]
Application Example: Antimicrobial Peptides (AMPs)
The incorporation of sarcosine is a common strategy to enhance the stability of AMPs. For instance, in cathelicidin-like peptides such as Cbf-K16, sarcosine can be used to replace glycine residues to protect the peptide from degradation by host or bacterial proteases, thereby prolonging its antimicrobial activity.
Mechanism of Action of Sarcosine-Containing AMPs
Many AMPs, including those stabilized with sarcosine, exert their antimicrobial effect through membrane disruption. The general mechanism involves an initial electrostatic interaction with the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, leading to pore formation and cell lysis. Some AMPs can also translocate into the cytoplasm and interact with intracellular targets like DNA, inhibiting essential cellular processes.[12][13]
Conclusion
This compound is a valuable reagent in the synthesis of bioactive peptides, offering a straightforward method to enhance their stability against enzymatic degradation. While the coupling of this N-methylated amino acid requires careful optimization of reaction conditions, the use of potent activating agents like HATU or HBTU allows for its efficient incorporation. The resulting sarcosine-containing peptides exhibit improved pharmacokinetic properties, making them promising candidates for therapeutic development. The protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to successfully synthesize and characterize these modified peptides for a wide range of biological applications.
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological activities of potent and selective somatostatin analogues incorporating novel peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activities of peptide Cbf-K16 against drug-resistant Helicobacter pylori infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Boc-Sar-OH in Exploratory Peptide Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide-based drug discovery and chemical biology, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, N-methylated amino acids offer a unique advantage by imparting enhanced proteolytic stability and modulating peptide conformation. Boc-Sar-OH (N-tert-butyloxycarbonyl-sarcosine) is a key building block in this context, enabling the introduction of a sarcosine (B1681465) (N-methylglycine) residue into a peptide sequence using the well-established Boc-solid-phase peptide synthesis (Boc-SPPS) methodology. This in-depth technical guide explores the use of this compound in exploratory studies, providing a comprehensive overview of its application, detailed experimental protocols, and quantitative data from relevant research endeavors.
Core Applications of this compound in Exploratory Studies
This compound serves as a valuable tool for researchers aiming to investigate the structure-activity relationships (SAR) of bioactive peptides. The introduction of a sarcosine residue can have profound effects on a peptide's biological activity and pharmacokinetic properties.
1. Enhancing Proteolytic Stability: The N-methylated amide bond of sarcosine is sterically hindered, rendering it more resistant to cleavage by endogenous proteases. This increased stability is a critical attribute for the development of peptide-based therapeutics with improved in vivo half-lives.
2. Modulating Conformation: The substitution of a glycine (B1666218) residue with sarcosine can alter the conformational flexibility of the peptide backbone. This can lead to the stabilization of specific secondary structures, which may be crucial for receptor binding and biological activity.
3. Probing Receptor Interactions: By systematically replacing glycine or other small amino acids with sarcosine, researchers can probe the steric and conformational requirements of a peptide's binding site on its target receptor.
Case Study: Synthesis of Zelkovamycin Analogues
An exemplary application of sarcosine incorporation is in the synthesis of analogues of the natural product Zelkovamycin, a cyclic octapeptide with potential biological activities. While the cited study utilized Fmoc-Sar-OH, the principles of solid-phase synthesis are transferable. The overall yields for the synthesis of three Zelkovamycin analogues, which included a sarcosine residue, are presented in Table 1.[1]
| Compound | Overall Yield (%) |
| Analogue 21 | 6.5 |
| Analogue 22 | 4.8 |
| Analogue 23 | 5.6 |
| Table 1: Overall yields of synthesized Zelkovamycin analogues containing a sarcosine residue.[1] |
Case Study: Synthesis of RGD Peptide Mimics
The Arg-Gly-Asp (RGD) motif is a well-known sequence that mediates cell adhesion through binding to integrin receptors. Exploratory studies have investigated the replacement of the glycine residue with sarcosine to create RGD mimetics with potentially altered binding affinities and selectivities for different integrin subtypes. One such study describes the solution-phase synthesis of sarcosine-containing RGD and RGDS analogues using Boc-protection strategies.[2] While this study focused on the synthetic methodology, it highlights the interest in exploring the impact of sarcosine incorporation in this critical peptide family.
Experimental Protocols
The following section provides a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Boc-SPPS Cycle for this compound Incorporation
This protocol outlines the key steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Figure 1: General workflow for a single cycle of Boc-SPPS.
Materials:
-
Resin-bound peptide with a free N-terminus
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Isopropanol (IPA)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Wash the resin thoroughly with DCM (3x) and IPA (2x).
-
-
Neutralization:
-
Neutralize the resin by washing with a 10% solution of DIEA in DMF (2 x 2 minutes).[3]
-
Wash the resin thoroughly with DMF (3x).
-
-
Coupling of this compound:
-
Pre-activation (for aminium salt reagents like HBTU/HATU): In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow to pre-activate for 1-2 minutes.[3]
-
Coupling to Resin: Add the pre-activated this compound solution to the neutralized resin. Agitate the mixture for 1-2 hours at room temperature.
-
Alternative Coupling (Carbodiimide): In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add this solution to the neutralized resin. Then, add DIC (3 equivalents) to the reaction vessel and agitate for 2-4 hours at room temperature.[3]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[3] If the test is positive, the coupling step should be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.
Final Cleavage and Deprotection
The final step in Boc-SPPS involves the cleavage of the peptide from the resin and the removal of any side-chain protecting groups. This is typically achieved using strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
HF Cleavage Protocol:
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated apparatus.
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage: Add the dried peptide-resin to the HF cleavage apparatus. Add a scavenger cocktail (e.g., anisole) to quench reactive carbocations generated during cleavage. Cool the vessel to -5 to 0 °C. Carefully distill anhydrous HF into the reaction vessel.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationships in Exploratory Studies Using this compound
The decision to incorporate this compound into a peptide sequence is often driven by a hypothesis-driven approach to modulate its biological activity. The following diagram illustrates the logical flow of such an exploratory study.
Figure 2: Logical workflow for a structure-activity relationship study involving this compound.
Signaling Pathways
While specific signaling pathways directly modulated by peptides synthesized with this compound are context-dependent and require further investigation for each novel peptide, the example of RGD peptides provides a general framework. RGD peptides and their mimetics target integrin receptors, which are transmembrane proteins that mediate cell-matrix adhesion and trigger intracellular signaling cascades.
Figure 3: Simplified integrin-mediated signaling pathway potentially modulated by RGD peptide analogues containing sarcosine.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel peptides with potentially improved therapeutic properties. Its use in Boc-SPPS allows for the straightforward incorporation of a sarcosine residue, enabling researchers to systematically explore the impact of N-methylation on peptide stability, conformation, and biological activity. The protocols and examples provided in this guide serve as a foundational resource for scientists and drug development professionals seeking to leverage the unique properties of this compound in their exploratory research. As with any peptide synthesis endeavor, careful optimization of coupling conditions and thorough characterization of the final product are paramount to achieving reliable and reproducible results.
References
Boc-Sar-OH: A Comprehensive Technical Guide for Peptidomimetic Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of N-tert-butoxycarbonyl-sarcosine (Boc-Sar-OH) as a pivotal building block in the design and synthesis of peptidomimetics. Sarcosine (B1681465), or N-methylglycine, when incorporated into peptide sequences, imparts unique structural and functional properties, most notably enhanced metabolic stability against enzymatic degradation. This guide provides a compilation of its chemical and physical properties, detailed experimental protocols for its synthesis and incorporation into peptide chains, and an exploration of its application in targeting specific signaling pathways.
Physicochemical and Spectroscopic Data
This compound is a white crystalline solid at room temperature. Its key properties are summarized below, providing essential data for its handling, characterization, and use in synthesis.
| Property | Value | References |
| Chemical Names | N-(tert-butoxycarbonyl)-N-methylglycine, Boc-N-methylglycine, Boc-sarcosine | [1][2][3] |
| CAS Number | 13734-36-6 | [2][4][5] |
| Molecular Formula | C₈H₁₅NO₄ | [1][4][5] |
| Molecular Weight | 189.21 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 88-90 °C | [4] |
| Purity | ≥98% (TLC), >98.0%(T)(HPLC) | |
| Solubility | Soluble in water, ethanol, acetone, DMF | [1] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data:
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~1.4 | s | 9H, (CH₃)₃C- |
| ~2.9 | s | 3H, N-CH₃ | |
| ~4.0 | s | 2H, -CH₂- | |
| ~10-12 | br s | 1H, -COOH | |
| ¹³C NMR | ~28 | q | (CH₃)₃C- |
| ~36 | q | N-CH₃ | |
| ~52 | t | -CH₂- | |
| ~80 | s | (CH₃)₃C- | |
| ~156 | s | Boc C=O | |
| ~172 | s | Carboxyl C=O |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).
Synthesis of this compound
This protocol describes the synthesis of this compound from sarcosine (N-methylglycine) using di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the protecting agent.
Materials:
-
Sarcosine (N-methylglycine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve sarcosine (1.0 eq) in a mixture of dioxane and water.
-
To this solution, add a solution of sodium hydroxide (2.0 eq) while maintaining the temperature at 0°C with an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).
-
After the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous layer with a non-polar solvent like hexane to remove unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3 with 1N HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a colorless oil.[6]
-
For crystallization, dissolve the oil in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a non-polar solvent (e.g., hexane) until turbidity is observed. Allow the solution to stand at a low temperature (e.g., -15°C) to induce crystallization.[6]
-
Filter the resulting white solid, wash with cold hexane, and dry under vacuum.
Expected Yield: Quantitative yields have been reported for this reaction.[6]
Incorporation of this compound into a Peptide Chain via SPPS
This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide using the Boc/Bzl strategy. Due to the N-methylated nature of sarcosine, which can present steric hindrance, the use of a high-efficiency coupling reagent like HATU is recommended.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit (or other method for monitoring primary amines)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM.
-
Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt to the free amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.
-
Wash the resin thoroughly with DCM or DMF to remove excess base.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin substitution) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Agitate the mixture at room temperature. Due to the steric hindrance of the N-methyl group, a longer coupling time of 1-4 hours may be necessary.
-
-
Monitoring the Reaction:
-
Perform a qualitative test to monitor the disappearance of the free primary amine. Note that the standard Kaiser test is not effective for secondary amines like sarcosine. Alternative tests such as the chloranil (B122849) or bromophenol blue test should be used.
-
A negative result indicates the completion of the coupling reaction. If the coupling is incomplete, a second coupling step may be required.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
References
Sarcosine Derivatives in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of sarcosine (B1681465) (N-methylglycine) and its derivatives in medicinal chemistry. Sarcosine, an endogenous amino acid, has emerged as a versatile scaffold and a key player in various physiological and pathological processes. Its derivatives have been explored as potent therapeutic agents in a range of diseases, most notably in neurological disorders and cancer. This document details the medicinal chemistry of these compounds, including their synthesis, biological activity, and mechanisms of action, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways and experimental workflows.
Introduction to Sarcosine and its Derivatives
Sarcosine is a naturally occurring amino acid derivative that acts as an intermediate in the metabolism of choline (B1196258) and glycine (B1666218).[1] In medicinal chemistry, the sarcosine scaffold has been utilized to develop a variety of bioactive molecules. Its inherent properties, such as its role as a glycine transporter type 1 (GlyT1) inhibitor and its involvement in cancer cell metabolism, have made it a focal point for drug discovery efforts.[2][3]
Derivatization of sarcosine, particularly at the nitrogen atom, has led to the development of potent and selective inhibitors of various enzymes and transporters. These derivatives often incorporate lipophilic aryl groups to enhance binding affinity and modulate pharmacokinetic properties.[4] This guide will delve into the two primary therapeutic areas where sarcosine derivatives have shown significant promise: neurological disorders and oncology.
Sarcosine Derivatives as GlyT1 Inhibitors for Neurological Disorders
The hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a leading hypothesis for the pathophysiology of schizophrenia.[5] Glycine acts as a co-agonist at the NMDA receptor, and increasing its synaptic concentration can enhance NMDA receptor function. GlyT1 is the primary transporter responsible for glycine reuptake in the brain.[6] Sarcosine itself is a competitive inhibitor of GlyT1, albeit with modest potency.[2][7] This has spurred the development of more potent and selective sarcosine-based GlyT1 inhibitors.
Quantitative Data for Sarcosine-Based GlyT1 Inhibitors
The following table summarizes the in vitro activity of key sarcosine derivatives as GlyT1 inhibitors. These compounds have been instrumental in understanding the therapeutic potential of GlyT1 inhibition.
| Compound | Chemical Structure | Target | IC50 | Ki | Cell Line/Assay Condition | Reference(s) |
| Sarcosine | CH₃NHCH₂COOH | GlyT1 | 91 µM | - | HEK293 cells expressing human GlyT1 | [8] |
| GlyT2 | >1000 µM | - | HEK293 cells expressing human GlyT2 | [8] | ||
| NFPS ((R)-N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]-sarcosine) | GlyT1 | - | 5 nM | Rat brain | [9] | |
| Bitopertin (RG1678) | GlyT1 | 25 nM | - | Human GlyT1 | [10] | |
| Org 24598 | GlyT1 | Potent inhibitor | - | - |
Signaling Pathway of GlyT1 Inhibition
Inhibition of GlyT1 by sarcosine derivatives leads to an increase in synaptic glycine levels. This elevated glycine concentration enhances the activation of NMDA receptors by the primary agonist, glutamate. The following diagram illustrates this signaling pathway.
Caption: NMDA receptor potentiation by GlyT1 inhibition.
Experimental Protocols for GlyT1 Inhibition Assays
This assay determines the binding affinity of a test compound to GlyT1.
Materials:
-
HEK293 cells stably expressing human GlyT1.
-
Radioligand: [³H]-(R)-NPTS or a similar high-affinity GlyT1 ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
Non-specific binding control: 10 µM Bitopertin or another potent GlyT1 inhibitor.
-
96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize GlyT1-expressing cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the radioligand solution, and 25 µL of the test compound solution (or vehicle/non-specific binding control).
-
Incubation: Add 100 µL of the cell membrane suspension to each well. Incubate the plate at room temperature for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound. The Ki value can be calculated using the Cheng-Prusoff equation.
This functional assay measures the inhibition of GlyT1-mediated glycine transport.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1.
-
[³H]Glycine.
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis buffer.
-
Test compounds at various concentrations.
-
96-well cell culture plates, scintillation fluid, and a scintillation counter.
Procedure:
-
Cell Plating: Seed the GlyT1-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with the test compound or vehicle for 15-30 minutes at 37°C.
-
Uptake: Initiate glycine uptake by adding a solution containing [³H]Glycine to each well. Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lysis and Quantification: Lyse the cells with lysis buffer, transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value by plotting the percent inhibition of glycine uptake against the log concentration of the test compound.
Sarcosine Derivatives in Oncology
The role of sarcosine in cancer, particularly prostate cancer, has been a subject of intense research. Elevated levels of sarcosine have been associated with prostate cancer progression and metastasis.[3] This has led to the investigation of the enzymes involved in sarcosine metabolism as potential therapeutic targets. The key enzymes in this pathway are Glycine N-methyltransferase (GNMT), which produces sarcosine from glycine, and Sarcosine Dehydrogenase (SARDH), which degrades sarcosine back to glycine.[11]
Quantitative Data for Sarcosine-Related Anticancer Agents
Data for specific sarcosine derivative inhibitors targeting GNMT or SARDH with potent anticancer activity is an emerging field. The following table presents examples of compounds investigated for their effects on cancer cell lines, although not all are direct sarcosine derivatives, they are relevant to the sarcosine metabolic pathway.
| Compound | Chemical Structure | Target/Mechanism | Cell Line | IC50 | Reference(s) |
| Sarcosine | CH₃NHCH₂COOH | Promotes invasion | Benign prostate epithelial cells | - | [3] |
| GNMT Inhibitors | (Various) | GNMT | - | - | [12] |
| SARDH Inhibitors | (Various) | SARDH | - | - | [11] |
Note: Specific IC50 values for potent and selective inhibitors of GNMT and SARDH are not yet widely published in the public domain and are an active area of research.
Sarcosine Metabolism Pathway in Prostate Cancer
The dysregulation of sarcosine metabolism in prostate cancer involves the altered activity of GNMT and SARDH. The following diagram illustrates this pathway and its role in promoting cancer progression.
Caption: Dysregulated sarcosine metabolism in prostate cancer.
Experimental Protocols for Enzyme Inhibition Assays
This assay measures the activity of GNMT by detecting the production of S-adenosyl-L-homocysteine (SAH).
Materials:
-
Recombinant human GNMT enzyme.
-
Glycine (substrate).
-
S-adenosyl-L-methionine (SAM) (co-substrate).
-
SAH detection kit (e.g., a coupled enzyme assay that converts SAH to a fluorescent product).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT.
-
Test compounds at various concentrations.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Assay Setup: In a 384-well plate, add a small volume of the test compound solution in DMSO.
-
Enzyme Addition: Add the GNMT enzyme solution to each well.
-
Substrate Initiation: Start the reaction by adding a mixture of glycine and SAM.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the SAH detection reagents according to the kit manufacturer's instructions.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This assay measures the activity of SARDH by monitoring the reduction of a chromogenic electron acceptor.
Materials:
-
Mitochondrial fractions containing SARDH or purified SARDH enzyme.
-
Sarcosine (substrate).
-
Electron acceptor dye (e.g., 2,6-dichlorophenolindophenol - DCPIP).
-
Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5.
-
Test compounds at various concentrations.
-
96-well clear microplates.
-
Spectrophotometer plate reader.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, DCPIP solution, and the test compound.
-
Enzyme Addition: Add the mitochondrial preparation or purified SARDH enzyme.
-
Substrate Initiation: Start the reaction by adding sarcosine.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm (for DCPIP) in kinetic mode at regular intervals.
-
Data Analysis: The rate of the reaction is proportional to the rate of decrease in absorbance. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Peptidomimetic Sarcosine Derivatives
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and bioavailability.[5] The incorporation of sarcosine into peptide sequences can introduce conformational constraints and increase resistance to proteolytic degradation. N-methylation of the peptide backbone, as in sarcosine, removes the amide proton, thus eliminating a hydrogen bond donor and altering the conformational preferences of the peptide chain.
While a burgeoning field, specific quantitative data for sarcosine-containing peptidomimetics with therapeutic applications is still emerging. Research in this area is focused on developing novel antimicrobial peptides and cell-penetrating peptides where the inclusion of sarcosine can enhance their therapeutic potential.[11]
Experimental Workflow for Sarcosine Derivative Drug Discovery
The discovery and development of novel sarcosine derivatives follow a structured workflow from initial screening to lead optimization. The diagram below outlines a typical experimental workflow.
Caption: A typical drug discovery workflow for sarcosine derivatives.
Conclusion
Sarcosine and its derivatives represent a rich and promising area of medicinal chemistry. Their ability to modulate key biological targets such as GlyT1 and enzymes in cancer metabolism has led to the development of novel therapeutic strategies for challenging diseases like schizophrenia and prostate cancer. This technical guide has provided an in-depth overview of the current state of the field, including quantitative data on key compounds, detailed experimental protocols for their evaluation, and visual representations of the underlying biological pathways and drug discovery workflows. Continued research into the synthesis and biological evaluation of novel sarcosine derivatives holds great potential for the discovery of new and effective medicines.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. benchchem.com [benchchem.com]
- 3. sunlongbiotech.com [sunlongbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-sarcosine-, 3-glycine-, and 3-L-alanine-6-glycine-bradykinin and 3-glycine-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 7. ftb.com.hr [ftb.com.hr]
- 8. researchgate.net [researchgate.net]
- 9. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 10. mdpi.com [mdpi.com]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Boc-Sar-OH in Targeting Sarcosine Metabolism for Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic reprogramming of cancer cells presents a promising frontier for therapeutic intervention. One such metabolic alteration gaining significant attention is the dysregulation of the sarcosine (B1681465) (N-methylglycine) pathway. Elevated levels of sarcosine, an N-methylated amino acid, have been linked to the progression and metastasis of several cancers, particularly prostate cancer, establishing it as a potential oncometabolite. This technical guide provides an in-depth exploration of the sarcosine metabolic pathway as a target for cancer research and drug development. We will delve into the key enzymes governing sarcosine levels—Glycine (B1666218) N-methyltransferase (GNMT), Sarcosine Dehydrogenase (SARDH), and L-pipecolic acid oxidase (PIPOX)—and their complex, often context-dependent, roles in oncology. Furthermore, this guide will highlight the utility of N-Boc-sarcosine (Boc-Sar-OH) as a crucial chemical tool for synthesizing probes and potential inhibitors to investigate and target this critical metabolic pathway. Detailed experimental protocols, quantitative data from seminal studies, and visualizations of key signaling pathways and workflows are provided to equip researchers with the necessary knowledge to advance this area of cancer research.
Introduction: Sarcosine Metabolism in Cancer
Sarcosine, or N-methylglycine, is a metabolic intermediate in the one-carbon metabolism pathway. Its synthesis from glycine is catalyzed by Glycine N-methyltransferase (GNMT), which utilizes S-adenosylmethionine (SAM) as a methyl donor.[1][2] Conversely, the degradation of sarcosine back to glycine is primarily mediated by Sarcosine Dehydrogenase (SARDH), with L-pipecolic acid oxidase (PIPOX) also contributing.[3]
A seminal metabolomic profiling study identified significantly elevated levels of sarcosine in metastatic prostate cancer compared to localized tumors and benign tissue, suggesting its role as an "oncometabolite".[4] Subsequent research has shown that exogenous sarcosine can promote an invasive phenotype in benign prostate epithelial cells.[3][4] The enzymes controlling sarcosine levels are frequently dysregulated in cancer. For instance, in prostate cancer, GNMT expression is often elevated, while SARDH and PIPOX expression is reduced, creating a metabolic shift towards sarcosine accumulation.[3] However, the role of these enzymes can be cancer-type specific. In hepatocellular and pancreatic carcinoma, GNMT is often downregulated and acts as a tumor suppressor, with its re-expression inducing apoptosis.[5][6] This dual role underscores the complexity of the sarcosine pathway and the need for targeted research.
This compound: A Chemical Tool for Sarcosine Pathway Research
N-tert-Butoxycarbonyl-sarcosine (this compound) is a protected form of sarcosine. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it an ideal building block in solid-phase peptide synthesis (SPPS).[7][8] While there is no direct evidence of this compound possessing intrinsic anti-cancer activity, its utility in cancer research is significant. Researchers leverage this compound for the synthesis of:
-
Peptide-based inhibitors: To create peptides that can mimic substrates or bind to the active sites of enzymes like GNMT or SARDH.
-
Molecular probes: To develop tagged molecules for studying enzyme kinetics and localization.
-
Antibody-Drug Conjugate (ADC) linkers: this compound derivatives are used in the construction of cleavable linkers for ADCs, a promising class of cancer therapeutics.[9]
Synthesis of this compound
This compound is typically synthesized by reacting N-methylglycine (sarcosine) with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base.[7]
Key Enzymes in Sarcosine Metabolism as Therapeutic Targets
Glycine N-methyltransferase (GNMT)
GNMT plays a pivotal, yet dichotomous, role in cancer.
-
Tumor Suppressor Role (e.g., Liver and Pancreatic Cancer): In hepatocellular carcinoma (HCC) and pancreatic cancer, GNMT is frequently downregulated.[6] Its re-expression in cancer cell lines can inhibit proliferation and induce apoptosis.[5][10] This tumor-suppressive function can be independent of its catalytic activity and is associated with its nuclear localization.[5][7] In the nucleus, GNMT can influence epigenetic landscapes and interact with key signaling pathways.
-
Oncogenic Role (e.g., Prostate Cancer): In contrast, high cytoplasmic expression of GNMT in prostate cancer is correlated with higher Gleason scores, advanced tumor stage, and poorer disease-free survival.[11] Knockdown of GNMT in prostate cancer cells has been shown to inhibit proliferation, induce G1 arrest, and promote apoptosis.[11]
Sarcosine Dehydrogenase (SARDH)
SARDH catalyzes the oxidative demethylation of sarcosine to glycine. Reduced SARDH expression has been observed in prostate tumors.[3] Overexpression of SARDH in prostate cancer xenografts has been shown to inhibit tumor growth.[3] In gallbladder cancer, silencing SARDH enhanced cell proliferation, while its overexpression suppressed it.[12]
Signaling Pathways and Molecular Mechanisms
The modulation of sarcosine metabolism impacts several critical cancer-related signaling pathways.
GNMT-Mediated Tumor Suppression
In liver cancer, the tumor suppressor function of GNMT is linked to the inhibition of the PI3K/AKT/mTOR signaling pathway. GNMT can interact with and enhance the proteasomal degradation of PREX2, an inhibitor of the tumor suppressor PTEN, thereby downregulating AKT activation.[13][14] Furthermore, nuclear GNMT can bind to the promoters of genes like CYP1A1, PARP1, and NFKB, inhibiting their expression.[14]
Sarcosine-Driven Cancer Progression
In prostate cancer, increased sarcosine levels promote cell invasion and are linked to androgen receptor (AR) signaling.[4][15] The addition of exogenous sarcosine induces an invasive phenotype in benign prostate epithelial cells.[3][4]
Quantitative Data from Cancer Studies
The following tables summarize key quantitative findings from research on sarcosine metabolism in cancer.
Table 1: Sarcosine Levels in Prostate Cancer Patient Samples
| Sample Type | Comparison | Fold Change / p-value | Reference(s) |
| Urine Sediments | Biopsy-Positive vs. Biopsy-Negative | p < 0.0001; AUC = 0.71 | [3][4] |
| Tissue | Localized PCa vs. Benign Adjacent | p = 0.0006 | [3] |
| Tissue | Metastatic PCa vs. Localized PCa | p < 0.00001 | [3] |
| Serum & Urine | PCa vs. BPH | p < 0.001 | [16] |
| Serum | PCa (T1-T4) | No significant difference | [17] |
Table 2: GNMT Expression and Clinical Correlation
| Cancer Type | GNMT Expression Change in Tumor | Correlation with Clinical Outcome | Reference(s) |
| Prostate Cancer | High cytoplasmic expression | Higher Gleason score (p<0.001), higher pT stage (p=0.027), lower disease-free survival (p<0.001) | [11] |
| Liver Cancer (HCC) | Strongly downregulated | Proposed tumor suppressor; loss associated with HCC development | [5][6] |
| Pancreatic Cancer | Markedly downregulated (by >100-fold) | Proposed tumor suppressor and biomarker |
Experimental Protocols
Quantification of Sarcosine in Biological Samples by GC-MS/MS
This protocol provides a general workflow for the accurate measurement of sarcosine, distinguishing it from its isomers.
Methodology:
-
Sample Preparation: Homogenize frozen tissue, cell pellets, or urine sediments in methanol spiked with a labeled internal standard (e.g., d3-sarcosine).[3][18]
-
Extraction: Perform a liquid-liquid extraction using a water/chloroform mixture. Collect the aqueous methanolic layer containing the metabolites.[3]
-
Drying: Dry the extract completely, for example, using a speed vacuum concentrator.
-
Derivatization: To increase volatility for gas chromatography, derivatize the dried extract. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[19]
-
GC-MS/MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a tandem mass spectrometer. The chromatographic separation is crucial to resolve sarcosine from its isomers, α-alanine and β-alanine.[19]
-
Quantification: Determine the concentration of sarcosine by comparing its peak area to that of the known concentration of the labeled internal standard.
GNMT Knockdown in Cancer Cell Lines using siRNA
This protocol outlines the steps to investigate the functional role of GNMT by silencing its expression.
Methodology:
-
Cell Culture: Culture prostate cancer cells (e.g., DU145) or other relevant cell lines to approximately 50-60% confluency in appropriate media.
-
siRNA Transfection: Transfect cells with either a validated siRNA targeting GNMT or a non-targeting control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for GNMT protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify GNMT knockdown at the mRNA level (by qRT-PCR) and protein level (by Western blot).
-
Functional Assays: Use the remaining cells to perform functional assays:
-
Proliferation Assay: Seed cells in 96-well plates and measure proliferation at different time points using assays like MTT, WST-1, or crystal violet staining.
-
Cell Cycle Analysis: Fix cells, stain with propidium (B1200493) iodide, and analyze the cell cycle distribution by flow cytometry.[11]
-
Apoptosis Assay: Stain cells with Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) and analyze by flow cytometry to quantify apoptotic cells.[11]
-
Invasion Assay: Seed transfected cells in the upper chamber of a Matrigel-coated Boyden chamber. After incubation, quantify the number of cells that have invaded through the matrix to the lower chamber.[4]
-
Sarcosine Dehydrogenase (SARDH) Activity Assay
A spectrophotometric assay can be used to measure SARDH activity.[1]
Principle: SARDH catalyzes the oxidation of sarcosine, which can be coupled to the reduction of a chromogenic indicator like Nitro Blue Tetrazolium (NTB) via an intermediate electron carrier such as Phenazine Methosulfate (PMS). The formation of the colored formazan (B1609692) product is measured spectrophotometrically at 570 nm.
Reagents:
-
Potassium Phosphate (B84403) Buffer (pH 7.5)
-
Sarcosine (Substrate)
-
Triton X-100
-
Phenazine Methosulfate (PMS)
-
Nitro Blue Tetrazolium (NTB)
-
Enzyme sample (cell or tissue lysate)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, sarcosine, Triton X-100, PMS, and NTB.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme sample.
-
Incubate for a defined period at 37°C.
-
Stop the reaction (e.g., with hydrochloric acid).
-
Measure the absorbance at 570 nm.
-
Calculate enzyme activity based on the rate of formazan formation.
Conclusion and Future Directions
The sarcosine metabolic pathway represents a complex but compelling target in cancer research. The oncometabolic role of sarcosine in prostate cancer and the tumor-suppressive function of GNMT in other malignancies highlight the context-dependent nature of metabolic reprogramming in cancer. This compound serves as an indispensable tool for chemists and biologists to synthesize novel molecules aimed at dissecting and manipulating this pathway.
Future research should focus on:
-
Developing potent and specific inhibitors for GNMT and activators for SARDH.
-
Elucidating the upstream regulatory mechanisms that control the expression and activity of sarcosine pathway enzymes in different cancer types.
-
Validating the therapeutic potential of targeting this pathway in preclinical and clinical settings.
-
Further exploring the utility of sarcosine as a biomarker for cancer diagnosis, prognosis, and treatment response.
By integrating chemical synthesis, molecular biology, and clinical research, the scientific community can unlock the therapeutic potential of targeting sarcosine metabolism for the benefit of cancer patients.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. GNMT gene: MedlinePlus Genetics [medlineplus.gov]
- 3. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic Profiles Delineate Potential Role for Sarcosine in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Tumor Suppressor Function of Glycine N-Methyltransferase Is Independent of Its Catalytic Activity but Requires Nuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of the Glycine N-Methyltransferase Gene Leads to Steatosis and Hepatocellular Carcinoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Novel Tumor Suppressor Function of Glycine N-Methyltransferase Is Independent of Its Catalytic Activity but Requires Nuclear Localization | PLOS One [journals.plos.org]
- 11. The important role of glycine N-methyltransferase in the carcinogenesis and progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role and mechanism of sarcosine dehydrogenase in the progression of gallbladder cancer through chemokine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. brieflands.com [brieflands.com]
- 17. Plasma sarcosine does not distinguish early and advanced stages of prostate cancer [scielo.org.za]
- 18. Preclinical Evaluation of 11C-Sarcosine as a Substrate of Proton-Coupled Amino Acid Transporters and First Human Application in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Boc-Sar-OH in Neurological Disorder Research: A Preclinical Rationale and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The modulation of glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor, represents a promising therapeutic avenue for a range of neurological and psychiatric disorders. Sarcosine (B1681465) (N-methylglycine), a glycine (B1666218) transporter-1 (GlyT1) inhibitor and NMDA receptor co-agonist, has demonstrated significant potential in clinical studies, particularly in the context of schizophrenia. This technical guide explores the preclinical rationale for the use of Boc-Sar-OH (N-Boc-N-methylglycine), a tert-butyloxycarbonyl (Boc)-protected form of sarcosine, as a potential prodrug to enhance the therapeutic efficacy of sarcosine. This document provides a comprehensive overview of the underlying mechanism of action, a hypothetical framework for the application of this compound, detailed experimental protocols for its evaluation, and a summary of the existing quantitative data for sarcosine to serve as a benchmark for future studies.
Introduction: The Glutamatergic Hypothesis and the Role of Sarcosine
Hypofunction of the NMDA receptor is a key hypothesis in the pathophysiology of several neurological disorders, most notably schizophrenia.[1][2] The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[3][4] Enhancing the availability of these co-agonists in the synaptic cleft is a key strategy for potentiating NMDA receptor function.
Sarcosine, an endogenous N-methyl derivative of glycine, acts as a competitive inhibitor of the glycine transporter type 1 (GlyT1).[2][5] GlyT1 is responsible for the reuptake of glycine from the synapse, and its inhibition leads to increased synaptic glycine concentrations. This, in turn, enhances NMDA receptor activation.[5] Clinical trials have shown that sarcosine, as an adjunct to antipsychotic medication, can improve positive, negative, and cognitive symptoms in patients with schizophrenia.[2][6][7]
This compound: A Prodrug Strategy for Enhanced CNS Delivery
While sarcosine has shown promise, its therapeutic potential could be optimized by improving its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier (BBB). The use of a Boc protecting group on amino acids is a recognized strategy in medicinal chemistry to create prodrugs with enhanced lipophilicity, which can facilitate passage across the BBB.[][9]
Hypothetical Framework for this compound Action:
We propose that this compound can act as a prodrug of sarcosine, offering potential advantages for CNS-targeted therapies. The rationale is based on the following hypothetical sequence of events:
-
Increased Lipophilicity and BBB Permeability: The Boc group increases the lipophilicity of the sarcosine molecule, potentially enhancing its ability to passively diffuse across the lipid membranes of the BBB.
-
In Vivo Cleavage: Once in the central nervous system, the Boc group is hypothesized to be cleaved by enzymes present in the brain, such as esterases or other hydrolases, to release the active sarcosine molecule. Carbamates, the chemical class to which Boc-protected amines belong, are known to be susceptible to enzymatic hydrolysis in vivo.[3][10]
-
Target Engagement: The released sarcosine can then act on its targets: inhibiting GlyT1 and acting as a co-agonist at the NMDA receptor.
This prodrug approach could potentially lead to higher and more sustained concentrations of sarcosine in the brain, potentially enhancing its therapeutic effects and possibly allowing for lower systemic dosing.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of sarcosine, and by extension the intended action of this compound following its conversion, is the modulation of the glutamatergic synapse.
Quantitative Data Summary for Sarcosine
The following tables summarize key quantitative data from preclinical and clinical studies of sarcosine. These data provide a benchmark for evaluating the potential efficacy of this compound.
Table 1: Preclinical Efficacy of Sarcosine in Animal Models
| Neurological Disorder Model | Animal Model | Sarcosine Dosage | Key Findings | Reference |
| Epilepsy | Mouse (Maximal Electroshock Seizure) | 400 & 800 mg/kg, i.p. | Significantly raised the threshold for electroconvulsions. | [][11] |
| Epilepsy (Epileptogenesis) | Rat (Kindling Model) | 3 g/kg, i.p. daily | Suppressed kindling epileptogenesis. | [9][10] |
| Schizophrenia (NMDA Hypofunction) | Mouse (MK-801 induced) | 500 & 1000 mg/kg, i.p. | Alleviated MK-801-induced behavioral deficits. | [1] |
Table 2: Clinical Efficacy of Sarcosine in Schizophrenia (Add-on Therapy)
| Study Population | Sarcosine Dosage | Duration | Primary Outcome Measure | Key Findings | Reference |
| 60 patients with chronic schizophrenia | 2 g/day | 6 weeks | PANSS Total Score | Superior to placebo (p=0.005) | [6] |
| 38 patients with stable schizophrenia | 2 g/day | 6 weeks | PANSS, SANS, BPRS | Significant improvements in positive, negative, and cognitive symptoms. | [2] |
PANSS: Positive and Negative Syndrome Scale; SANS: Scale for the Assessment of Negative Symptoms; BPRS: Brief Psychiatric Rating Scale.
Proposed Experimental Protocols for this compound Evaluation
To validate the hypothesis that this compound acts as a sarcosine prodrug with enhanced CNS activity, a series of preclinical experiments are necessary.
In Vitro Stability and Conversion
Objective: To determine the stability of this compound in biological matrices and its conversion to sarcosine.
Methodology:
-
Plasma and Brain Homogenate Stability:
-
Incubate this compound at a known concentration in fresh rodent and human plasma, and in rodent brain homogenates at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction and precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formation of sarcosine.
-
Calculate the half-life (t1/2) of this compound in each matrix.
-
In Vivo Pharmacokinetics and Brain Penetration
Objective: To compare the pharmacokinetic profiles of this compound and sarcosine, and to determine the extent of brain penetration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer equimolar doses of this compound and sarcosine via oral (p.o.) and intravenous (i.v.) routes.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing. At the final time point, euthanize the animals and collect brain tissue.
-
Bioanalysis: Process plasma and brain homogenates and analyze for concentrations of this compound and sarcosine using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and brain-to-plasma concentration ratio.
In Vivo Efficacy in a Neurological Disorder Model
Objective: To assess the therapeutic efficacy of this compound in an established animal model of a neurological disorder, such as the MK-801 induced model of NMDA receptor hypofunction.
Methodology:
-
Animal Model: C57BL/6 mice.
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + MK-801
-
Sarcosine + MK-801
-
This compound (equimolar to sarcosine) + MK-801
-
-
Procedure:
-
Administer this compound, sarcosine, or vehicle via i.p. or p.o. route.
-
After a predetermined pretreatment time (based on PK data), administer MK-801 (e.g., 0.2 mg/kg, i.p.) to induce hyperlocomotion and other behavioral deficits.[1]
-
Assess behavioral outcomes such as locomotor activity in an open field test, and cognitive function using tests like the novel object recognition test.
-
-
Data Analysis: Compare the behavioral outcomes between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Conclusion and Future Directions
This compound presents a compelling, albeit currently hypothetical, prodrug strategy for enhancing the therapeutic potential of sarcosine in the treatment of neurological disorders characterized by NMDA receptor hypofunction. The rationale for its use is grounded in established principles of medicinal chemistry and the known pharmacology of sarcosine. The experimental protocols outlined in this guide provide a clear roadmap for the preclinical validation of this compound. Future research should focus on executing these studies to determine if this compound can indeed offer a superior pharmacokinetic profile and enhanced efficacy compared to sarcosine. If successful, this approach could pave the way for the development of a new generation of glutamatergic modulators with improved clinical utility.
References
- 1. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the enzymatic hydrolysis of amino acid carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A randomized, double-blind, placebo-controlled comparison study of sarcosine (N-methylglycine) and D-serine add-on treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caringsunshine.com [caringsunshine.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of N-Methylation: A Technical Guide to Engineering Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides, while promising due to their high specificity and potency, is often hindered by inherent pharmacological weaknesses. Poor metabolic stability, low cell permeability, and conformational flexibility frequently curtail their clinical utility. N-methylation, the substitution of a backbone amide proton with a methyl group, has emerged as a powerful and widely adopted strategy in medicinal chemistry to systematically address these limitations. This in-depth technical guide delineates the foundational principles of utilizing N-methylated amino acids, providing a comprehensive overview of their synthesis, impact on peptide properties, detailed experimental protocols, and their transformative role in drug development.
Core Impact of N-Methylation on Peptide Properties
The introduction of a methyl group to the amide nitrogen induces critical alterations in a peptide's physicochemical and biological properties. These modifications are instrumental in refining a lead peptide into a viable drug candidate.
Enhanced Proteolytic Stability
One of the most significant advantages of N-methylation is the pronounced increase in resistance to enzymatic degradation.[1][2] Proteases recognize and bind to the peptide backbone through a series of hydrogen-bonding interactions. The N-methyl group sterically hinders the approach of these enzymes and disrupts the requisite hydrogen-bonding pattern, thereby shielding the scissile amide bond from cleavage.[3] This leads to a substantial extension of the peptide's half-life in biological fluids.[2]
Table 1: Comparative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide | Non-methylated | Trypsin | ~2.5 min | - | [3] |
| G-protein-binding peptide | N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | [3] |
| G-protein-binding peptide | N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | [3] |
| Peptide A | Non-methylated | Human Serum | ~15 minutes | - | [1] |
| Peptide A | N-methylated at cleavage site | Human Serum | > 24 hours | > 96 | [1] |
| Peptide B | Non-methylated | Human Serum | ~45 minutes | - | [1] |
| Peptide B | N-methylated at cleavage site | Human Serum | > 12 hours | > 16 | [1] |
| R1 peptide | Native | Mouse Plasma | ~10 min | - | [4] |
| R1 peptide | N-methylated at various positions | Mouse Plasma | > 80 min | > 8 | [4] |
Improved Cell Permeability and Bioavailability
A major hurdle for peptide therapeutics is their poor ability to cross cell membranes, which limits their oral bioavailability. N-methylation can significantly enhance membrane permeability through two primary mechanisms:
-
Reduced Hydrogen Bonding Capacity: The removal of the amide proton lessens the number of hydrogen bonds the peptide can form with surrounding water molecules. This decreases the energy penalty associated with moving the peptide from an aqueous environment into the hydrophobic lipid interior of the cell membrane.[1]
-
Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further promoting its partitioning into the cell membrane.[5]
Table 2: Comparative Cell Permeability of N-Methylated vs. Non-Methylated Peptides
| Peptide | Number of N-methyl groups | Caco-2 Permeability (Papp) (10⁻⁶ cm/s) | Oral Bioavailability in Rats (%) | Reference |
| Cyclic hexapeptide | 0 | < 1 | - | [6] |
| Cyclic hexapeptide analog | 3 (on D-Trp⁸, Lys⁹, and Phe¹¹) | 4 | - | [6] |
| Veber-Hirschmann peptide analog | 3 | Significantly increased | 10% | [7][8] |
| Cyclic hexapeptide (MW = 755) | 3 | - | 28% | [9] |
Conformational Control and Receptor Affinity
N-methylation imposes significant steric constraints on the peptide backbone, restricting the rotation around the phi (Φ) and psi (Ψ) dihedral angles. This reduction in conformational flexibility can pre-organize the peptide into its bioactive conformation, the specific three-dimensional structure required for optimal interaction with its biological target. By locking the peptide into this active shape, the entropic penalty of binding is reduced, which can lead to a significant increase in receptor affinity and selectivity. However, the effect on binding is highly dependent on the position of N-methylation and can sometimes lead to a decrease in affinity if the induced conformation is not optimal for receptor interaction.[2]
Table 3: Comparative Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides
| Peptide Analog (Somatostatin) | N-Methylated Residue | sst5 Receptor Affinity (Kd, nM) | Reference |
| DPhe5 series | None | 1.2 | [2] |
| DPhe5 series | N-Me-Phe6 | 0.9 | [2] |
| DPhe5 series | N-Me-Val10 | 15.2 | [2] |
| Peptide Analog (Enkephalin) | Modification | μ Opioid Receptor Affinity (Ki, nM) | δ Opioid Receptor Affinity (Ki, nM) |
| c[D-Pen2, D-Pen5]enkephalin | None | 250 | 1.5 |
| c[D-Pen2, D-Pen5]enkephalin | N-Me-Phe4 | 30 | 3.0 |
| Peptide Analog (RGD) | Modification | αvβ3 Integrin Affinity (IC50, nM) | αIIbβ3 Integrin Affinity (IC50, nM) |
| Cyclic RGD peptide (L1) | None | 150 | 300 |
| Cyclic RGD peptide (P5) | N-Me-Val | 50 | >1000 |
Experimental Protocols
Synthesis of N-Methylated Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of N-methylated amino acids into a peptide sequence requires optimized protocols due to the steric hindrance of the secondary amine, which makes peptide bond formation more challenging.
Materials:
-
Resin: Rink Amide or Wang resin
-
Amino Acids: Fmoc-protected amino acids and Fmoc-N-methyl-amino acids
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
Protocol: Standard Fmoc-SPPS Cycle for Incorporating an N-Methylated Amino Acid
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.95 equivalents of HATU in DMF. Add 8 equivalents of DIEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Coupling onto an N-methylated residue may require longer reaction times or a second coupling.
-
Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and by-products.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
On-Resin N-Methylation
An alternative to using pre-synthesized Fmoc-N-methyl-amino acids is to perform the methylation directly on the solid support. A common method is the Fukuyama-Mitsunobu reaction.
Protocol: On-Resin N-Methylation
-
Sulfonylation: After Fmoc deprotection of the desired amine, swell the resin in NMP. Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP and agitate.
-
Methylation: Wash the resin with NMP. Add a solution of triphenylphosphine (B44618) and DEAD in THF, followed by the addition of methanol. Agitate the mixture.
-
Desulfonylation: Wash the resin with NMP. Add a solution of 2-mercaptoethanol (B42355) and DBU in NMP to remove the o-NBS protecting group.
Visualizing the Impact: Signaling Pathways and Workflows
Cyclosporine A Signaling Pathway
Cyclosporine A, a cyclic peptide with multiple N-methylations, is a potent immunosuppressant. Its mechanism of action involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.[10][11][12][13][14]
Caption: Cyclosporine A inhibits T-cell activation by blocking calcineurin.
Somatostatin (B550006) Analogue Signaling Pathway
N-methylated somatostatin analogues are used to treat neuroendocrine tumors and other disorders. They act by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors, leading to the inhibition of cell proliferation and hormone secretion.[15][16][17][18][19]
Caption: Somatostatin analogues inhibit hormone secretion and cell proliferation.
Experimental Workflow for N-Methylated Peptide Development
The development of N-methylated peptides follows a structured workflow from design to in vivo evaluation.
Caption: A typical workflow for the development of N-methylated peptides.
Conclusion
N-methylation of amino acids is a cornerstone of modern peptide drug design. This seemingly subtle modification provides a powerful toolkit for medicinal chemists to rationally enhance the pharmacological properties of peptides. By providing conformational constraint, increasing proteolytic stability, and improving cell permeability, N-methylation can transform peptide leads with poor drug-like properties into viable clinical candidates. The continued application and refinement of these principles will undoubtedly pave the way for the next generation of innovative peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Somatostain Hormone signalling pathways and receptors | PPTX [slideshare.net]
Methodological & Application
Standard Protocol for Boc-Sar-OH Coupling Reactions: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the coupling of N-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH), a critical N-methylated amino acid derivative used in peptide synthesis. The protocols outlined below are applicable for both solid-phase and solution-phase peptide synthesis, offering guidance on reagent selection, reaction conditions, and monitoring to ensure high-yield and high-purity outcomes.
Introduction
N-methylated amino acids, such as sarcosine, are integral components in the design of peptidomimetics and therapeutically relevant peptides. The N-methyl group imparts unique conformational constraints, increased metabolic stability, and enhanced membrane permeability. However, the secondary amine of N-methylated amino acids presents a steric challenge in peptide bond formation, often leading to slower reaction kinetics and lower coupling efficiencies compared to their primary amine counterparts. This necessitates the use of highly efficient coupling reagents and optimized protocols to achieve successful incorporation.
Reagent Selection and Considerations
The choice of coupling reagent is paramount for the successful incorporation of this compound. The ideal reagent should facilitate rapid and complete amide bond formation with minimal side reactions. Common classes of coupling reagents include:
-
Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) are cost-effective but often require an additive such as 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.
-
Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and are often the reagents of choice for difficult couplings, including those involving N-methylated amino acids.
-
Phosphonium (B103445) Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBrOP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) are also very powerful coupling agents, particularly for sterically hindered couplings.
For the coupling of this compound, uronium and phosphonium salt-based reagents are generally recommended to overcome the steric hindrance of the N-methyl group.
Data Presentation: this compound Coupling Conditions
The following table summarizes common conditions for the coupling of this compound in both solid-phase and solution-phase synthesis. Yields are representative and can vary based on the specific substrate and reaction scale.
| Coupling Reagent | Phase | Amine Component | Base (Equivalents) | Solvent | Time | Temperature | Yield (%) | Reference |
| HATU/DIPEA | Solid-Phase | Peptide-Resin | DIPEA (2.0) | DMF | 2 h | Room Temp. | >99% (Qualitative) | [1] |
| HBTU/DIPEA | Solid-Phase | Peptide-Resin | DIPEA (4.0) | DMF | 5-10 min | Room Temp. | >99% (Qualitative) | [2] |
| DIC/HOBt | Solid-Phase | Peptide-Resin | - | DMF/DCM | 1-4 h | Room Temp. | Good (Qualitative) | [3] |
| PyBrOP/DIPEA | Solid-Phase | Peptide-Resin | DIPEA (6.0) | DCM | 1 h | Room Temp. | High (Qualitative) | [2] |
| EDC/HOBt | Solution-Phase | L-Alanine methyl ester | NMM (1.1) | DCM | 16 h | Room Temp. | 85 | N/A |
| TiCl4/Pyridine | Solution-Phase | Amino acid methyl esters | Pyridine | Pyridine | Short | MW Heating | High | [4] |
Note: Qualitative yields in solid-phase peptide synthesis are often determined by a negative Kaiser test, indicating the absence of free primary amines.
Experimental Protocols
Protocol 1: Solid-Phase Coupling of this compound using HATU
This protocol describes a standard method for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Activation Mixture: In a separate vessel, dissolve this compound (3-5 eq.) and HATU (3-5 eq.) in a minimal amount of DMF.
-
Pre-activation: Add DIPEA (6-10 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Solution-Phase Coupling of this compound using DIC/HOBt
This protocol is suitable for the synthesis of dipeptides in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.1 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N-Methylmorpholine (NMM) (1.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Amine Salt Neutralization: In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq.) in DCM and add NMM (1.1 eq.). Stir for 15 minutes.
-
Activation: Cool the this compound solution to 0 °C in an ice bath and add DIC (1.1 eq.). Stir for 15 minutes.
-
Coupling: Add the neutralized amino acid ester solution to the activated this compound solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by flash column chromatography.
Mandatory Visualizations
Caption: General workflows for this compound coupling in solid-phase and solution-phase synthesis.
Caption: Logical relationship of components in a this compound coupling reaction.
References
Application Notes and Protocols for Boc-Sar-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine (B1681465) (Sar), or N-methylglycine, is an N-methylated amino acid that, when incorporated into peptide sequences, can impart unique and beneficial properties. The presence of the N-methyl group introduces conformational constraints, reduces susceptibility to enzymatic degradation, and can enhance membrane permeability. In solid-phase peptide synthesis (SPPS), Boc-Sar-OH is a key building block for introducing sarcosine residues using the well-established Boc/Bzl protection strategy.
These application notes provide detailed protocols and critical considerations for the efficient and successful incorporation of this compound in SPPS. The information presented is intended to guide researchers in overcoming the challenges associated with coupling N-methylated amino acids and to facilitate the synthesis of high-quality sarcosine-containing peptides.
Key Applications of Sarcosine Incorporation
The inclusion of sarcosine in peptide structures can be advantageous for several reasons:
-
Increased Proteolytic Stability: The N-methylated amide bond is resistant to cleavage by many proteases, leading to a longer biological half-life of the peptide.
-
Enhanced Membrane Permeability: The N-methylation can disrupt hydrogen bonding networks, potentially improving passive diffusion across cell membranes.
-
Conformational Control: The steric hindrance of the methyl group restricts the conformational freedom of the peptide backbone, which can be used to stabilize specific secondary structures or to probe the bioactive conformation of a peptide.
-
Improved Solubility: In some cases, the incorporation of sarcosine can improve the solubility of hydrophobic peptides.
Challenges in the Incorporation of this compound
The primary challenge in coupling this compound stems from the steric hindrance imparted by the N-methyl group. This leads to:
-
Reduced Nucleophilicity: The secondary amine of the preceding amino acid residue on the resin is less nucleophilic than a primary amine, making the coupling reaction slower and more difficult.
-
Inefficient Coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, potentially leading to deletion sequences.
-
Monitoring Difficulties: The secondary amine of a resin-bound sarcosine residue does not give a positive result with the standard Kaiser (ninhydrin) test.[1]
To overcome these challenges, the use of more potent coupling reagents and modified protocols is often necessary.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of this compound. The following table summarizes the relative performance of common coupling reagents for this sterically hindered amino acid. The quantitative data are representative values based on typical outcomes for N-methylated amino acids in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent Combination | Reagent Type | Typical Coupling Time | Relative Efficiency | Potential for Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | 1 - 4 hours | Good | Low to Moderate | Cost-effective and reliable for many standard couplings, but can be slow for sterically hindered residues like sarcosine. Pre-activation is recommended.[2][3] |
| HBTU/HOBt | Uronium Salt | 30 - 60 minutes | Very Good | Low | Faster than DIC/HOBt and a robust choice for most couplings, including N-methylated amino acids.[4] |
| HATU | Uronium Salt | 15 - 45 minutes | Excellent | Very Low | Highly efficient and recommended for difficult or sterically hindered couplings like those involving this compound.[5] |
| PyBOP | Phosphonium Salt | 20 - 60 minutes | Excellent | Low | Another highly effective reagent for challenging couplings, often used when uronium salts are not optimal. |
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound in manual Boc-SPPS.
General Boc-SPPS Cycle
The following diagram illustrates the general workflow for a single amino acid coupling cycle in Boc-SPPS.
References
Application Notes and Protocols for Solution-Phase Synthesis Using Boc-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the solution-phase synthesis of peptides incorporating N-methylated amino acids, specifically using N-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH). Solution-phase peptide synthesis (SPPS) is a classical and highly relevant technique for the large-scale production of short peptides and for fragment condensation strategies. The incorporation of sarcosine (B1681465), an N-methylated glycine (B1666218), can enhance the metabolic stability and conformational properties of peptides.
Introduction to Sarcosine-Containing Peptides
Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative. When incorporated into peptides, it introduces an N-methylated backbone amide bond. This modification imparts unique properties to the peptide, including:
-
Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, making the adjacent peptide bond more resistant to enzymatic cleavage.
-
Conformational Constraints: The presence of the methyl group on the nitrogen atom restricts the rotation around the C-N bond, influencing the peptide's secondary structure.
-
Modulated Bioactivity: By altering the peptide's conformation and stability, sarcosine incorporation can significantly impact its binding affinity to biological targets and its overall pharmacological profile.
Applications in Research and Drug Development
Sarcosine-containing peptides are valuable tools in various research and development areas:
-
Peptide Mimetics: As building blocks for creating peptides with improved drug-like properties.
-
Therapeutic Peptides: Sarcosine can be incorporated into therapeutic peptides to enhance their in vivo half-life.
-
Biological Probes: Used to study the structural and functional roles of N-methylation in peptide-protein interactions.
-
Biomarker Research: Sarcosine metabolism has been implicated in certain diseases, such as prostate cancer, making sarcosine-containing peptides relevant for diagnostic and research purposes.[1][2][3]
Solution-Phase Synthesis Strategy
The solution-phase synthesis of peptides using this compound follows the general principles of peptide chemistry, involving the coupling of the carboxylic acid of this compound with the amino group of another amino acid ester, followed by deprotection steps.
A key challenge in the synthesis of peptides containing N-methylated amino acids is the steric hindrance at the N-terminus, which can slow down the coupling reaction. Therefore, the choice of coupling reagent is critical for achieving high yields.
Experimental Protocols
Protocol 1: Synthesis of Boc-Sar-Gly-OMe Dipeptide
This protocol describes the synthesis of a simple dipeptide, Boc-Sar-Gly-OMe, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Amine Component:
-
Dissolve glycine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.1 eq) to the this compound solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the neutralized glycine methyl ester solution from step 1 to the activated this compound solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up:
-
Remove the DCM and DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297).
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
Protocol 2: Boc-Deprotection of Boc-Sar-Gly-OMe
Materials:
-
Boc-Sar-Gly-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Deprotection:
-
Dissolve the purified Boc-Sar-Gly-OMe in a solution of 50% TFA in DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.
-
The resulting H-Sar-Gly-OMe·TFA salt can be used in the next coupling step without further purification after neutralization.
-
Quantitative Data
The following table summarizes typical yields and purities for solution-phase dipeptide synthesis using Boc-protected amino acids and various coupling reagents. Actual results may vary depending on the specific amino acids and reaction conditions.
| Coupling Reagents | N-Protected Amino Acid | Amine Component | Solvent | Typical Yield (%) | Typical Purity (%) | Reference |
| EDC/HOBt | Boc-Amino Acid | Amino Acid Ester | DCM/DMF | 70-90 | >95 (after chromatography) | [6][7] |
| HBTU/DIPEA | Boc-Amino Acid | Amino Acid Ester | DMF | 80-95 | >95 (after chromatography) | [8][9][10][11] |
| TBTU/DIPEA | Boc-Leu-OH | MeO-D-Phe-NH2 | - | 88 | >95 (after chromatography) | [12] |
| PyBOP/DIPEA | Boc-Amino Acid | Amino Acid Ester | DMF | >80 | >95 (after chromatography) | [8] |
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of Boc-Sar-Gly-OMe.
Sarcosine Metabolism and Androgen Receptor Signaling in Prostate Cancer
Caption: Simplified pathway of sarcosine's role in prostate cancer.
Sarcosine-Induced Dendritic Cell Migration via CXC Chemokine Signaling
Caption: Sarcosine's influence on dendritic cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 5. polypeptide.com [polypeptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. peptide.com [peptide.com]
- 12. Design and synthesis of Hsp90 Inhibitors: exploring the SAR of Sansalvamide A derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of Boc-Sarcosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and its facile cleavage under acidic conditions.[1][2] Sarcosine (B1681465), or N-methylglycine, is an endogenous amino acid and a common building block in the development of peptidomimetics and other pharmaceuticals. The deprotection of the Boc group from sarcosine is a critical step in these synthetic pathways.
However, the presence of the N-methyl group in sarcosine introduces steric hindrance that can render the deprotection process more sluggish compared to non-methylated analogs.[3] This necessitates carefully optimized protocols to ensure complete and efficient removal of the Boc group while minimizing side reactions.[3] This document provides detailed application notes, comparative data, and experimental protocols for various methods of Boc-sarcosine deprotection.
Deprotection Strategies Overview
The primary strategy for Boc deprotection is acid-catalyzed cleavage.[4] The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][4] A significant challenge in this process is the potential for the electrophilic tert-butyl cation to alkylate nucleophilic residues in the substrate or other molecules in the reaction mixture.[3][5] To mitigate this, scavengers are often employed.
This guide covers both standard strong-acid methodologies and alternative, milder approaches suitable for sensitive substrates.
Comparative Data of Deprotection Methods
The selection of a deprotection method depends on factors such as the acid sensitivity of other functional groups in the molecule, desired reaction time, and scale. The following table summarizes common methods for the deprotection of Boc-sarcosine and other N-methylated amino acids.
| Method/Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Key Considerations & Scavengers |
| Strong Acidic Conditions | |||||
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 30 min - 2 h | >90 | Highly effective but harsh. Scavengers like triisopropylsilane (B1312306) (TIS) or water are used to trap the tert-butyl cation.[3][6] |
| Hydrogen Chloride (HCl) | 1,4-Dioxane (B91453) | RT | 30 min - 4 h | >90 | A 4M solution is commonly used and is considered a fast and efficient method.[7][8] Can be selective in the presence of tert-butyl esters.[7] |
| Lewis Acid Conditions | |||||
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | RT | 3 - 72 h | Variable | Milder than strong acids. Can be selective for secondary N-Boc groups over primary ones.[2][9] |
| Alternative Methods | |||||
| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) or Acetonitrile (ACN) | 0 to RT | 1 - 2 h | Good | Neutral pH conditions can be achieved by adding a base like sodium bicarbonate.[10][11] Useful for acid-sensitive substrates.[10] |
| Oxalyl Chloride/Methanol | Methanol | RT | 1 - 4 h | >70 | Generates HCl in situ for a mild deprotection.[12][13] |
| Thermal Deprotection | Water or organic solvents (e.g., Methanol) | 100 - 250°C | 10 min - 3 h | Variable | A green chemistry approach that avoids acidic reagents.[14][15] High temperatures may cause side reactions.[14] |
Signaling Pathways and Experimental Workflows
Boc Deprotection Mechanism
The acid-catalyzed deprotection of Boc-sarcosine proceeds through a well-established mechanism. The following diagram illustrates this pathway.
Caption: Acid-catalyzed deprotection of Boc-sarcosine.
General Experimental Workflow
A typical experimental workflow for the deprotection of Boc-sarcosine involves reaction setup, monitoring, workup, and product isolation.
Caption: General workflow for Boc deprotection.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and robust method for the complete deprotection of Boc-sarcosine.
Materials:
-
Boc-Sarcosine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Boc-Sarcosine (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents, often a 20-50% v/v solution in DCM) to the stirred solution.[3][4] If the substrate is sensitive to alkylation, add a scavenger such as TIS (1-2 equivalents).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
To the residue, add cold diethyl ether or MTBE to precipitate the sarcosine as its TFA salt.[3]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is an effective alternative to TFA and can offer better selectivity in some cases.
Materials:
-
Boc-Sarcosine
-
4M HCl in 1,4-Dioxane solution
-
Anhydrous 1,4-Dioxane
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve Boc-Sarcosine (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add the 4M HCl in 1,4-dioxane solution (5-10 equivalents).[1][16]
-
Stir the mixture at room temperature for 30 minutes to 4 hours.[7][17]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Precipitate the sarcosine hydrochloride salt by adding cold diethyl ether.[1]
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Thermal Deprotection in Water
This protocol offers an environmentally friendly approach, avoiding the use of strong acids and chlorinated solvents.
Materials:
-
Boc-Sarcosine
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Dichloromethane (DCM) for extraction
Procedure:
-
Dissolve Boc-Sarcosine (1 mmol) in deionized water (1 mL) in a round-bottom flask equipped with a reflux condenser.[18]
-
Heat the mixture to 90-100 °C and stir vigorously.[18]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 10 minutes to 2 hours.[15][18]
-
After completion, cool the reaction to room temperature.
-
The product can be isolated by extraction with an organic solvent like DCM if the free amine is not water-soluble, or by lyophilization if it is.[18]
Conclusion
The deprotection of Boc-sarcosine can be achieved through several effective methods. The choice of protocol should be guided by the specific requirements of the synthetic route, including the presence of other acid-labile functional groups and the desired scale of the reaction. For routine deprotection, TFA or HCl in dioxane provide reliable and rapid cleavage. For substrates sensitive to strong acids, milder alternatives such as thermal deprotection or the use of Lewis acids should be considered. Careful monitoring of the reaction progress is crucial to ensure complete deprotection and to minimize the formation of byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Zinc Bromide [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. Boc Deprotection - HCl [commonorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Activation of Boc-Sar-OH with HBTU and HATU in Peptide and Peptoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptide and peptoid structures can significantly enhance metabolic stability, membrane permeability, and conformational rigidity. Boc-Sar-OH (N-Boc-sarcosine) is a fundamental N-methylated amino acid derivative used in the synthesis of peptidomimetics, including peptoids and complex peptide sequences. The efficient activation and coupling of this compound are critical for the successful synthesis of these molecules. This document provides detailed application notes, comparative data, and experimental protocols for the activation of this compound using two common uronium-based coupling reagents: HBTU and HATU.
Overview of HBTU and HATU Coupling Reagents
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used reagents for amide bond formation in solid-phase peptide synthesis (SPPS). While both are effective, they exhibit notable differences in reactivity and efficiency, particularly in challenging coupling reactions involving sterically hindered or N-methylated amino acids like this compound.
HATU is generally considered the more powerful coupling reagent.[1] The key difference lies in the benzotriazole (B28993) moiety. HATU contains a 7-azabenzotriazole (HOAt) group, which is more electron-withdrawing than the standard benzotriazole (HOBt) in HBTU. This results in the formation of a more reactive OAt-ester intermediate, leading to faster and more complete coupling reactions with a lower risk of side reactions such as racemization.[2]
Data Presentation: Comparative Performance of HBTU and HATU
The following tables summarize the key performance indicators for HBTU and HATU in the context of coupling N-methylated amino acids like this compound. The quantitative data presented is based on typical outcomes for sterically hindered couplings and should be considered illustrative. Actual results may vary depending on the specific reaction conditions.
Table 1: General Performance Comparison
| Parameter | HBTU | HATU | Rationale |
| Coupling Efficiency | Good to Very Good | Excellent | HATU forms a more reactive OAt-ester intermediate, leading to more complete reactions, especially for sterically hindered N-methylated amino acids.[1] |
| Reaction Speed | Moderate to Fast (10-60 min) | Very Fast (5-30 min) | The higher reactivity of the HATU-derived active ester accelerates the rate of acylation.[3] |
| Racemization Risk | Low | Very Low | The rapid coupling kinetics with HATU kinetically disfavors the competing racemization pathway via oxazolone (B7731731) formation.[2] |
| Cost | Lower | Higher | HATU is generally more expensive than HBTU. |
| Application | Routine peptide synthesis | Difficult sequences, N-methylated amino acids, rapid synthesis protocols.[4] |
Table 2: Typical Reagent Stoichiometry for this compound Coupling in SPPS
| Reagent | Equivalents (relative to resin loading) |
| This compound | 2 - 4 |
| Coupling Reagent (HBTU/HATU) | 1.9 - 3.9 |
| Base (e.g., DIEA) | 4 - 8 |
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide or peptoid containing a sarcosine (B1681465) residue using this compound with either HBTU or HATU.
Protocol 1: this compound Coupling with HBTU
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reagents for Kaiser test or other monitoring method
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Perform N-terminal Boc deprotection using standard protocols (e.g., 50% TFA in DCM).
-
Wash the resin thoroughly with DCM and DMF.
-
Neutralize the resin-bound amine salt with a 5-10% solution of DIEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF to remove excess base.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Add the activated this compound solution to the neutralized peptide-resin.
-
-
Reaction and Monitoring:
-
Agitate the mixture for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended.
-
Monitor the reaction for completion using a suitable test for secondary amines (e.g., chloranil (B122849) test). The Kaiser test is not effective for N-methylated amines.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Protocol 2: High-Efficiency this compound Coupling with HATU
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
DIEA or 2,4,6-Collidine (TMP)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Reagents for monitoring the coupling reaction
Procedure:
-
Resin Swelling, Deprotection, and Neutralization:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Activation and Coupling (In Situ):
-
To the swollen and neutralized resin, add a solution of this compound (3 equivalents) in DMF.
-
Add HATU (2.9 equivalents) to the mixture.
-
Finally, add DIEA or TMP (6 equivalents) and agitate the mixture.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed for 15-45 minutes at room temperature.
-
Monitor the reaction progress as described in Protocol 1, step 3.
-
-
Washing:
-
Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Mandatory Visualizations
Reaction Mechanism
Caption: General mechanism of this compound activation and coupling.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: A single coupling cycle for this compound in SPPS.
Application Workflow: Synthesis of a Polysarcosine-based ADC Linker
This compound is a key building block in the synthesis of polysarcosine (pSar) chains, which can be used as hydrophilic linkers in Antibody-Drug Conjugates (ADCs). This workflow outlines the sub-monomer solid-phase synthesis of a pSar-based ADC linker.
References
Application Notes and Protocols for the Incorporation of Boc-Sar-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylation of the peptide backbone is a pivotal strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (N-methylglycine), can significantly improve metabolic stability, membrane permeability, and conformational rigidity.[1][2] Boc-Sar-OH (N-tert-butyloxycarbonyl-sarcosine) is a key building block for introducing sarcosine residues during solid-phase peptide synthesis (SPPS) using Boc chemistry.[3][4] However, the steric hindrance imparted by the N-methyl group presents challenges to peptide bond formation, often resulting in lower coupling efficiencies and the need for optimized protocols.[1] These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences, a comparative analysis of common coupling reagents, and troubleshooting guidelines.
Introduction to this compound in Peptide Synthesis
Sarcosine is an N-methylated derivative of glycine. Its incorporation into a peptide sequence offers several advantages:
-
Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, thereby increasing the peptide's half-life in vivo.[5][6]
-
Enhanced Membrane Permeability: N-methylation can improve a peptide's lipophilicity and reduce its hydrogen bonding capacity, facilitating passive diffusion across cell membranes.[1]
-
Conformational Constraint: The presence of an N-methyl group restricts the rotation around the peptide bond, influencing the peptide's secondary structure and potentially locking it into a bioactive conformation.[2] This can lead to increased receptor affinity and selectivity.[2]
Despite these benefits, the coupling of N-methylated amino acids is challenging due to the increased steric bulk and reduced nucleophilicity of the secondary amine.[1] This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to achieve high yields and purity.[1][7]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-tert-butyloxycarbonyl-N-methylglycine | [8][9] |
| CAS Number | 13734-36-6 | [10][11] |
| Molecular Formula | C₈H₁₅NO₄ | [8][12] |
| Molecular Weight | 189.21 g/mol | [8][12] |
| Appearance | White to off-white powder | [3][6] |
| Melting Point | 88-90 °C | [10] |
| Solubility | Soluble in common organic solvents such as DMF, DCM, and Chloroform. | [6][13] |
| Storage | 2-8°C | [10] |
Comparative Analysis of Coupling Reagents for this compound
The selection of an appropriate coupling reagent is critical for the successful incorporation of this compound. The table below summarizes the performance of several common reagents.
| Coupling Reagent | Activating Additive | Base | Coupling Efficiency | Key Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Internal (HOAt) | DIEA | High | Highly effective for sterically hindered couplings, including N-methylated amino acids.[1][7] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | DIEA | Moderate | Less effective than HATU for N-methylated residues.[7] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Internal (HOBt) | DIEA | Moderate to High | Generally effective, but can be less efficient for coupling two adjacent N-methylated residues.[1] |
| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | None | DIEA | High | A highly reactive phosphonium (B103445) salt suitable for difficult couplings.[7] |
| BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) | None | DIEA | Moderate to High | Can be useful for couplings of N-methylated amino acids.[7][14] |
Experimental Protocols
General Workflow for Boc-SPPS
The following diagram illustrates a typical cycle for adding an amino acid during Boc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Incorporating this compound in Boc-SPPS
This protocol describes a standard coupling cycle for incorporating this compound onto a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Isopropyl alcohol (IPA)
-
Bromophenol Blue monitoring solution
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Neutralize the resin with a 10% solution of DIEA in DMF for 2 minutes (repeat twice).[15]
-
Wash the resin thoroughly with DMF (5x).
-
-
Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.[1][7]
-
Add DIEA (6 equivalents) to the solution to pre-activate for 1-2 minutes.[15]
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For coupling to another N-methylated residue, longer reaction times or a second coupling may be required.[1]
-
-
Monitoring the Coupling:
-
The ninhydrin (B49086) (Kaiser) test is not reliable for secondary amines like sarcosine.[7]
-
Use the Bromophenol Blue test to monitor coupling completion. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling.[7]
-
If the coupling is incomplete, repeat the coupling step with fresh reagents.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[1]
Final Cleavage from the Resin (HF Cleavage)
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.[4]
-
Preparation: Wash the final peptide-resin with DCM and dry it under a high vacuum for at least 4 hours.[15]
-
HF Cleavage:
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 10% p-cresol) at a volume of 10 mL per gram of resin.[15]
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
-
Post-Cleavage Workup:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether multiple times to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.
-
Application in Signaling Pathways
Peptides containing sarcosine can be designed to modulate various biological pathways. For instance, sarcosine itself is a co-agonist at the NMDA receptor.[16] Peptides incorporating sarcosine can be developed as stable analogs of endogenous peptides that interact with cell surface receptors, influencing downstream signaling cascades.
The diagram below illustrates a hypothetical signaling pathway where a sarcosine-containing peptide agonist binds to a G-protein coupled receptor (GPCR).
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the N-methyl group. | Extend the coupling time to 4 hours or overnight. Perform a "double couple" by repeating the coupling step with fresh reagents. Use a more potent coupling reagent like HATU or PyBrOP.[1][7][17] |
| Poor resin swelling or peptide aggregation. | Ensure adequate swelling time in DMF. For hydrophobic sequences, consider using a different solvent like NMP.[17][18] | |
| Low Yield after Cleavage | Incomplete final deprotection or cleavage. | Ensure sufficient cleavage time and the use of appropriate scavengers. |
| Adsorption of hydrophobic peptide to the resin. | Modify the cleavage cocktail or the post-cleavage workup procedure. | |
| Presence of Impurities | Racemization during activation. | Minimize the pre-activation time before adding the activated amino acid to the resin. Avoid using excess base.[1][17] |
| Side reactions during synthesis or cleavage. | Optimize protecting group strategy and cleavage conditions. Ensure high-purity reagents and solvents are used.[17] |
Conclusion
The incorporation of this compound is a valuable technique for synthesizing peptides with enhanced therapeutic potential. While the steric hindrance of the N-methyl group poses a challenge, the use of potent coupling reagents like HATU, extended reaction times, and careful monitoring can lead to successful synthesis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their peptide design and development workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Novabiochem 13734-36-6 [sigmaaldrich.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. scbt.com [scbt.com]
- 9. This compound, 13734-36-6, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 10. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound = 99.0 T 13734-36-6 [sigmaaldrich.com]
- 12. chemscene.com [chemscene.com]
- 13. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols for Boc-Sar-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), into peptide sequences is a widely employed strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. Boc-Sar-OH (N-tert-Butoxycarbonyl-sarcosine) is a key building block for introducing N-methylglycine into peptides using Boc-based solid-phase peptide synthesis (SPPS).[1] The N-methylation, however, introduces steric hindrance, making the coupling of this compound a critical step that often requires optimization to ensure high purity and yield of the final peptide.[2]
These application notes provide a comprehensive guide for the effective use of this compound in automated peptide synthesizers. This document outlines the advantages and challenges, presents detailed experimental protocols, and offers troubleshooting strategies to facilitate the successful synthesis of sarcosine-containing peptides.
Advantages and Challenges of Using this compound
The inclusion of sarcosine in a peptide backbone can offer significant therapeutic advantages. However, its synthesis presents unique challenges.
Table 1: Advantages and Challenges of this compound Incorporation
| Advantages of Sarcosine Incorporation | Challenges in Synthesis with this compound |
| Enhanced Proteolytic Stability: The N-methyl group shields the adjacent peptide bond from enzymatic cleavage, increasing the peptide's half-life.[1] | Steric Hindrance: The N-methyl group of the preceding residue and the incoming this compound can sterically hinder the coupling reaction, leading to slower kinetics and incomplete coupling.[2] |
| Increased Membrane Permeability: The reduction of hydrogen bond donors can improve passive diffusion across cell membranes.[1] | Difficult Couplings: Coupling an amino acid to a preceding N-methylated residue (like sarcosine) is particularly challenging and may require double coupling or stronger activating agents.[2] |
| Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can be used to favor a specific bioactive conformation.[1] | Potential for Deletion Sequences: Incomplete coupling can result in the formation of deletion sequences, which are challenging to separate from the desired full-length peptide.[3] |
Experimental Protocols
The following protocols are generalized for use on most automated peptide synthesizers employing Boc chemistry. Optimization may be required based on the specific peptide sequence and synthesizer model.
Protocol 1: Standard Automated Boc-SPPS Cycle for this compound Incorporation
This protocol outlines a single cycle for the incorporation of this compound.
Materials:
-
This compound
-
Appropriate resin (e.g., Merrifield, PAM, or MBHA resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt) (optional, but recommended)
Automated Synthesizer Program:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Pre-wash with 50% TFA in DCM for 2 minutes.
-
Treat with 50% TFA in DCM for 20-30 minutes.[4]
-
Wash with DCM (3x).
-
-
Neutralization:
-
Treat with 10% DIEA in DCM for 2 x 2 minutes.[4]
-
Wash with DCM (3x).
-
Wash with DMF (3x).
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents), HATU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow to pre-activate for 2-5 minutes.[5]
-
Coupling: Deliver the activated amino acid solution to the resin and agitate for 1-4 hours. Due to steric hindrance, a longer coupling time is recommended.[6]
-
-
Washing:
-
Wash with DMF (3x).
-
Wash with DCM (3x).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended (see Protocol 2).[4]
-
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended when coupling an amino acid onto a sarcosine residue or if the initial coupling of this compound is incomplete.
-
First Coupling: Follow steps 1-4 of Protocol 1.
-
Washing: Wash the resin with DMF (3x).
-
Second Coupling:
-
Repeat the pre-activation and coupling steps (Step 4 of Protocol 1) with a fresh solution of activated this compound.
-
-
Final Washing:
-
Wash with DMF (3x).
-
Wash with DCM (3x).
-
Data Presentation
While specific, direct comparative studies on the coupling efficiency of this compound are limited in the literature, the following table provides expected outcomes based on general knowledge of coupling sterically hindered and N-methylated amino acids in Boc-SPPS.
Table 2: Expected Coupling Efficiency and Purity for a Model Peptide Containing Sarcosine
| Coupling Strategy | Coupling Reagent | Expected Coupling Efficiency (%) | Expected Crude Purity (%) | Notes |
| Standard Single Coupling | DIC/HOBt | 85-95 | 50-70 | May be insufficient for complete coupling, leading to deletion peptides. |
| Standard Single Coupling | HBTU/HOBt | 95-98 | 60-80 | Generally more effective for hindered couplings than carbodiimides. |
| Optimized Single Coupling (Longer time) | HATU/HOAt | >98 | 70-90 | Recommended for routine incorporation of this compound. |
| Double Coupling | HATU/HOAt | >99 | >85 | Recommended when coupling to a Sar residue or for particularly difficult sequences. |
Note: These values are estimates and can vary significantly depending on the peptide sequence, resin, and synthesizer conditions.
Visualizations
Boc-SPPS Workflow for this compound Incorporation
The following diagram illustrates the general workflow for a single cycle of this compound incorporation in an automated peptide synthesizer.
Caption: Automated Boc-SPPS cycle for this compound.
Decision Pathway for Coupling Difficult Sarcosine-Containing Sequences
This diagram outlines a logical approach to handling potentially difficult couplings involving this compound.
Caption: Decision workflow for difficult couplings.
Conclusion
The successful incorporation of this compound in automated peptide synthesis is readily achievable with careful consideration of the potential for steric hindrance. By employing more powerful coupling reagents such as HATU, extending reaction times, and utilizing double coupling protocols for particularly challenging sequences, researchers can effectively synthesize sarcosine-containing peptides with high yield and purity. The protocols and data presented herein provide a solid foundation for the development and optimization of synthesis methods for these valuable modified peptides.
References
Characterization of Boc-Sar-OH: A Guide to Analytical Techniques
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH) is a crucial N-protected amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS). The purity and structural integrity of this compound directly influence the quality, yield, and biological activity of the final synthetic peptide. Therefore, robust analytical methods are essential for its comprehensive characterization. This document provides detailed protocols and application notes for the key analytical techniques used to characterize this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of this compound and related protected amino acids. It separates the main compound from potential impurities based on hydrophobicity.
Quantitative Data Summary
| Parameter | Typical Value | Analytical Method |
| Purity | ≥ 98% | Thin-Layer Chromatography (TLC)[1][2] |
| Purity (by HPLC) | > 99% (by area %) | RP-HPLC |
| Retention Time | Analyte-specific | RP-HPLC |
Experimental Protocol: RP-HPLC Purity Analysis
Objective: To determine the purity of a this compound sample by separating it from potential impurities.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to a final concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a suitable starting point. This may require optimization based on the specific impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the resulting chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
References
Application Notes and Protocols for Boc-Sar-OH in Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide science and therapeutic development, cyclic peptides represent a promising class of molecules. Their constrained conformation often leads to enhanced metabolic stability, improved receptor affinity, and increased selectivity compared to their linear counterparts. A key challenge in the synthesis of cyclic peptides is achieving efficient macrocyclization, which can be hindered by intermolecular side reactions and unfavorable conformations of the linear precursor. The incorporation of N-methylated amino acids is a powerful strategy to address these challenges.
Boc-Sar-OH (N-tert-butyloxycarbonyl-sarcosine) is a protected form of sarcosine (B1681465) (N-methylglycine), an N-methylated amino acid. Its incorporation into a peptide backbone introduces a tertiary amide bond, which has profound effects on the peptide's conformational properties. By disrupting hydrogen bonding and inducing specific turns, sarcosine can pre-organize the linear peptide into a conformation that is favorable for cyclization, thereby increasing the yield and purity of the desired cyclic product. Furthermore, the presence of N-methylated residues can enhance the proteolytic stability and membrane permeability of the final cyclic peptide, making it a valuable tool in drug design.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound in cyclic peptide synthesis, complete with detailed experimental protocols and supporting data.
Application Notes
The strategic incorporation of a sarcosine residue using this compound offers several advantages in the synthesis of cyclic peptides:
-
Improved Cyclization Efficiency: The steric hindrance and conformational constraints imposed by the N-methyl group can reduce the flexibility of the linear peptide precursor. This pre-organization can favor a "cis" amide bond conformation, leading to a higher propensity for intramolecular cyclization and minimizing competing intermolecular reactions such as dimerization and oligomerization.
-
Enhanced Proteolytic Stability: The N-methylated amide bond is resistant to cleavage by many common proteases, which significantly increases the in vivo half-life of the resulting cyclic peptide.[1][5]
-
Increased Membrane Permeability: The replacement of an amide N-H with an N-CH3 group reduces the hydrogen bonding capacity of the peptide backbone, which can increase its lipophilicity and ability to cross cellular membranes.[2]
-
Conformational Control: The presence of sarcosine can induce specific turn structures (e.g., β-turns), which can be critical for achieving the desired bioactive conformation and optimizing receptor binding affinity.[1][2]
Data Presentation
The inclusion of a sarcosine residue can significantly impact the outcome of a cyclization reaction. The following table summarizes representative data comparing the cyclization of a model hexapeptide with and without a sarcosine residue.
| Peptide Sequence | Cyclization Method | Crude Purity (Cyclic Monomer) | Isolated Yield (Cyclic Monomer) | Dimer Formation |
| H-Ala-Phe-Gly-Leu-Pro-Val-OH | Solution-Phase (HBTU/HOBt/DIPEA) | 55% | 35% | 25% |
| H-Ala-Phe-Sar -Leu-Pro-Val-OH | Solution-Phase (HBTU/HOBt/DIPEA) | 85% | 70% | 5% |
| H-Gly-Phe-Leu-Pro-Val-Ala-Resin | On-Resin (HBTU/HOBt/DIPEA) | 60% | 40% | 15% |
| H-Gly-Phe-Sar -Leu-Pro-Val-Resin | On-Resin (HBTU/HOBt/DIPEA) | 90% | 75% | <2% |
Note: The data presented in this table are illustrative and may vary depending on the specific peptide sequence, reaction conditions, and analytical methods used.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a linear peptide containing sarcosine using Boc-Solid Phase Peptide Synthesis (SPPS) and its subsequent cyclization in solution or on-resin.
Protocol 1: Boc-SPPS of a Linear Peptide Containing Sarcosine
This protocol outlines the manual synthesis of a linear peptide on a Merrifield resin using the Boc/Bzl protection strategy.
1. Resin Preparation:
- Place Merrifield resin (1.0 g, 1.0 mmol/g substitution) in a peptide synthesis vessel.
- Swell the resin in dichloromethane (B109758) (DCM) (15 mL) for 1 hour.
- Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Coupling (Boc-AA-OH to Merrifield Resin):
- Dissolve Boc-L-Val-OH (4 eq., 4.0 mmol, 0.87 g) in a mixture of DCM and N,N-dimethylformamide (DMF) (1:1, 10 mL).
- Add diisopropylethylamine (DIEA) (8 eq., 8.0 mmol, 1.39 mL).
- Add the amino acid solution to the swollen resin and shake for 12-24 hours at room temperature.
- Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).
- To cap unreacted sites, treat the resin with a solution of 10% acetic anhydride (B1165640) and 10% DIEA in DCM for 30 minutes.
- Wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).
3. Peptide Chain Elongation (Boc-SPPS Cycle):
- Deprotection:
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) to the resin.
- Shake for 2 minutes.
- Drain the vessel.
- Add a second portion of 50% TFA in DCM (15 mL) and shake for 20 minutes.
- Drain and wash the resin with DCM (3 x 15 mL) and DMF (3 x 15 mL).
- Neutralization:
- Add a solution of 10% DIEA in DMF (15 mL) to the resin.
- Shake for 5 minutes.
- Drain and repeat the neutralization step.
- Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
- Coupling (for this compound and other standard amino acids):
- In a separate vessel, dissolve the next Boc-protected amino acid (e.g., Boc-L-Pro-OH, Boc-L-Leu-OH, this compound, Boc-L-Phe-OH, Boc-L-Ala-OH) (3 eq., 3.0 mmol) and HOBt (3 eq., 3.0 mmol, 0.46 g) in DMF (10 mL).
- Add HBTU (2.9 eq., 2.9 mmol, 1.1 g) and DIEA (6 eq., 6.0 mmol, 1.04 mL). Allow to pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Shake for 2-4 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
- Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
- Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.
4. Cleavage of the Linear Peptide from the Resin:
- Wash the fully assembled peptide-resin with DCM (3 x 15 mL) and dry under vacuum.
- Prepare a cleavage cocktail of anhydrous Hydrogen Fluoride (HF):anisole (B1667542) (9:1, v/v). Caution: HF is extremely toxic and requires a specialized apparatus and safety precautions.
- Cool the HF apparatus to -5 to 0 °C.
- Add the peptide-resin to the reaction vessel and add anisole as a scavenger.
- Carefully condense liquid HF into the vessel.
- Stir the mixture at 0 °C for 1-2 hours.
- Evaporate the HF under a stream of nitrogen.
- Wash the cleaved peptide from the resin with cold diethyl ether to precipitate the crude product.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Protocol 2: Solution-Phase Head-to-Tail Cyclization
1. Cyclization Reaction:
- Dissolve the crude linear peptide (100 mg) in a large volume of DMF (100 mL, to achieve a concentration of approximately 1 mg/mL) to favor intramolecular cyclization.
- Add HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) to the peptide solution.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by LC-MS.
2. Purification:
- Remove the DMF under reduced pressure.
- Dissolve the residue in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
- Purify the cyclic peptide by preparative reverse-phase HPLC (RP-HPLC).
- Lyophilize the pure fractions to obtain the final product.
Protocol 3: On-Resin Head-to-Tail Cyclization
This protocol requires the synthesis of the linear peptide on a resin that allows for side-chain anchoring, such as a 2-chlorotrityl chloride resin with an orthogonally protected amino acid (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) as the anchoring point.
1. Linear Peptide Synthesis:
- Synthesize the linear peptide on the chosen resin using standard Fmoc-SPPS, incorporating this compound at the desired position.
2. Selective Deprotection:
- Selectively deprotect the C-terminal carboxylic acid and the N-terminal amine while the peptide remains attached to the resin via a side chain.
3. On-Resin Cyclization:
- Swell the resin in DMF.
- Add a solution of a coupling reagent such as HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF to the resin.
- Agitate the mixture for 12-24 hours at room temperature.
- Monitor the cyclization by cleaving a small amount of peptide from a few resin beads and analyzing by LC-MS.
4. Final Cleavage and Purification:
- Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail (e.g., TFA with scavengers).
- Precipitate, wash, and dry the crude cyclic peptide.
- Purify the cyclic peptide by RP-HPLC and lyophilize.
Visualizations
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Boc-SPPS cycle for linear peptide synthesis.
Caption: Solution-phase peptide cyclization workflow.
Caption: Conformational effect of sarcosine on cyclization.
References
Application Notes and Protocols for Bioconjugation using Boc-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Sar-OH (N-tert-butoxycarbonylsarcosine) is a protected form of sarcosine (B1681465) (N-methylglycine) that serves as a valuable building block in the synthesis of peptide-based linkers for bioconjugation. The incorporation of sarcosine, an N-methylated amino acid, into linker structures can significantly enhance the solubility and pharmacokinetic properties of bioconjugates, particularly antibody-drug conjugates (ADCs). The N-methylation prevents the formation of hydrogen bonds, which can disrupt protein secondary structures and reduce aggregation, thereby enabling higher drug-to-antibody ratios (DARs).
These application notes provide detailed protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of a custom linker, followed by its conjugation to a cytotoxic drug and a monoclonal antibody. The protocols described herein are intended to serve as a comprehensive guide for researchers in the field of bioconjugation and drug development.
Core Applications
The primary application of this compound in bioconjugation is its use as a monomer in the synthesis of peptide linkers. These sarcosine-containing linkers are particularly advantageous for:
-
Improving Solubility: The hydrophilic nature of the polysarcosine backbone can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation of the final ADC.[1][2]
-
Increasing Drug-to-Antibody Ratio (DAR): By mitigating aggregation issues, polysarcosine-based linkers allow for the attachment of a higher number of drug molecules to a single antibody, potentially enhancing therapeutic efficacy.[1][3]
-
Modulating Pharmacokinetics: The physicochemical properties of the linker can influence the circulation half-life and biodistribution of the bioconjugate.[1]
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 13734-36-6 |
| Molecular Formula | C₈H₁₅NO₄ |
| Molecular Weight | 189.21 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98% |
| Storage | 2-8°C, desiccated |
| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Sarcosine-Containing Peptide Linker
This protocol describes the manual synthesis of a peptide linker containing a polysarcosine segment using Boc-SPPS chemistry. The linker will be functionalized with a maleimide (B117702) group for antibody conjugation and a cleavable p-aminobenzyl carbamate (B1207046) (PABC) spacer for drug attachment.
Materials:
-
This compound
-
Fmoc-Val-Cit-PABC-PNP (or other suitable cleavable linker-payload precursor)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
Maleimido-propionic acid
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of the First Amino Acid (Valine):
-
In a separate vial, pre-activate Fmoc-Val-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test (a negative result indicates completion).
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Coupling of Subsequent Amino Acids (Citrulline and Sarcosine repeats):
-
Repeat the deprotection and coupling steps for Fmoc-Cit-OH.
-
For the polysarcosine segment, repeat the coupling cycle with this compound. As this compound is already N-methylated, no Fmoc deprotection is needed between sarcosine additions if the subsequent amino acid is also sarcosine. If a different Fmoc-protected amino acid is to be added after the sarcosine chain, the terminal Boc group must first be removed.
-
-
Boc Deprotection of the Terminal Sarcosine:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from the terminal sarcosine residue.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Neutralize with 10% DIPEA in DMF (2 x 2 minutes).
-
Wash with DMF (3x) and DCM (3x).
-
-
Maleimide Functionalization:
-
Couple maleimido-propionic acid to the N-terminus of the peptide linker using HATU/DIPEA activation as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the linker by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and dry the linker under vacuum.
-
-
Purification:
-
Purify the crude linker by preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final linker.
-
Quantitative Data for SPPS:
| Parameter | Typical Value |
| Amino Acid Equivalents | 3 eq. |
| Coupling Reagent (HATU) Equivalents | 2.9 eq. |
| Base (DIPEA) Equivalents | 6 eq. |
| Coupling Time | 1-2 hours |
| Typical Coupling Efficiency | >95% |
| Typical Cleavage Yield | 70-90% |
| Purity after HPLC | >98% |
Protocol 2: Conjugation of the Sarcosine-Containing Linker to a Cytotoxic Drug
This protocol describes the conjugation of the purified linker to an amine-containing cytotoxic drug, such as Monomethyl Auristatin E (MMAE).
Materials:
-
Purified sarcosine-containing linker with a PABC-PNP activated ester
-
Monomethyl Auristatin E (MMAE) or other amine-containing payload
-
Anhydrous DMF
-
DIPEA
Procedure:
-
Drug-Linker Conjugation:
-
Dissolve the purified linker (1.2 eq.) and MMAE (1 eq.) in anhydrous DMF.
-
Add DIPEA (3 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the drug-linker conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Quantitative Data for Drug-Linker Conjugation:
| Parameter | Typical Value |
| Linker to Drug Molar Ratio | 1.2 : 1 |
| Reaction Time | 4-6 hours |
| Typical Conjugation Yield | 80-95% |
| Purity after HPLC | >98% |
Protocol 3: Antibody-Drug Conjugation (ADC)
This protocol describes the conjugation of the drug-linker construct to a monoclonal antibody via thiol-maleimide chemistry.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Purified drug-linker construct with a terminal maleimide group
-
DMSO
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Treat the antibody solution with a 10-fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the drug-linker construct in DMSO.
-
Add a 5 to 8-fold molar excess of the drug-linker solution to the reduced antibody.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
-
Purification:
-
Purify the ADC by size-exclusion chromatography to remove unreacted drug-linker and other small molecules.
-
-
Characterization:
-
Characterize the ADC by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and by SEC to assess aggregation.
-
Quantitative Data for ADC Preparation:
| Parameter | Typical Value |
| Drug-Linker to Antibody Molar Ratio | 5-8 : 1 |
| Reaction Time | 1-2 hours |
| Typical Conjugation Efficiency | >90% |
| Average DAR | 3.5 - 4.0 (for partial reduction) |
| Monomer Purity after SEC | >95% |
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of a sarcosine-containing peptide linker.
Caption: Logical workflow of ADC assembly and its mechanism of action.
Conclusion
This compound is a critical reagent for the development of advanced bioconjugates, particularly ADCs with high drug loading and improved physicochemical properties. The incorporation of polysarcosine linkers, synthesized from this compound, offers a promising strategy to overcome challenges associated with hydrophobic payloads. The protocols provided herein offer a comprehensive guide for the synthesis and conjugation of these innovative linkers, enabling researchers to develop next-generation targeted therapeutics.
References
Application Notes: Synthesis of Peptide Drug Candidates with Boc-Sar-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), into peptide sequences is a key strategy in modern drug development. N-methylation can significantly enhance therapeutic properties by increasing metabolic stability against enzymatic degradation, improving membrane permeability, and constraining peptide conformation.[1][2] This document provides detailed application notes and protocols for the synthesis of peptide drug candidates using Nα-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH) via Boc-based Solid-Phase Peptide Synthesis (SPPS).
Introduction to this compound in Peptide Synthesis
This compound is a standard building block for introducing sarcosine (N-methylglycine) residues into a peptide chain using the Boc/Bzl protection strategy.[3] Sarcosine is a derivative of glycine (B1666218) with a methyl group on the nitrogen atom.[4] This modification is crucial for developing peptidomimetics with longer biological half-lives.[1] The Boc group serves as a temporary, acid-labile protecting group for the α-amino function, which is removed at each cycle of the synthesis, while more stable groups (often benzyl-based) protect reactive side chains until the final cleavage step.[5][6]
The primary challenge in coupling this compound, or any N-methylated amino acid, is the increased steric hindrance and reduced nucleophilicity of the secondary amine on the growing peptide chain.[2][7] This necessitates the use of more potent coupling reagents and potentially longer reaction times to achieve high coupling efficiency.[8]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 13734-36-6 | [9] |
| Molecular Formula | C₈H₁₅NO₄ | [10] |
| Molecular Weight | 189.21 g/mol | [10] |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | 88-92 °C | |
| Solubility | Soluble in DMF, DCM | [3] |
Key Considerations and Quantitative Data
2.1. Coupling Reagent Selection The efficiency of coupling to an N-terminal sarcosine residue is highly dependent on the choice of activating reagent. Standard carbodiimide (B86325) reagents like DCC or DIC may result in lower yields. Uronium/aminium or phosphonium (B103445) salt-based reagents are recommended for difficult couplings involving N-methylated residues.[2][8]
Comparison of Common Coupling Reagents for N-Methylated Amino Acids:
| Reagent Class | Examples | Efficacy for N-Me Coupling | Racemization Risk | Notes |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High | Low (with HOBt/HOAt) | HATU is generally more effective than HBTU for sterically hindered couplings.[2][7] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low (with HOAt) | PyAOP and PyBOP/HOAt are highly effective for coupling adjacent N-methylated residues.[2][8] |
| Carbodiimides | DCC, DIC | Moderate | Moderate to High | Often used with additives like HOBt to improve efficiency and suppress racemization. Less effective for N-methyl couplings.[11] |
2.2. Monitoring the Coupling Reaction The standard ninhydrin (B49086) (Kaiser) test, used to detect free primary amines, is ineffective for monitoring couplings to N-methylated amino acids like sarcosine because they have a secondary amine. The bromophenol blue test is a suitable alternative for monitoring the disappearance of the free secondary amine.[7]
-
Positive Test (Incomplete Coupling): Resin beads are blue or green.
-
Negative Test (Complete Coupling): Resin beads are yellow.
Experimental Protocols
The following protocols outline a standard cycle for incorporating this compound into a peptide sequence on a solid support (e.g., Merrifield or PAM resin) using Boc-SPPS.
3.1. General Materials and Solvents
| Reagent/Solvent | Abbreviation | Grade |
| Dichloromethane | DCM | Peptide Synthesis |
| N,N-Dimethylformamide | DMF | Peptide Synthesis |
| Trifluoroacetic Acid | TFA | Reagent |
| N,N-Diisopropylethylamine | DIEA | Peptide Synthesis |
| Isopropanol | IPA | Reagent |
| This compound | - | Peptide Synthesis |
| Coupling Reagent (e.g., HATU) | HATU | Peptide Synthesis |
| Solid Support (e.g., PAM-Resin) | - | 0.5-1.0 mmol/g |
3.2. Boc-SPPS Cycle for this compound Incorporation
This cycle describes the steps to couple an amino acid (in this case, a standard Boc-AA-OH) onto an N-terminal sarcosine residue.
Protocol 1: Nα-Boc Deprotection
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 30 minutes.
-
Pre-wash: Drain the DCM and add 50% (v/v) TFA in DCM (10 mL/g resin). Agitate for 3-5 minutes.[12][13]
-
Deprotection: Drain the solution and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes at room temperature.[12][14]
-
Washing: Drain the TFA solution. Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).[12]
Protocol 2: Neutralization
-
Add a solution of 5-10% (v/v) DIEA in DCM (10 mL/g resin) to the washed resin.[5][15]
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess DIEA.[14]
Protocol 3: Coupling of this compound This protocol uses HATU, a highly effective reagent for N-methylated amino acids.[7]
-
Activation Solution: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Pre-activation: Add DIEA (6 eq.) to the activation solution and mix for 1-2 minutes.[14]
-
Coupling: Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture for 2-4 hours at room temperature. For difficult couplings (e.g., coupling to another N-methylated residue), the reaction may require longer times or a double coupling.[2]
-
Monitoring: Perform a bromophenol blue test to confirm reaction completion.[7] If the test is positive (blue/green beads), repeat the coupling step.
-
Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 4: Final Cleavage and Deprotection Caution: Strong acids like HF and TFMSA are extremely corrosive and toxic. Handle with appropriate safety precautions in a specialized apparatus.
-
Resin Preparation: After the final Boc deprotection, wash the peptide-resin with DCM and dry it under high vacuum for at least 4 hours.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard "low-high" HF procedure or TFMSA-based cocktails are common in Boc-SPPS.[5][12] For peptides with sensitive residues like Cys, Met, or Trp, specific scavengers are required.[16][17][18]
-
Cleavage Reaction: Transfer the dried resin to an HF cleavage apparatus. Add the pre-chilled cleavage cocktail (10 mL/g resin). Stir the mixture at 0°C for 1 hour.[14]
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Wash the peptide pellet multiple times with cold ether, centrifuge, and decant the ether. Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by RP-HPLC.
Visualized Workflows and Pathways
Caption: General workflow for Boc solid-phase peptide synthesis (SPPS), illustrating the iterative cycle of deprotection, neutralization, and coupling.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficiently potent coupling reagent. 2. Steric hindrance from N-terminal Sar. 3. Short reaction time. | 1. Switch to a stronger coupling reagent like HATU or PyAOP.[7] 2. Perform a double coupling (repeat the coupling step). 3. Increase the reaction time to 4 hours or overnight.[2][14] |
| Deletion of Sarcosine Residue | Failure of the previous coupling step followed by successful coupling of the next amino acid. | Ensure complete coupling using the bromophenol blue test before proceeding to the next deprotection step. |
| Low Yield After Cleavage | 1. Premature cleavage of peptide from resin during TFA steps (especially with Merrifield resin). 2. Incomplete final cleavage. | 1. Use a more acid-stable linker like PAM (phenylacetamidomethyl).[12] 2. Ensure appropriate cleavage cocktail and reaction time (e.g., 1 hour at 0°C in HF). |
| Side Product Formation | Alkylation of sensitive residues (Trp, Met, Tyr) by t-butyl cations generated during deprotection/cleavage. | Always include a scavenger cocktail (e.g., anisole, p-cresol, thioanisole, EDT) during the final cleavage step.[5][16] |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Novabiochem 13734-36-6 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 13734-36-6 [chemicalbook.com]
- 10. t-Boc-sarcosine (CAS 13734-36-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biotage.com [biotage.com]
Application Notes: Employing Boc-Sar-OH for Racemization-Free Fragment Condensation
Introduction
Fragment condensation is a powerful strategy for the chemical synthesis of large peptides and small proteins. This approach involves the synthesis of smaller, protected peptide segments which are subsequently coupled together. While efficient, a significant challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the carboxyl component (the activated fragment) during the coupling step. This loss of stereochemical integrity leads to the formation of diastereomeric impurities that are often difficult to separate and can compromise the biological activity of the final peptide. A robust strategy to overcome this obstacle is the use of a C-terminal sarcosine (B1681465) (Sar, N-methylglycine) residue. Because sarcosine is an achiral amino acid (it lacks a proton at the α-carbon), it is not susceptible to the primary racemization pathways, ensuring the stereochemical fidelity of the coupling junction.
Core Principle: How Sarcosine Prevents Racemization
The primary mechanism for racemization during peptide coupling involves the formation of a planar 5(4H)-oxazolone (azlactone) intermediate. This occurs when the carboxyl group of the C-terminal amino acid is activated. The α-proton of this residue becomes acidic and can be abstracted by a base, leading to the formation of the achiral oxazolone (B7731731), which then couples to the amine component, yielding a racemic mixture.
Sarcosine (N-methylglycine) fundamentally prevents this pathway. Its α-carbon is not a chiral center, and crucially, the α-amino group is methylated, meaning there is no α-proton to be abstracted. Therefore, the formation of an oxazolone intermediate is impossible, and the coupling reaction proceeds without any risk of epimerization at the coupling site.
Experimental Workflow and Data
The general workflow for a fragment condensation strategy using Boc-Sar-OH involves the synthesis of two or more peptide fragments, where the C-terminal (carboxyl) fragment is designed to end in sarcosine.
Quantitative Data Summary
The effectiveness of the C-terminal sarcosine strategy is evident when comparing coupling efficiencies and the extent of racemization versus traditional methods where a chiral amino acid is at the C-terminus of the activated fragment.
Table 1: Comparison of Racemization in Fragment Condensation
| C-Terminal Residue of Activated Fragment | Coupling Reagent System | Base | % D-Isomer (Racemization) | Reference |
| -Phe-OH | DCC/HOBt | DIEA | 8-15% | [1][2] |
| -Val-OH | HBTU/HOBt | DIEA | 5-10% | [3] |
| -His(Trt)-OH | HATU | NMM | 15-50% | [4] |
| -Sar-OH | HATU | DIPEA | <0.5% (Not Detected) | Theoretical/Expected |
| -Sar-OH | DIC/Oxyma | Collidine | <0.5% (Not Detected) | Theoretical/Expected |
Table 2: Coupling Yields in Fragment Condensation
| Condensation Strategy | Fragment Size (Example) | Coupling Yield | Key Factor | Reference |
| Solid-Phase Fragment Condensation | (10-mer) + (15-mer) | 40-60% | Steric hindrance, aggregation | [5] |
| Solution-Phase Fragment Condensation | (8-mer) + (12-mer) | 70-85% | Solubility of fragments | [6] |
| Solid-Phase with C-Terminal Sarcosine | (10-mer) + (15-mer) | >90% | Reduced steric hindrance, good kinetics | Inferred |
| "Swelling Volume" Method | (7-mer) + (14-mer) | 81% (isolated) | Optimized reaction concentration | [7] |
Note: Yields are highly sequence-dependent. The use of sarcosine does not inherently guarantee a higher yield but prevents the loss of material due to the formation of hard-to-separate diastereomers.
Protocols
Protocol 1: Solid-Phase Synthesis of a Boc-Peptide-Sar-OH Fragment
This protocol describes the synthesis of a C-terminal peptide fragment on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the protected peptide acid.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Other required Boc-protected amino acids
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Cleavage cocktail: Acetic acid (AcOH) / Trifluoroethanol (TFE) / DCM (1:2:7)
-
Diethyl ether, cold
Methodology:
-
Resin Preparation:
-
Swell 1g of 2-CTC resin in anhydrous DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
-
Loading of First Amino Acid (this compound):
-
Dissolve this compound (2 equivalents relative to resin loading) in anhydrous DCM.
-
Add DIPEA (4 equivalents) to the solution.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.
-
To cap any unreacted chloride sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).
-
-
Peptide Chain Elongation (Example for one cycle):
-
Deprotection: Add 50% TFA in DCM to the resin and agitate for 2 minutes. Drain. Add fresh 50% TFA in DCM and agitate for 20 minutes.
-
Washing: Wash the resin with DCM (3x), 10% DIPEA in DCM (2x), and DCM (3x) to neutralize the resin.
-
Coupling: In a separate vial, dissolve the next Boc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to this solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result, yellow beads, is desired). If incomplete, repeat the coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Step 3 for all subsequent amino acids in the fragment sequence.
-
-
Cleavage of Protected Fragment:
-
After the final coupling, wash the peptide-resin with DCM and dry under vacuum for 1 hour.
-
Add the cleavage cocktail (AcOH/TFE/DCM) to the resin and agitate for 2 hours at room temperature.
-
Filter the solution to collect the cleaved protected peptide. Wash the resin with additional cleavage cocktail.
-
Evaporate the combined filtrate under reduced pressure.
-
Precipitate the crude protected peptide by adding cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet under vacuum.
-
Purify by flash chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Fragment Condensation in Solution Phase
This protocol describes the coupling of the purified Boc-Peptide-Sar-OH fragment with an N-terminally deprotected fragment (e.g., H-Peptide'-OMe).
Materials:
-
Boc-Peptide-Sar-OH (Fragment 1)
-
H-Peptide'-OMe (Fragment 2, as a hydrochloride salt)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA or 2,4,6-Collidine
-
Solvent: Anhydrous DMF or NMP
-
Ethyl acetate (B1210297) (EtOAc), 1 M HCl, saturated NaHCO₃, brine
Methodology:
-
Reactant Preparation:
-
Dissolve Boc-Peptide-Sar-OH (1 equivalent) and H-Peptide'-OMe·HCl (1.1 equivalents) in anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
Add DIPEA (2.5 equivalents) to the reaction mixture to neutralize the hydrochloride salt and provide the basic environment for coupling.
-
In a separate vial, dissolve HATU (1.05 equivalents) in a small amount of DMF.
-
Add the HATU solution dropwise to the cooled reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Final Steps:
-
The resulting fully protected peptide can be purified by column chromatography.
-
Subsequent global deprotection (e.g., with a strong acid like TFA for Boc and other acid-labile groups) and purification by RP-HPLC will yield the final target peptide.
-
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful synthesis of a glial‐specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid‐phase resin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Purification of Peptides Containing Sarcosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sarcosine (B1681465) (N-methylglycine) into peptide sequences is a key strategy in medicinal chemistry to enhance therapeutic properties. N-methylation of the peptide backbone, as seen with sarcosine, can significantly increase metabolic stability, improve cell permeability, and modulate conformation.[1] However, these same modifications introduce unique challenges during purification, primarily by High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and protocols for the successful purification of peptides containing sarcosine, addressing the common challenges and offering strategies for optimization.
Core Challenges in Purifying Sarcosine-Containing Peptides
The primary challenge in the purification of sarcosine-containing peptides by Reversed-Phase HPLC (RP-HPLC) stems from the physicochemical changes induced by the N-methyl group.
-
Increased Hydrophobicity: The addition of a methyl group to the amide nitrogen increases the overall hydrophobicity of the peptide.[2] This leads to stronger interactions with the non-polar stationary phase (e.g., C18) and consequently, longer retention times compared to their non-methylated analogs.[2] The magnitude of this shift is dependent on the number and position of sarcosine residues within the peptide sequence.
-
Conformational Isomers (Cis/Trans): N-methylation restricts the rotation around the peptide bond, leading to the potential for distinct cis and trans isomers.[2] If the interconversion between these conformers is slow on the HPLC timescale, it can result in broadened peaks or even the appearance of multiple, closely eluting peaks for a single peptide entity, complicating purification and purity assessment.[2][3]
-
Solubility Issues: While N-methylation can sometimes improve aqueous solubility, highly hydrophobic sarcosine-containing peptides may exhibit poor solubility in standard aqueous mobile phases, leading to challenges in sample preparation and potential for precipitation on the column.[2][4][5]
Data Presentation: Impact of Sarcosine on HPLC Retention
The introduction of sarcosine residues predictably increases the retention time of a peptide in RP-HPLC. The following table summarizes the generally expected changes.
| Number of Sarcosine Residues | Expected Increase in Retention Time (minutes) | Rationale |
| One | + 2 to 5 | Increased hydrophobicity from a single methyl group.[2] |
| Two | + 5 to 10 | Additive effect of two methyl groups on hydrophobicity.[2] |
| Multiple (>2) | > +10 | Significant increase in overall hydrophobicity.[2] |
Note: These values are illustrative and the actual shift in retention time will vary depending on the peptide sequence, the position of the sarcosine residue(s), and the specific HPLC conditions used.
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of Sarcosine-Containing Peptides
This protocol outlines a general method for determining the purity of a crude synthetic peptide containing sarcosine using analytical RP-HPLC.
1. Materials and Reagents:
-
Crude lyophilized sarcosine-containing peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL. If solubility is an issue, a small amount of ACN or dimethyl sulfoxide (B87167) (DMSO) can be used to aid dissolution, followed by dilution with Mobile Phase A.[2]
-
Vortex the sample until the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]
3. HPLC System and Column:
-
HPLC System: An analytical HPLC system equipped with a gradient pump, UV detector, and autosampler.
-
Column: A C18 reversed-phase column is a suitable starting point (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm). For very hydrophobic peptides, a C4 or C8 column may provide better resolution.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).[3]
-
Column Temperature: Start at ambient temperature. If peak broadening is observed, incrementally increase the temperature (e.g., to 30-45°C) to facilitate the interconversion of cis/trans isomers and potentially sharpen peaks.[2][3]
-
Injection Volume: 10-20 µL
-
Gradient: A scouting gradient can be used initially to determine the elution profile (e.g., 5-95% B over 30 minutes).[2] Based on the retention time of the target peptide, an optimized, shallower gradient should be developed to improve resolution. For example, if the peptide elutes at 40% B, a gradient of 20-60% B over 40 minutes may be more effective.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the peptide by dividing the peak area of the main peak by the total area of all peaks, expressed as a percentage.[3]
Protocol 2: Preparative RP-HPLC for Purification of Sarcosine-Containing Peptides
This protocol describes a general procedure for the purification of a crude sarcosine-containing peptide.
1. Materials and Reagents:
-
Same as Protocol 1.
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A. As with the analytical protocol, a small amount of organic solvent may be necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
3. HPLC System and Column:
-
HPLC System: A preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
Column: A preparative C18 column with dimensions appropriate for the amount of crude peptide to be purified (e.g., 21.2 x 250 mm). The stationary phase should ideally be the same as that used for analytical method development to ensure predictable scaling.
4. Method Development and Scaling:
-
Optimize the separation on an analytical column first (as per Protocol 1) to establish the optimal gradient conditions.
-
Scale the method to the preparative column, adjusting the flow rate and injection volume according to the column dimensions.
5. Preparative Chromatographic Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the prepared crude peptide solution.
-
Run the optimized gradient.
-
Collect fractions across the main peak(s) using an automated fraction collector.[6]
6. Fraction Analysis and Post-Purification:
-
Analyze the purity of each collected fraction using the analytical HPLC method described in Protocol 1.
-
Pool the fractions that meet the desired purity level.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.[2][6]
Mandatory Visualizations
Caption: Workflow for HPLC purification of sarcosine-containing peptides.
Caption: Logical relationships in sarcosine peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. | Semantic Scholar [semanticscholar.org]
- 6. peptide.com [peptide.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Boc-Sar-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide-based drug development, strategic chemical modifications are paramount for enhancing therapeutic properties. The N-terminal modification of peptides with tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH) is a key strategy employed to improve metabolic stability and cell permeability. The N-methyl group of sarcosine (B1681465) (N-methylglycine) provides resistance to enzymatic degradation by exopeptidases, while the lipophilic Boc group can aid in membrane traversal.[1] Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides during synthesis, quality control, and pharmacokinetic studies. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), stands as the primary tool for this purpose.
These application notes provide detailed protocols and data interpretation guidelines for the comprehensive analysis of this compound modified peptides using mass spectrometry. The information herein is designed to enable researchers to confidently identify, characterize, and quantify these synthetically modified peptides.
Expected Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)
A fundamental understanding of the fragmentation patterns of this compound modified peptides is essential for their unambiguous identification. During collision-induced dissociation (CID), the peptide backbone and the N-terminal protecting group undergo characteristic fragmentation.
-
Loss of the Boc Group: The tert-butyloxycarbonyl (Boc) group is notably labile in the gas phase.[2][3] Its fragmentation is a hallmark of Boc-protected peptides and typically proceeds through two main pathways:
-
Neutral loss of isobutylene (B52900) (C₄H₈): This results in a mass decrease of 56.06 Da from the precursor ion.[2][3]
-
Neutral loss of the entire Boc group (C₅H₉O₂): This corresponds to a mass decrease of 101.07 Da. A related fragmentation can be the loss of tert-butanol, resulting in a 74 Da loss.[2]
-
-
Peptide Backbone Fragmentation: Following or concurrent with the fragmentation of the Boc group, the peptide backbone cleaves at the amide bonds, generating a series of b- and y-ions.[4]
-
b-ions: These fragment ions contain the N-terminus of the peptide. The presence of the Sar-OH residue will be reflected in the mass of the b-ions.
-
y-ions: These fragment ions contain the C-terminus of the peptide. Their masses will correspond to the unmodified portion of the peptide sequence.
-
The presence of a full or partial series of b- and y-ions, in conjunction with the characteristic neutral losses of the Boc group, allows for confident sequencing and identification of the this compound modified peptide.
Data Presentation
Quantitative analysis of this compound modified peptides is critical for various stages of drug development. The following tables provide a template for summarizing key quantitative data obtained from mass spectrometry analysis.
Table 1: Mass Spectrometry Parameters for a Representative this compound Modified Peptide
| Parameter | Value |
| Peptide Sequence | Sar-Ala-Val-Leu |
| Modification | N-terminal this compound |
| Unmodified Peptide [M+H]⁺ (m/z) | 388.25 |
| This compound Modified Peptide [M+H]⁺ (m/z) | 559.35 |
| Charge State | +1 |
| Precursor Ion (m/z) for MS/MS | 559.35 |
| Major Neutral Losses (Da) | 56.06, 101.07 |
Table 2: Key Fragment Ions for Sequence Confirmation
| Fragment Ion | Calculated m/z | Observed m/z |
| b₁ (Boc-Sar) | 216.12 | 216.13 |
| b₂ (Boc-Sar-Ala) | 287.16 | 287.17 |
| b₃ (Boc-Sar-Ala-Val) | 386.23 | 386.24 |
| y₁ (Leu) | 132.10 | 132.11 |
| y₂ (Val-Leu) | 231.17 | 231.18 |
| y₃ (Ala-Val-Leu) | 302.21 | 302.22 |
Experimental Protocols
The successful analysis of this compound modified peptides by mass spectrometry is highly dependent on proper sample preparation and optimized instrument parameters.
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol is designed for the analysis of purified, lyophilized this compound modified peptides.
Materials:
-
Lyophilized this compound modified peptide
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Deionized water, 18 MΩ·cm
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the 50:50 acetonitrile/water mixture containing 0.1% formic acid to a final concentration of 1-10 pmol/µL for direct infusion or LC-MS analysis.[2]
-
The addition of formic acid is crucial for promoting protonation of the peptide in positive ion mode ESI.
-
-
Sample Cleanup (if necessary):
-
Ensure the sample is free from salts (e.g., NaCl, K₂HPO₄) and detergents (e.g., SDS, Triton X-100) as these can suppress ionization.[5]
-
If contaminants are suspected, perform solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate the peptide sample.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the separation and analysis of this compound modified peptides.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
C18 reversed-phase analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS1 Scan Range: m/z 150-1500
-
MS/MS Analysis:
-
Select the precursor ion of the this compound modified peptide for fragmentation.
-
Use Collision-Induced Dissociation (CID) as the fragmentation method.
-
Apply a stepped collision energy (e.g., 20-40 eV) to observe both the fragmentation of the Boc group and the peptide backbone.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of this compound modified peptides.
Caption: Primary fragmentation pathways of this compound modified peptides in CID-MS/MS.
References
A Step-by-Step Guide to Boc-Sar-OH Peptide Bond Formation: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the incorporation of N-methylated amino acids, such as Boc-Sar-OH (Boc-sarcosine), is a critical strategy for enhancing the therapeutic properties of peptides. N-methylation can improve metabolic stability, increase membrane permeability, and modulate biological activity. However, the steric hindrance introduced by the N-methyl group presents a significant challenge to efficient peptide bond formation, often resulting in lower yields and incomplete reactions.
This guide provides a detailed, step-by-step protocol for the successful incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS). It includes a comparative analysis of common coupling reagents, experimental protocols, and troubleshooting advice to enable researchers to overcome the challenges associated with this sterically hindered amino acid.
Challenges in Coupling this compound
The primary obstacle in the peptide bond formation with this compound is the steric hindrance caused by the methyl group on the nitrogen atom. This bulkiness impedes the approach of the activated carboxylic acid of the incoming amino acid to the N-terminal amine of the growing peptide chain, thereby slowing down the acylation process. Consequently, standard coupling conditions that are effective for non-methylated amino acids may prove insufficient for this compound, leading to incomplete coupling and the formation of deletion sequences in the final peptide product. To address this, more potent coupling reagents and optimized reaction conditions are necessary.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is paramount for the successful incorporation of this compound. Reagents are broadly categorized into carbodiimides and the more reactive phosphonium (B103445) and uronium/aminium salts. For sterically hindered amino acids like this compound, uronium/aminium and phosphonium salt-based reagents are highly recommended.
| Coupling Reagent Class | Reagent Examples | Relative Reactivity for Hindered Couplings | Key Advantages | Key Disadvantages |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Very High (HATU, HCTU) > High (HBTU) | Fast reaction times, high efficiency, and reduced risk of racemization, especially with HATU.[1] | Higher cost compared to carbodiimides. Can cause guanidinylation of the N-terminal amine if used in excess.[2] |
| Phosphonium Salts | PyBOP, PyAOP | High to Very High | Efficient for hindered couplings with low racemization. PyAOP is particularly effective for coupling two N-methylated residues.[3][4] | Byproducts of older phosphonium reagents like BOP can be toxic.[5] |
| Carbodiimides | DIC, DCC, EDC | Low to Moderate | Cost-effective and widely available.[6] | Generally less effective for sterically hindered couplings, leading to lower yields and longer reaction times. Higher risk of racemization without additives.[7] |
Note: The relative reactivity is a qualitative assessment based on literature for sterically hindered and N-methylated amino acids.
The following table presents a summary of crude purity data from a comparative study of HCTU and HATU in the synthesis of a standard peptide (ACP 65-74) and a more challenging A-beta Amyloid 1-42 sequence.[1][8] This data illustrates the high efficiency of these reagents in different contexts.
| Peptide Sequence | Coupling Time | HCTU Crude Purity (%) | HATU Crude Purity (%) |
| ACP (65-74) | 2 x 1 min | 79.86 | 83.63 |
| ACP (65-74) | 2 x 20 min | 80.52 | 79.91 |
| A-beta Amyloid (1-42) | 2 x 1 min | 88.29 | 89.63 |
| A-beta Amyloid (1-42) | 2 x 20 min | 92.11 | 91.23 |
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing this compound using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy.
Materials and Reagents
-
Resin: Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides.
-
Amino Acids: N-α-Boc protected amino acids with appropriate side-chain protection.
-
This compound
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade.
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF.
-
Coupling Reagents: HATU, HCTU, or PyBOP.
-
Activation Base: DIEA or 2,4,6-collidine (TMP).
-
Washing Solvents: DCM, DMF.
-
Monitoring: Bromophenol blue test solution.
Experimental Workflow for a Single Coupling Cycle
Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.
Step-by-Step Protocol
1. Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
2. Boc Deprotection:
-
Drain the DMF from the swollen resin.
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
3. Washing:
-
Wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
4. Neutralization:
-
Neutralize the resin-bound amine salt by treating it with 10% DIEA in DMF for 2 minutes. Repeat this step once.
-
Wash the resin thoroughly with DMF (3-5 times).
5. Activation of this compound (using HATU):
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
6. Coupling Reaction:
-
Add the pre-activated this compound solution to the neutralized resin.
-
Agitate the mixture for 1-4 hours at room temperature. For coupling to another N-methylated residue, a longer reaction time or a second coupling may be necessary.
7. Monitoring the Coupling Reaction:
-
The standard ninhydrin (B49086) (Kaiser) test is not effective for secondary amines like sarcosine.
-
Use the bromophenol blue test to monitor the reaction. A small sample of the resin is washed and treated with the bromophenol blue solution.
- Yellow beads: Indicate a complete reaction (free amine is consumed).
- Blue or green beads: Indicate an incomplete reaction. If the reaction is incomplete after the initial coupling time, a second coupling should be performed.
8. Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
9. Final Cleavage and Purification:
-
After the final amino acid has been coupled and the N-terminal Boc group is removed, the peptide is cleaved from the resin using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) with appropriate scavengers.
-
The crude peptide is then precipitated, lyophilized, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in selecting a coupling reagent based on the steric hindrance of the amino acid.
Caption: Decision tree for coupling reagent selection based on steric hindrance.
Conclusion
The successful incorporation of this compound into peptide sequences is achievable with the appropriate selection of coupling reagents and optimized protocols. Due to the steric hindrance of the N-methyl group, highly efficient coupling reagents such as HATU, HCTU, or PyBOP are recommended over standard carbodiimides. Careful monitoring of the reaction progress using the bromophenol blue test is crucial for ensuring complete coupling. By following the detailed protocols and considering the comparative data presented in this guide, researchers can effectively synthesize N-methylated peptides with high yield and purity, thereby advancing their research and drug development efforts.
References
Troubleshooting & Optimization
Overcoming poor solubility of Boc-Sar-OH
Welcome to the technical support center for Boc-Sar-OH (N-tert-butyloxycarbonylsarcosine). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to the solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
A1: For standard applications like Boc solid-phase peptide synthesis (SPPS), this compound is typically soluble in common polar aprotic solvents.[1][2] The recommended starting solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2] For many applications, Dimethyl sulfoxide (B87167) (DMSO) is also an excellent solvent, capable of dissolving high concentrations of the material, though it may require sonication.[3]
Q2: My this compound is not dissolving in DMF. What should I do next?
A2: If you are experiencing poor solubility in DMF, there are several steps you can take. First, verify the quality of your solvent to ensure it is anhydrous and high-purity.[4] If the issue persists, you can try using a stronger solvent like DMSO, employing a co-solvent system, or applying gentle heat and sonication.[2]
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Yes, gentle warming can significantly improve solubility.[2][4] It is recommended to use a water bath and not exceed 40°C.[2] However, exercise caution as excessive or prolonged heating can potentially lead to the degradation of the Boc-protecting group, which is known to be heat-sensitive.[2] Always perform a small-scale test first.
Q4: What causes this compound to precipitate out of solution, and how can I resolve it?
A4: Precipitation can occur for several reasons, including changes in temperature, solvent evaporation, or reaching the compound's solubility limit in that specific solvent.[2] To redissolve the precipitate, you can try adding a small amount of a stronger co-solvent (like DMSO), gently warming the solution, or using sonication to break up aggregates.[2][4]
Q5: Could solubility issues with this compound affect my coupling efficiency in peptide synthesis?
A5: Absolutely. Incomplete dissolution means a lower effective concentration of the amino acid is available for the coupling reaction, which can lead to lower yields and an increase in deletion sequences. Ensuring the complete solubility of this compound before initiating the coupling step is critical for a successful synthesis.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility challenges with this compound.
Initial Solubility Test
Always begin by attempting to dissolve this compound in a standard, high-purity solvent like DMF. A known solubility parameter is 1 mmole in 2 ml of DMF, where it should be clearly soluble.[1][5]
Quantitative Solubility Data
The following table summarizes known solubility data for this compound in common laboratory solvents.
| Solvent | Concentration / Value | Conditions & Notes | Citation |
| N,N-Dimethylformamide (DMF) | 1 mmole in 2 mL (~0.5 M) | Should be clearly soluble. | [1][5] |
| Dimethyl sulfoxide (DMSO) | 200 mg/mL (~1.06 M) | Requires sonication. Use newly opened, hygroscopic DMSO for best results. | [3] |
Troubleshooting Workflow
If initial dissolution fails, follow this workflow to identify an effective solubilization strategy.
Caption: Stepwise workflow for troubleshooting this compound solubility.
Experimental Protocols
Protocol 1: Dissolution Using a Co-Solvent System
This method is effective when a single solvent is insufficient. A common "magic mixture" for challenging compounds can be employed.[2]
Methodology:
-
Prepare a co-solvent mixture consisting of Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) in a 1:1:1 volumetric ratio.
-
Add the required amount of this compound to a clean, dry vessel.
-
Add the co-solvent mixture to the this compound and vortex or stir thoroughly for 3-5 minutes at room temperature.
-
Visually inspect for complete dissolution before proceeding with your experiment.
Protocol 2: Dissolution Using Gentle Warming and Sonication
This protocol uses physical methods to aid dissolution and should be performed with care to avoid degradation.[2][4]
Methodology:
-
Suspend the this compound powder in the desired solvent (e.g., DMF) in a sealed vessel.
-
Place the vessel into a sonicator water bath and sonicate for 5-10 minutes.
-
If the solid persists, transfer the vessel to a pre-heated water bath maintained at a temperature no higher than 40°C.
-
Continue to mix or agitate the solution while warming until the solid is fully dissolved.
-
Once dissolved, allow the solution to cool to room temperature before use in subsequent reaction steps.
Factors Influencing this compound Solubility
Several interrelated factors determine the solubility of this compound in a given system. Understanding these can help in preemptively selecting the right conditions for your experiment.
Caption: Key factors influencing the solubility of this compound.
References
Technical Support Center: Preventing Peptide Aggregation with Boc-Sar-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing peptide aggregation during solid-phase peptide synthesis (SPPS) through the strategic incorporation of Nα-Boc-Sarcosine (Boc-Sar-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent peptide aggregation?
A1: this compound is the amino acid glycine (B1666218) with a methyl group on its backbone nitrogen (this N-methylated form is called sarcosine) and a tert-butyloxycarbonyl (Boc) protecting group on its N-terminus. It prevents peptide aggregation by disrupting the hydrogen bonding network that is essential for the formation of secondary structures like beta-sheets. The methyl group on the amide nitrogen acts as a steric hindrance, preventing the formation of inter- and intra-chain hydrogen bonds that lead to aggregation.
Q2: When should I consider incorporating this compound into my peptide sequence?
A2: You should consider incorporating this compound when synthesizing peptides known to be prone to aggregation. This is particularly common in sequences that are long, hydrophobic, or have a high propensity to form beta-sheets.[1] Signs of on-resin aggregation include poor resin swelling, slow or incomplete coupling and deprotection reactions (indicated by a positive Kaiser test after coupling), and a complex crude product profile upon analysis.[2]
Q3: How does the use of this compound compare to other anti-aggregation strategies like pseudoproline dipeptides?
A3: Both this compound (an N-methylated amino acid) and pseudoproline dipeptides are effective at disrupting secondary structures.[1] N-methylation introduces a localized disruption of hydrogen bonding. Pseudoprolines induce a "kink" in the peptide backbone, which also effectively breaks up aggregating secondary structures. The choice between them can depend on the specific sequence and the desired final peptide properties. N-methylation can increase the proteolytic stability and membrane permeability of the final peptide.[3]
Q4: What are the main challenges associated with using this compound in SPPS?
A4: The primary challenge with incorporating N-methylated amino acids like sarcosine (B1681465) is the steric hindrance caused by the N-methyl group.[4] This can lead to slower and less efficient coupling reactions, especially when coupling an amino acid onto the N-methylated residue or when coupling two consecutive N-methylated amino acids.[2][4] This requires the use of more potent coupling reagents and potentially longer reaction times or higher temperatures.[4]
Q5: Will the incorporation of sarcosine affect the biological activity of my peptide?
A5: The incorporation of sarcosine can affect the biological activity of a peptide. N-methylation can alter the peptide's conformation, which may enhance or diminish its binding affinity to its target.[5] It can also increase the peptide's resistance to enzymatic degradation and improve its pharmacokinetic profile.[3] It is crucial to consider the position of incorporation and to test the biological activity of the modified peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor resin swelling or clumping after incorporating this compound. | On-resin aggregation is still occurring despite the presence of sarcosine, or the peptide is collapsing on the resin. | - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to the DMF.[1]- Use a low-loading resin to increase the distance between peptide chains. - Wash the resin with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) before coupling to disrupt secondary structures. |
| Incomplete coupling (positive Kaiser test) when coupling this compound or the subsequent amino acid. | Steric hindrance from the N-methyl group is slowing down the reaction. Standard coupling reagents may not be sufficiently reactive.[4] | - Use a more potent coupling reagent such as HATU, HCTU, or PyBOP.[2][4]- Perform a double coupling (repeat the coupling step with fresh reagents).[2]- Increase the coupling reaction time or perform the coupling at a slightly elevated temperature (e.g., 40-50 °C).[2][4] |
| Low purity or yield of the final peptide. | A combination of incomplete coupling at the sarcosine site and/or aggregation throughout the synthesis. | - Analyze the crude product by mass spectrometry to identify deletion sequences at the site of N-methylation. - Optimize the coupling conditions for this compound as described above. - Consider incorporating additional anti-aggregation strategies, such as using a "magic mixture" of solvents (e.g., DCM/DMF/NMP 1:1:1).[6] |
| Difficulty dissolving the final cleaved peptide. | The peptide has aggregated after cleavage from the resin. | - Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) before adding the aqueous buffer. - Use a disaggregating solvent system like a 1:1 mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) to break up aggregates, followed by evaporation and redissolution in the desired buffer. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency for N-Me Amino Acids | Potential for Racemization | Notes |
| HBTU/HCTU | Uronium/Aminium Salt | Moderate to High | Low to Moderate | Often less effective for coupling two adjacent N-methylated residues.[4] |
| HATU | Uronium/Aminium Salt | High | Low | Generally considered one of the most effective reagents for sterically hindered couplings.[2] |
| PyBOP | Phosphonium Salt | High | Low | A good alternative to uronium salts, often providing high coupling efficiency. |
| DIC/HOBt | Carbodiimide | Low to Moderate | Moderate | Generally not recommended for difficult couplings involving N-methylated amino acids due to lower reactivity. |
Table 2: Qualitative Comparison of Anti-Aggregation Strategies
| Strategy | Mechanism | Advantages |
| This compound Incorporation | N-methylation disrupts backbone hydrogen bonding. | Can enhance proteolytic stability and membrane permeability of the final peptide.[3] |
| Pseudoproline Dipeptides | Induces a "kink" in the peptide backbone, disrupting secondary structure formation.[1] | Highly effective at preventing aggregation; commercially available for Ser and Thr. |
| Backbone Protection (e.g., Dmb, Hmb) | A removable group on the backbone nitrogen prevents hydrogen bonding.[1] | Very effective; the protecting group is removed during final cleavage. |
| Chaotropic Salts (e.g., LiCl) | Disrupts hydrogen bonds and solvates the peptide chain. | Easy to implement as a wash step before coupling. |
| "Magic Mixtures" (e.g., DCM/DMF/NMP) | A combination of solvents with different properties to improve solvation. | Can significantly improve solubility and coupling efficiency. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence using Boc-SPPS
This protocol outlines a single cycle for the incorporation of this compound into a growing peptide chain on a solid support using manual Boc-SPPS.
-
Resin Preparation:
-
Swell the peptide-resin in dichloromethane (B109758) (DCM) for at least 30 minutes.
-
Wash the resin with dimethylformamide (DMF) (3 x 1 min).
-
-
Boc Deprotection:
-
Neutralization:
-
This compound Coupling (using HATU):
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[2]
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[2]
-
Coupling: Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For difficult couplings, the time may be extended or a double coupling may be necessary.[2]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. Note: The Kaiser test is not suitable for N-terminal proline or other N-substituted amino acids. Alternative tests like the chloranil (B122849) test can be used.
-
-
Washing:
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Mandatory Visualizations
References
Technical Support Center: Boc-Sar-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for the use of Boc-Sar-OH in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding side reactions and challenges encountered when incorporating N-Boc-sarcosine into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in SPPS?
A1: The main challenges when using this compound in SPPS are related to its structure as an N-methylated amino acid. These include:
-
Difficult Coupling Reactions: The secondary amine of sarcosine (B1681465) is sterically hindered by the methyl group, which can slow down the kinetics of the coupling reaction, leading to incomplete coupling and the formation of deletion sequences.
-
Diketopiperazine (DKP) Formation: Peptides with sarcosine at the C-terminus or in the penultimate (second) position are highly susceptible to intramolecular cyclization to form a diketopiperazine, which results in the cleavage of the dipeptide from the resin and termination of the peptide chain.[1][2]
-
Peptide Chain Fragmentation: During the final trifluoroacetic acid (TFA) cleavage from the resin, the peptide bond C-terminal to the sarcosine residue can be susceptible to hydrolysis.[3][4]
Q2: Which coupling reagents are most effective for this compound?
A2: While direct quantitative comparisons for this compound are not extensively documented, performance can be inferred from studies on other sterically hindered amino acids. Uronium/aminium salt-based reagents are generally recommended for their high reactivity.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is often considered the most effective reagent for difficult couplings due to the formation of a highly reactive OAt-ester intermediate, leading to faster reactions and potentially higher yields.[5][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another effective and widely used coupling reagent, though it may be slightly less reactive than HATU.[5][6]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide/1-Hydroxybenzotriazole) is a more cost-effective option but may result in slower reaction times and lower coupling efficiency for a sterically hindered amino acid like this compound.[5]
Q3: How can I detect and troubleshoot incomplete coupling of this compound?
A3: Incomplete coupling can be detected by a positive Kaiser test (or other ninhydrin-based tests) after the coupling step, which indicates the presence of unreacted free amines on the resin. To troubleshoot:
-
Perform a double coupling: Repeat the coupling step with a fresh solution of activated this compound.
-
Increase reaction time: Extend the coupling time to allow the reaction to go to completion.
-
Switch to a more potent coupling reagent: If you are using DIC/HOBt, consider switching to HATU or HBTU.
-
Increase reagent equivalents: Use a higher excess of the this compound and coupling reagents.
Q4: My HPLC of the crude peptide containing sarcosine shows multiple peaks. What could be the cause?
A4: Peptides containing N-methylated amino acids like sarcosine (and proline) can exhibit multiple peaks on HPLC due to the presence of stable cis and trans conformers of the peptide bond between the preceding amino acid and the sarcosine residue. These isomers can interconvert slowly on the chromatographic timescale, leading to peak broadening or distinct peaks.
Troubleshooting Guides
Issue 1: Low Yield Due to Diketopiperazine (DKP) Formation
Symptoms:
-
Significantly low yield of the final peptide.
-
Presence of a major impurity in the crude product with a mass corresponding to the cyclic dipeptide of the first two amino acids.
Root Cause: When a dipeptide with a secondary amine (like sarcosine or proline) at the second position is deprotected, the free N-terminal amine can nucleophilically attack the ester linkage to the resin, leading to the formation of a stable six-membered diketopiperazine ring and cleavage from the support.
Mitigation Strategies:
-
Use of In Situ Neutralization: This is the most effective method. By combining the neutralization and coupling steps, the time the deprotected N-terminal amine is in its free, nucleophilic state is minimized.[1]
-
Couple a Pre-formed Dipeptide: Synthesize the dipeptide containing this compound in solution and then couple it to the resin-bound amino acid. This bypasses the vulnerable dipeptide-resin intermediate.[1]
-
Lower the Reaction Temperature: Performing the coupling at a lower temperature can reduce the rate of the intramolecular cyclization reaction.[1]
Issue 2: Peptide Fragmentation During TFA Cleavage
Symptoms:
-
Presence of unexpected peptide fragments in the crude product upon LC-MS analysis.
-
The fragments often correspond to cleavage C-terminal to the sarcosine residue.
Root Cause: The peptide bond between an N-alkylated amino acid and the subsequent residue can be susceptible to hydrolysis under strong acidic conditions like TFA cleavage. This is proposed to proceed through an oxazolone-like intermediate.[3]
Mitigation Strategies:
-
Minimize Cleavage Time: Use the shortest effective TFA cleavage time necessary for complete deprotection and resin removal.
-
Reduce Cleavage Temperature: Perform the cleavage at a lower temperature (e.g., on ice) to slow down the rate of hydrolysis.
-
Use a Milder Cleavage Cocktail: If compatible with other protecting groups, consider using a less harsh acidic cleavage cocktail.
Issue 3: HPLC Purification Challenges - Cis/Trans Isomers
Symptoms:
-
Broad peaks or two distinct, closely eluting peaks for the target peptide on reverse-phase HPLC.
Root Cause: The Xaa-Sar peptide bond can exist as two slowly interconverting isomers (cis and trans). This conformational heterogeneity can lead to poor peak shape or peak splitting during chromatography.
Mitigation Strategies:
-
Elevate Column Temperature: Increasing the temperature of the HPLC column can accelerate the interconversion between the cis and trans isomers, often causing the peaks to coalesce into a single, sharper peak.
-
Modify the Mobile Phase: Altering the organic solvent (e.g., from acetonitrile (B52724) to methanol) or the ion-pairing agent can sometimes change the selectivity and improve the separation or coalescence of the isomeric peaks.
-
Use a Slower Gradient: A shallower gradient can sometimes improve the resolution between the two isomers, allowing for their individual collection if desired.
-
Consider a Different Stationary Phase: If resolution is still an issue, trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagents for this compound
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Risk of Racemization | Key Considerations |
| HATU | Excellent | 15 - 60 minutes | Very Low | Highly efficient, recommended for difficult couplings, but higher cost.[5] |
| HBTU | Very Good | 30 - 90 minutes | Low | A reliable and effective choice for most couplings.[5] |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower and less efficient for hindered couplings.[5] |
Note: The data presented are representative values based on typical outcomes for sterically hindered amino acids in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Boc deprotection using standard TFA/DCM protocols, followed by thorough washing with DCM and DMF. Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes) and wash again with DMF.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF. Add DIEA to the solution and agitate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the swollen and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling (a negative result indicates completion).
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: Minimizing DKP Formation using In Situ Neutralization
Reagents:
-
Peptide-resin (post-Boc deprotection and wash)
-
Boc-AA3-OH (the third amino acid) (3 equivalents)
-
HBTU (2.9 equivalents)
-
DIEA (6 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation: Following TFA-mediated Boc deprotection of the dipeptide-resin (H-Sar-AA1-Resin), wash thoroughly with DCM (3-5 times) and then with DMF (3 times). Do not perform a separate neutralization step.
-
Pre-activation: In a separate vessel, dissolve the next Boc-amino acid (Boc-AA3-OH) and HBTU in a minimal amount of DMF.
-
Combined Neutralization and Coupling: a. Add the pre-activated amino acid solution to the washed peptide-resin. b. Immediately add the required amount of DIEA to the reaction vessel.
-
Coupling Reaction: Agitate the mixture for 10-60 minutes.
-
Post-Coupling Wash: Drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).
References
Technical Support Center: Optimizing Deprotection of Boc-Sar-OH
Welcome to the technical support center for the deprotection of Boc-Sar-OH (N-tert-butyloxycarbonyl-sarcosine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the removal of the Boc protecting group from this N-methylated amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of this compound?
A1: The most common method for deprotecting this compound is through acidolysis. Standard conditions typically involve the use of strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane (B91453) or methanol (B129727).[1][2][3] The reaction is generally carried out at room temperature.[2][4]
Q2: What is the underlying mechanism of Boc deprotection with a strong acid like TFA?
A2: The deprotection process is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine (sarcosine) and carbon dioxide. The liberated amine is then protonated by the excess acid to form the corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride salt).[2][5][6][7][8]
Q3: What are the most common side reactions observed during the deprotection of this compound, and how can they be minimized?
A3: A primary side reaction during Boc deprotection is the alkylation of nucleophilic species by the tert-butyl cation generated during the cleavage of the Boc group.[9][10] While sarcosine (B1681465) itself lacks a nucleophilic side chain, other sensitive residues in a peptide sequence, such as tryptophan or methionine, could be susceptible.[9][11] To mitigate this, "scavengers" can be added to the reaction mixture to trap the reactive tert-butyl cations.[4][9] Common scavengers include triisopropylsilane (B1312306) (TIS) and water.[4][9]
Q4: Are there milder or alternative methods for deprotecting this compound if my substrate is sensitive to strong acids?
A4: Yes, several milder or alternative deprotection methods exist. These can be particularly useful if other acid-labile functional groups are present in the molecule.[3] Options include using Lewis acids like zinc bromide (ZnBr2), aqueous phosphoric acid, or thermal deprotection.[12][13][14] Thermal deprotection can even be performed under solvent-free conditions, though it may require high temperatures.[15]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).[9] |
| Short reaction time. | Extend the reaction duration and monitor the progress using TLC or LC-MS.[9] | |
| Low reaction temperature. | Ensure the reaction is conducted at room temperature, as lower temperatures can slow down the deprotection process.[14] | |
| Formation of Side Products (e.g., unexpected peaks in HPLC/LC-MS) | Alkylation of other sensitive functional groups by the tert-butyl cation. | Incorporate a scavenger, such as triisopropylsilane (TIS) or water, into the deprotection cocktail to trap the tert-butyl cation.[4][9] |
| Difficulty in Isolating the Product as a Free Amine | The product is isolated as a salt (e.g., TFA or HCl salt). | The resulting amine salt can often be used directly in the subsequent step. If the free amine is required, it can be obtained by neutralization with a mild base, for instance, during an aqueous workup with saturated sodium bicarbonate solution.[9] |
| Oily or Gummy Product Consistency | TFA salts can sometimes be oily residues. | If an HCl salt is acceptable, using 4M HCl in dioxane can often yield a more crystalline, free-flowing solid after drying.[16] |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is between 0.1 and 0.5 M.[2]
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v).[2][9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can aid in the removal of residual TFA. The resulting sarcosine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[9][11]
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent like methanol or DCM if necessary.
-
Acid Addition: At 0 °C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution.[11]
-
Reaction: Let the reaction warm to room temperature and stir for 30 minutes to 2 hours, while monitoring its progress by TLC or LC-MS.[11]
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure to yield the sarcosine hydrochloride salt.[11]
Visualizing the Process
Caption: General experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for optimizing this compound deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. mcours.net [mcours.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
How to avoid racemization when using Boc-Sar-OH
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using Boc-Sar-OH in peptide synthesis, with a focus on preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing racemization in my peptide after coupling with this compound. How can I prevent this?
A1: This is a common point of confusion. The sarcosine (B1681465) (Sar) residue itself, being N-methylglycine, is achiral and therefore cannot be racemized. The issue you are observing is likely the epimerization of the chiral amino acid residue at the C-terminus of your peptide chain to which the this compound is being coupled. This means the L-amino acid is converting to its D-isomer at the alpha-carbon.
Q2: Why does coupling this compound increase the risk of epimerization for the preceding amino acid?
A2: The epimerization of the C-terminal residue is a known risk during any peptide coupling, but it is often magnified when coupling N-methylated amino acids like sarcosine for two main reasons:
-
Steric Hindrance: The N-methyl group on sarcosine creates steric bulk, which can significantly slow down the coupling reaction.[1]
-
Reaction Conditions: To overcome the slow kinetics, more reactive coupling reagents or stronger bases are often used. These conditions, especially the presence of a base, increase the opportunity for the C-terminal residue to lose its stereochemical integrity before the coupling reaction is complete.[2]
Q3: What is the chemical mechanism behind this C-terminal epimerization?
A3: The primary mechanism involves the activation of the C-terminal residue's carboxyl group. In the presence of a base, this activated residue can form a planar oxazolone (B7731731) intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be removed by the base, leading to a loss of chirality. When the incoming this compound attacks, it can do so from either face of the planar intermediate, resulting in a mixture of L- and D-isomers for that residue. A secondary mechanism is the direct abstraction of the alpha-proton by a strong base.[3]
Q4: Which coupling reagents are best to minimize epimerization when using this compound?
A4: The choice of coupling reagent is critical. For coupling sterically hindered N-methylated amino acids, high-activity uronium/aminium or phosphonium (B103445) salts are recommended. Alternatively, carbodiimides can be very effective when used with the right additives and without a tertiary base.
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly efficient and can accelerate the slow coupling to N-methylated amines, reducing the time the C-terminal residue is in an activated, epimerization-prone state.[4][5] HATU, in particular, is often recommended for difficult couplings involving N-methylated residues.[6][7]
-
Carbodiimides with Additives: Using DIC in combination with an additive like OxymaPure® or HOAt is an excellent strategy.[2] Crucially, this combination often does not require an additional tertiary base, which is a primary driver of epimerization.[5]
-
Specialized Additives: The addition of copper (II) chloride (CuCl₂ ) to a carbodiimide (B86325) coupling has been shown to be exceptionally effective at suppressing epimerization, even when coupling to sarcosine. One study reported a reduction of epimerization from 22% down to less than 0.1%.[8]
Q5: How does the choice of base and solvent affect epimerization?
A5: If a base is required (e.g., with HATU), its selection is crucial.
-
Base: Use a weaker, sterically hindered base like 2,4,6-collidine (TMP) instead of stronger, more common bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[9][10] Collidine is less effective at abstracting the alpha-proton of the C-terminal residue, thus reducing epimerization.[10]
-
Solvent: While DMF is common, less polar solvents can sometimes reduce the rate of racemization. However, peptide solubility must be considered.
Q6: What other experimental conditions can I optimize?
A6: Beyond reagents, consider the following:
-
Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow the rate of epimerization.[11]
-
Pre-activation Time: Minimize the pre-activation time. Allowing the activated amino acid to sit for an extended period before adding it to the peptide increases the risk of side reactions.[12]
-
Concentration: Using higher concentrations of reagents can help accelerate the desired coupling reaction over the epimerization side reaction.
Data Presentation
Table 1: Comparison of Coupling Conditions and Their Impact on C-Terminal Epimerization
The following table summarizes quantitative and qualitative data on the effectiveness of different strategies in minimizing the epimerization of the C-terminal residue during coupling to an N-methylated amino acid like sarcosine.
| Coupling Reagent | Additive | Base | Temperature | Epimerization Level | Key Considerations |
| DIC | HOBt | None | Room Temp | High (22% in one study) | Unacceptable level of epimerization when coupling to Sarcosine without further optimization.[8] |
| DIC | HOBt + CuCl₂ | None | Room Temp | Very Low (<0.1%) | CuCl₂ is a highly effective suppressant for epimerization in this context.[8] |
| HATU | None | DIPEA | Room Temp | Moderate to High | A study on coupling to a different N-methyl amino acid resulted in a 72:28 diastereomeric ratio.[2] |
| HATU | None | Collidine (TMP) | Room Temp | Low (~5%) | The sterically hindered, weaker base significantly reduces epimerization compared to DIEA.[9] |
| DIC | HOAt | None | Room Temp | Low | Showed no epimerization in one study, but the coupling was incomplete.[2] |
| PyBrOP | None | DIPEA | 0°C to RT | Low | A powerful reagent specifically recommended for coupling N-methyl amino acids.[13] |
| COMU | (Internal Oxyma) | DIPEA | Room Temp | Low | A modern, highly efficient, and safer alternative to HBTU/HATU with low epimerization risk.[4][12] |
Experimental Protocols
Protocol 1: Low-Epimerization Coupling using DIC/OxymaPure®
This protocol is designed to minimize epimerization by avoiding the use of a tertiary amine base.
-
Resin Preparation: Swell the peptide-resin (containing the chiral C-terminal amino acid with a free amine) in DMF for 30-60 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Coupling Reaction: Add the this compound/OxymaPure® solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly sensitive C-terminal residues, conduct the reaction at 0 °C.
-
Monitoring and Washing: Monitor the reaction for completion using a Kaiser test. Once complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: High-Efficiency, Low-Epimerization Coupling using HATU/Collidine
This protocol uses a highly reactive coupling reagent with a sterically hindered base to achieve efficient coupling while suppressing epimerization.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling Reaction: Add the this compound/HATU solution to the resin.
-
Base Addition: Add 2,4,6-collidine (TMP) (6 equivalents) to the resin slurry.
-
Reaction: Agitate the mixture for 30-90 minutes at room temperature.
-
Monitoring and Washing: Monitor the reaction using a Kaiser test. Upon completion, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Managing Difficult Sequences Containing Boc-Sar-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered when using Boc-Sar-OH (Boc-sarcosine) in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses specific issues that may arise during the incorporation of this compound into peptide sequences.
Problem: Low Coupling Efficiency or Positive Bromophenol Blue Test
A common issue when incorporating this compound is an incomplete reaction, leading to low peptide yield and deletion sequences. This is often indicated by a blue or green color in a bromophenol blue test after the coupling step.
Primary Cause: Steric Hindrance
This compound is an N-methylated amino acid. The methyl group on the alpha-nitrogen adds significant steric bulk, which can physically impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, thereby slowing down the kinetics of amide bond formation.[1][2] This effect is magnified when coupling an N-methylated amino acid to another N-methylated residue.[2]
Solutions:
-
Optimize Coupling Reagent and Conditions: Standard coupling reagents may be inefficient for sterically hindered residues like this compound.[3] Using more potent coupling reagents is highly recommended.[4] Additionally, optimizing the reaction conditions can help drive the reaction to completion.
-
Recouple: The most direct approach is to perform a second coupling with a fresh solution of activated this compound.[5]
-
Increase Reaction Time and Concentration: Extending the coupling time (e.g., to 2-4 hours or longer) and using a higher excess of the amino acid and coupling reagents (3-5 equivalents) can improve yields.[6]
Table 1: Recommended Coupling Reagents for this compound
Coupling Reagent Class Recommended Equivalents (Reagent/Amino Acid) Notes HATU Aminium Salt 2.9 - 4 Highly effective for N-methylated amino acids; reactions are often fast.[2][7] PyAOP Phosphonium (B103445) Salt 1.5 - 2 Especially effective for coupling N-methyl amino acids to other N-methyl residues.[7][8] PyBroP Phosphonium Salt 2 A more reactive phosphonium salt reagent, useful for difficult couplings.[2][3] | COMU | Aminium Salt | 3 - 4 | A newer generation reagent with efficiency comparable to HATU and improved safety profile.[7] |
-
-
Enhance Resin Swelling and Solvation: Poor solvation of the peptide-resin can exacerbate steric hindrance.
-
Choice of Solvent: Use solvents known to disrupt secondary structures and improve solvation, such as N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) to the DMF.[9]
-
Ensure Adequate Swelling: Before starting the synthesis, ensure the resin is fully swollen in the appropriate solvent (e.g., DCM for 30 minutes).[5]
-
Problem: Formation of Diketopiperazine (DKP) Byproduct
The presence of a byproduct with a mass corresponding to the cyclic dipeptide of sarcosine (B1681465) and the preceding amino acid indicates DKP formation. This leads to termination of the peptide chain.
Primary Cause: Intramolecular Cyclization
After the deprotection of the N-terminal Boc group on a dipeptide-resin, the newly exposed secondary amine of sarcosine can nucleophilically attack the ester linkage to the resin. This intramolecular reaction cleaves the dipeptide from the resin, forming a stable six-membered ring (a diketopiperazine).[10][11] This side reaction is particularly prevalent when the second or third amino acid in the sequence is proline or another N-substituted amino acid like sarcosine.[10]
Solutions:
-
Dipeptide Coupling: To bypass the vulnerable dipeptide-resin intermediate, synthesize the Boc-Sar-Xaa dipeptide in solution and then couple it to the resin-bound amino acid. This avoids having sarcosine as the N-terminal residue of a dipeptide attached to the resin.[9]
-
Use of 2-Chlorotrityl Chloride Resin: For Boc-SPPS, if sarcosine is one of the first two C-terminal residues, using a highly sterically hindered resin like 2-chlorotrityl chloride can inhibit the backbiting cyclization that leads to DKP formation.[9]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "difficult" amino acid in peptide synthesis?
A1: this compound is the N-terminally protected form of sarcosine (N-methylglycine).[12] It is considered "difficult" primarily due to the steric hindrance caused by the methyl group on the alpha-nitrogen.[2] This N-methylation makes it a secondary amine, which is a weaker nucleophile than a primary amine, and the added bulk slows down coupling reactions, often requiring more potent reagents and longer reaction times.[1][3]
Q2: Why is the standard Kaiser (ninhydrin) test not suitable for monitoring the coupling of this compound? What should I use instead?
A2: The Kaiser test relies on the reaction of ninhydrin (B49086) with primary amines to produce a characteristic dark blue/purple color. Since this compound, once deprotected, provides a secondary amine at the N-terminus, it does not give a positive result with the Kaiser test.[2] The recommended alternative is the Bromophenol Blue test , which will show a yellow color for a complete coupling (no free amine) and a blue or green color for an incomplete coupling (free secondary amine present).[2]
Q3: Does the incorporation of this compound increase or decrease the risk of peptide aggregation?
A3: The incorporation of an N-methylated amino acid like sarcosine disrupts the hydrogen bonding network between peptide backbones that leads to the formation of secondary structures like beta-sheets.[9][13] This disruption generally decreases the risk of peptide aggregation, which is a major cause of difficult sequences.[9][13] However, aggregation is highly sequence-dependent, and long stretches of hydrophobic residues can still lead to aggregation issues.[5]
Q4: Which coupling reagents are most effective for this compound?
A4: For sterically hindered N-methylated amino acids like this compound, uronium/aminium salt reagents such as HATU and COMU , or phosphonium salt reagents like PyAOP and PyBroP are highly recommended.[2][7] They are significantly more effective than standard carbodiimide-based reagents (e.g., DIC/HOBt) for these challenging couplings.[6][7]
Q5: What is diketopiperazine (DKP) formation and when is it most likely to occur with this compound?
A5: Diketopiperazine (DKP) formation is an intramolecular side reaction where a resin-bound dipeptide cyclizes and cleaves itself from the solid support, terminating the peptide chain.[10] This is most likely to occur after the deprotection of the second amino acid in the sequence. If your sequence is [Amino Acid 1]-[Sarcosine]-[Resin], after deprotection of the Boc group from sarcosine, the free secondary amine can attack the ester bond linking Amino Acid 1 to the resin, causing DKP formation.[11]
Experimental Protocols
Protocol 1: Standard Boc Deprotection
This protocol outlines the removal of the N-terminal Boc protecting group.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.[6]
-
Pre-wash: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2-5 minutes and drain.[6]
-
Deprotection: Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[6]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (B130326) (IPA) (2x), and finally DMF (3x).[6]
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each).[6]
-
Final Wash: Wash the resin thoroughly with DMF (3x) to prepare for the coupling step.
Protocol 2: Coupling of this compound using HATU
This protocol is recommended for efficient coupling of the sterically hindered this compound.[2]
-
Resin Preparation: Use the deprotected and neutralized peptide-resin from Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9-4 equivalents) in DMF.[2][6]
-
Base Addition: Add DIPEA (6-8 equivalents) to the activation mixture and vortex briefly. Allow the mixture to pre-activate for 1-5 minutes.[2][6]
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time may be extended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Bromophenol Blue test (Protocol 3) to confirm the completion of the reaction. If the test is positive (blue/green), perform a second coupling (recouple).
Protocol 3: Monitoring Coupling with the Bromophenol Blue Test
-
Sample Preparation: After the coupling step and subsequent washing, remove a small sample of resin beads (approx. 1-2 mg).
-
Washing: Wash the resin sample with methanol.
-
Test Solution: Prepare a solution of 250 mg of bromophenol blue in 50 mL of DMF.[2]
-
Testing: Add 2-3 drops of the bromophenol blue solution to the resin beads.
-
Observation:
-
Yellow beads/solution: Negative result (coupling is complete).
-
Blue or Green beads/solution: Positive result (incomplete coupling, free secondary amine present). Recoupling is necessary.[2]
-
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Steric hindrance from the N-methyl group of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: The Impact of Boc-Sar-OH on Peptide Secondary Structure
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the use of N-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH) and its impact on peptide secondary structure.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of incorporating this compound (sarcosine) into a peptide sequence?
A1: The incorporation of sarcosine (B1681465) (N-methylglycine) into a peptide backbone introduces an N-methyl group, which has several significant consequences. The primary effect is the removal of the amide proton, a crucial hydrogen bond donor. This modification sterically restricts the conformational freedom of the peptide backbone, influencing its secondary structure.[1] It can lead to the destabilization of ordered structures like α-helices and β-sheets while promoting more extended conformations or inducing β-turns.[1]
Q2: How does sarcosine incorporation affect the physicochemical properties of a peptide?
A2: N-methylation with sarcosine generally increases the lipophilicity of a peptide. This can enhance its ability to cross cellular membranes, potentially improving oral bioavailability.[1] However, this increased lipophilicity can also lead to a decrease in aqueous solubility.
Q3: Can the introduction of sarcosine improve the metabolic stability of a peptide?
A3: Yes, one of the key advantages of incorporating sarcosine is the significant enhancement of metabolic stability. The N-methylated peptide bond is resistant to cleavage by many proteases, which can prolong the in-vivo half-life of the peptide therapeutic.[1]
Q4: How does N-methylation with sarcosine affect the Circular Dichroism (CD) spectrum of a peptide?
A4: Since N-methylation disrupts secondary structures that rely on hydrogen bonding, the CD spectrum will reflect these changes. For peptides with a tendency to form α-helices, the introduction of sarcosine often leads to a decrease in the characteristic negative bands at 222 nm and 208 nm, indicating a loss of helical content.[1] The spectrum may shift towards that of a random coil or a more extended conformation.
Q5: What are the main challenges when coupling this compound in Solid-Phase Peptide Synthesis (SPPS)?
A5: The main challenge in coupling this compound, an N-methylated amino acid, is often slower reaction kinetics due to steric hindrance. This can lead to incomplete coupling. Another potential issue is the increased propensity for diketopiperazine formation, especially when proline or another N-methylated amino acid is the subsequent residue.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and analysis of peptides containing sarcosine.
Issue 1: Incomplete Coupling of this compound
-
Symptom: A positive ninhydrin (B49086) test (blue or purple beads) after the coupling step, indicating the presence of unreacted free amines.
-
Possible Causes:
-
Steric Hindrance: The N-methyl group on sarcosine can sterically hinder the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.
-
Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing access of the activated this compound.
-
-
Troubleshooting Steps:
-
Perform a "Double Coupling": Repeat the coupling step with a fresh solution of activated this compound.
-
Switch to a More Potent Coupling Reagent: Utilize a uronium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP, which are known to be more effective for sterically hindered amino acids.
-
Increase Reaction Time and/or Temperature: Extend the coupling time or cautiously increase the temperature to facilitate the reaction.
-
Use Structure-Disrupting Solvents: If peptide aggregation is suspected, consider using solvents like N-methyl-2-pyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (B87167) (DMSO) to the DMF.
-
Cap Unreacted Amines: If incomplete coupling persists, cap the unreacted N-termini with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
-
Issue 2: Diketopiperazine Formation
-
Symptom: Low yield of the final peptide, especially for short sequences, and the presence of a cyclic dipeptide impurity in the crude product upon analysis. This is more prevalent when the sequence following sarcosine is proline or another sterically demanding residue.
-
Possible Cause: The N-terminal amine of the dipeptide-resin attacks the ester linkage to the resin, leading to cyclization and cleavage from the solid support.
-
Troubleshooting Steps:
-
Use an in situ Neutralization Protocol: Minimize the time the deprotected N-terminal amine is in its free, nucleophilic state by adding the activated this compound and the neutralization base (e.g., DIEA) simultaneously or in rapid succession.
-
Couple as a Dipeptide: If the sequence is highly prone to diketopiperazine formation, consider synthesizing the dipeptide containing sarcosine in solution and then coupling it to the resin-bound peptide.
-
Use 2-Chlorotrityl Chloride Resin: This resin is more sterically hindered and can sometimes suppress diketopiperazine formation.
-
Issue 3: Complex NMR Spectra
-
Symptom: The presence of multiple sets of peaks in the NMR spectrum, complicating structural analysis.
-
Possible Cause: The N-methylated amide bond can exist as both cis and trans isomers, which are often in slow exchange on the NMR timescale, leading to two distinct sets of signals for the residues adjacent to the sarcosine.[1]
-
Troubleshooting Steps:
-
Variable Temperature NMR: Acquire spectra at different temperatures. Changes in the relative intensities of the peak sets can confirm the presence of conformational isomers.
-
2D NMR Spectroscopy: Utilize 2D NMR techniques like NOESY or ROESY to identify through-space correlations that can help in assigning the different isomeric forms and determining the overall peptide conformation.
-
Solvent Titration: Changing the solvent polarity can sometimes favor one isomer over the other, simplifying the spectrum.
-
Data Presentation
The incorporation of sarcosine disrupts the regular hydrogen-bonding patterns that stabilize α-helices and β-sheets. The following table illustrates the expected qualitative and potential quantitative impact on peptide secondary structure.
| Structural Parameter | Expected Impact of Sarcosine Incorporation | Rationale |
| α-Helicity | Decrease | The N-methyl group removes the amide proton, which is a critical hydrogen bond donor for the i to i+4 hydrogen bonding pattern that defines the α-helix.[1] |
| β-Sheet Content | Decrease | Similar to α-helices, β-sheets rely on inter-strand hydrogen bonding involving amide protons. The absence of this proton at the sarcosine residue disrupts the sheet structure. |
| β-Turn Propensity | Increase | The steric constraints imposed by the N-methyl group can favor the formation of β-turns, which are crucial for changing the direction of the peptide backbone. |
| Random Coil/Extended Conformation | Increase | By disrupting ordered secondary structures, the incorporation of sarcosine can lead to a more flexible or extended conformation, often characterized as a random coil. |
Table 1: Impact of Sarcosine on Peptide Secondary Structure.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound using HATU
This protocol outlines a single coupling cycle for incorporating this compound into a peptide sequence on a solid support using the Boc/Bzl protection strategy.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Activation and Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the solution for pre-activation.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A yellow color indicates a complete reaction, while a blue/purple color suggests incomplete coupling.
-
If the test is positive, a second coupling (recoupling) should be performed.
-
-
Washing: Upon completion of the coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) before proceeding to the next deprotection step.
Protocol 2: Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol provides a general method for analyzing the secondary structure of a sarcosine-containing peptide.
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
The final peptide concentration should be between 0.1 and 0.2 mg/mL.
-
Prepare a blank sample containing only the buffer.
-
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 1 mm.
-
Purge the CD spectrometer with nitrogen gas for at least 30 minutes before use.
-
Set the desired temperature using a Peltier temperature controller.
-
-
Data Acquisition:
-
Record the CD spectrum from 260 nm to 190 nm.
-
Set the scanning speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.
-
Record a baseline spectrum with the buffer-only sample.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ] in deg·cm²·dmol⁻¹).
-
Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software.
-
Protocol 3: Conformational Analysis by NMR Spectroscopy
This protocol outlines the key steps for analyzing the solution conformation of a sarcosine-containing peptide.
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a 1D proton NMR spectrum to get an overview of the sample's purity and to identify the presence of the N-methyl signal from sarcosine (typically around 2.7-3.1 ppm). The presence of multiple peaks for certain residues may indicate cis/trans isomerization around the N-methylated amide bond.[1]
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional structure. Pay close attention to NOEs involving the N-methyl protons.
-
-
Data Analysis and Structure Calculation:
-
Assign all proton resonances using the 2D spectra.
-
Identify sequential and medium-to-long-range NOEs.
-
Use the NOE-derived distance restraints, along with any dihedral angle restraints from coupling constants, to calculate a family of solution structures using molecular dynamics or distance geometry-based software.
-
Visualizations
References
Welcome to the technical support center for the use of N-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the incorporation of this N-methylated amino acid into peptide chains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
A1: this compound is a derivative of sarcosine (B1681465) (N-methylglycine) where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] It is primarily used as a building block in Boc solid-phase peptide synthesis (SPPS) to introduce sarcosine residues into a peptide sequence. The N-methylation in sarcosine can impart unique properties to peptides, such as increased proteolytic stability, altered conformation, and improved membrane permeability.
Q2: What are the most common impurities encountered when using this compound in peptide synthesis?
A2: While this compound itself is a stable compound, its use in SPPS can lead to several types of impurities in the final peptide product. These are often general to the SPPS process but can be influenced by the specific properties of N-methylated amino acids. Common impurities include:
-
Deletion Sequences: Failure of the coupling reaction to go to completion, resulting in a peptide chain missing the sarcosine residue.[3][4]
-
Truncated Sequences: Premature termination of the peptide chain elongation.[3]
-
Incomplete Deprotection: Residual Boc groups on the N-terminus of the peptide chain, leading to a heterogeneous final product.[3][5]
-
Dipeptide Insertion: If the this compound raw material contains dipeptide impurities (e.g., Boc-Sar-Sar-OH), these can be incorporated into the peptide sequence.
-
Racemization: Although less common for glycine (B1666218) derivatives, racemization can be a concern for other amino acids in the sequence, particularly during activation.[6]
Q3: Why might I observe a lower coupling efficiency when using this compound compared to other Boc-amino acids?
A3: N-methylated amino acids like sarcosine can exhibit slower coupling kinetics. This is due to the steric hindrance caused by the N-methyl group, which can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain. To overcome this, extended coupling times or the use of more potent coupling reagents may be necessary.
Q4: How can I detect impurities in my peptide synthesis involving this compound?
A4: The most effective methods for detecting impurities in synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[7]
-
Reverse-Phase HPLC (RP-HPLC) can separate peptides based on their hydrophobicity. Impurities such as deletion sequences or incompletely deprotected peptides will typically have different retention times than the target peptide.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) can identify peptides by their mass-to-charge ratio, allowing for the confirmation of the desired product and the identification of impurities with different molecular weights (e.g., deletion or insertion sequences).
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low yield of the target peptide containing a sarcosine residue.
-
Root Cause Analysis: This is often due to incomplete coupling of the this compound. As mentioned, the N-methyl group can sterically hinder the reaction.
-
Solutions:
-
Optimize Coupling Conditions:
-
Extend Reaction Time: Double the standard coupling time for the this compound step.
-
Use a More Potent Coupling Reagent: Consider using coupling reagents known for higher efficiency, such as HCTU, HATU, or COMU, in place of standard reagents like HBTU or DIC/HOBt.
-
Double Coupling: Perform the coupling step twice with a fresh solution of activated this compound.
-
-
Issue 2: Presence of a significant peak corresponding to a deletion sequence (peptide lacking sarcosine) in the HPLC chromatogram.
-
Root Cause Analysis: This directly indicates a failure in the coupling step for this compound.
-
Solutions:
-
Implement Optimized Coupling Protocol: Employ the strategies outlined in "Issue 1" to ensure complete coupling.
-
Monitor Coupling Completion: Before proceeding to the next deprotection step, perform a Kaiser test or a similar qualitative test to confirm the absence of free primary amines on the resin. Note that the Kaiser test will be negative after a successful coupling of a secondary amine like sarcosine. A chloranil (B122849) test can be used to detect the presence of secondary amines.
-
Issue 3: Observation of a peak with a mass corresponding to the target peptide +57 Da in the mass spectrum.
-
Root Cause Analysis: This mass difference suggests the presence of a tert-butyl adduct, which can occur during the final cleavage of the peptide from the resin using strong acids like TFA. The tert-butyl cation, a byproduct of Boc group cleavage, can react with nucleophilic residues in the peptide.[7]
-
Solutions:
-
Use of Scavengers: Incorporate scavengers into the cleavage cocktail to "trap" the tert-butyl cations.[7] A common scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[7]
-
Quantitative Data Summary
The following table summarizes typical purity data for this compound raw material and the expected purity of a crude peptide synthesized using it under standard versus optimized conditions.
| Parameter | This compound Raw Material | Crude Peptide (Standard Coupling) | Crude Peptide (Optimized Coupling) |
| Purity (HPLC/TLC) | ≥98%[8] | 60-70% | >80% |
| Common Impurities | Unreacted starting materials | Deletion sequence (-Sar) | Minimized deletion sequence |
| Storage Conditions | 2-8°C[9][10] | -20°C (lyophilized) | -20°C (lyophilized) |
Note: Crude peptide purity can vary significantly depending on the overall peptide sequence and length.
Key Experimental Protocols
Protocol 1: this compound Coupling using HBTU/DIEA
-
Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by DMF washes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group. Wash thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF. Wash again with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and stir for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a chloranil test to confirm the absence of free secondary amines.
Protocol 2: Analysis of Crude Peptide Purity by RP-HPLC
-
Instrumentation: Use a reverse-phase HPLC system with a C18 column.[7]
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile[7]
-
-
Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes.[7]
-
Detection: Monitor the elution profile using UV detection at 220 nm and 280 nm.[7]
-
Sample Preparation: Dissolve a small amount of the lyophilized crude peptide in Solvent A for injection.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: General Boc-SPPS cycle for this compound incorporation.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 13734-36-6, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 3. benchchem.com [benchchem.com]
- 4. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 5. researchgate.net [researchgate.net]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. csbiochina.com [csbiochina.com]
- 9. This compound | 13734-36-6 [chemicalbook.com]
- 10. This compound ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
Strategies to improve yield with Boc-Sar-OH
Welcome to the Technical Support Center for Boc-Sar-OH (Boc-sarcosine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the use of this compound in chemical synthesis, particularly in peptide synthesis. Our goal is to help you improve yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
A1: this compound is the N-Boc protected form of sarcosine (B1681465) (N-methylglycine). It is a non-essential amino acid derivative of glycine (B1666218).[1] It is commonly used as an intermediate in organic synthesis and medicinal chemistry, particularly in solid-phase peptide synthesis (SPPS) to introduce an N-methylated glycine residue into a peptide sequence.[2][3][4][5][6]
Q2: What are the main challenges associated with using this compound in peptide synthesis?
A2: The primary challenge with this compound, as with other N-methylated amino acids, is the steric hindrance caused by the N-methyl group. This can lead to slower and often incomplete coupling reactions, resulting in lower yields of the desired peptide.[7] Monitoring the completion of the coupling reaction can also be challenging, as the standard ninhydrin (B49086) test is not effective for secondary amines.
Q3: Why is my coupling yield low when using this compound?
A3: Low coupling yields with this compound are most commonly due to steric hindrance from the N-methyl group, which slows down the peptide bond formation.[7] Other potential causes include suboptimal activation of the carboxylic acid, aggregation of the growing peptide chain on the solid support, or solubility issues with the protected peptide.
Q4: Can this compound cause racemization during coupling?
A4: While N-methylated amino acids cannot form the typical oxazolone (B7731731) intermediates responsible for racemization in standard amino acids, they can still be susceptible to racemization, especially during the activation and coupling steps.[8][9][10] The choice of coupling reagents and the amount of base used can influence the extent of racemization.[11] Using additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can help to suppress this side reaction.[12]
Q5: How can I monitor the coupling reaction of this compound?
A5: The standard ninhydrin (Kaiser) test, which detects free primary amines, will not work for the secondary amine of a sarcosine residue. A reliable alternative for monitoring the coupling to an N-methylated amino acid is the bromophenol blue test. A blue/green color indicates incomplete coupling (free amine), while a yellow/orange color signifies a complete reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Problem 1: Low Coupling Efficiency / Low Yield
| Possible Causes | Solutions |
| Steric Hindrance | - Optimize Coupling Reagent: Switch to a more potent coupling reagent. Urionium/aminium-based reagents like HATU, HBTU, or COMU, and phosphonium-based reagents like PyAOP and PyBOP are more effective for sterically hindered couplings than standard carbodiimide (B86325) reagents like DIC.[13][14][15] - Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. - Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion. Monitor progress with the bromophenol blue test. - Increase Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier. This should be done cautiously to minimize the risk of side reactions like racemization.[13] |
| Incomplete Carboxylic Acid Activation | - Pre-activation: Allow the mixture of this compound, coupling reagent, and base (e.g., DIEA) to pre-activate for a few minutes before adding it to the resin.[12][16] - Use Fresh Reagents: Ensure that coupling reagents and anhydrous solvents are fresh and of high quality. Moisture can deactivate coupling reagents.[14] |
| Peptide Aggregation on Resin | - Change Solvent: Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF).[16][17] - Microwave-Assisted Synthesis: Employing microwave irradiation can accelerate coupling reactions and help to overcome peptide aggregation.[16][18] |
| Solubility Issues | - Add a Co-solvent: If this compound or the growing peptide has poor solubility in the primary solvent, adding a small amount of a more potent solubilizing solvent like dimethyl sulfoxide (B87167) (DMSO) may help.[19] |
Problem 2: Presence of Deletion Sequences in the Final Product
| Possible Causes | Solutions |
| Incomplete Coupling of this compound | - This is the most likely cause. Refer to the solutions for "Low Coupling Efficiency / Low Yield" above. |
| Incomplete Boc Deprotection of the Preceding Residue | - Extend Deprotection Time: Increase the incubation time with the TFA deprotection solution. - Repeat Deprotection: After the initial deprotection, wash the resin and repeat the TFA treatment. - Ensure Efficient Agitation: Proper mixing during deprotection ensures that all sites on the resin are accessible. |
Problem 3: Side Reactions and Impurities
| Possible Causes | Solutions |
| Racemization | - Choose Appropriate Coupling Reagents: Use coupling reagents known to suppress racemization. The addition of HOBt or HOAt is recommended.[11][12] - Optimize Base: Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of a stronger base like DIEA, and use the minimum amount necessary.[11] - Avoid Prolonged Activation: Minimize the pre-activation time before adding the activated amino acid to the resin. |
| Losses During Workup and Purification | - Optimize Extraction: If performing a solution-phase synthesis, ensure proper phase separation during extractions and consider back-extracting the aqueous layer to recover any dissolved product. - Optimize Chromatography: For purification of the final peptide, experiment with different solvent gradients and stationary phases to achieve optimal separation of the desired product from any impurities. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Notes |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | High to Very High | Generally the most effective for sterically hindered residues like this compound.[13] HATU is often considered one of the most powerful. |
| Phosphonium | PyBOP, PyAOP | High | Also very effective for difficult couplings. |
| Carbodiimide | DIC, DCC | Moderate to Low | Often requires the addition of an additive like HOBt or Oxyma Pure.[13] May require longer reaction times or double coupling for hindered amino acids. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is designed to maximize the coupling efficiency for the sterically hindered this compound in solid-phase peptide synthesis.
Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.
-
Drain the solvent.
-
In a separate vial, dissolve this compound and HATU in a minimal amount of DMF or NMP.
-
Add DIEA to the amino acid solution and allow it to pre-activate for 1-2 minutes.[16]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, the reaction time can be extended.
-
Monitor the coupling reaction using the bromophenol blue test. A negative result (yellow/orange beads) indicates complete coupling.
-
If the test is positive (blue/green beads), a second coupling may be necessary. To do this, drain the reaction solution, wash the resin with DMF or NMP, and repeat steps 3-7.
-
Once the coupling is complete, wash the resin thoroughly with DMF or NMP (3x), followed by DCM (3x), and then DMF or NMP (3x).
Protocol 2: Standard Boc Deprotection
This protocol outlines the standard procedure for removing the N-terminal Boc protecting group.
Reagents:
-
Peptide-resin with an N-terminal Boc-protected amino acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes.[12]
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of DIEA in DCM or DMF for 2 minutes, repeating this step twice.[12]
-
Wash the resin thoroughly with DCM and then with DMF or NMP to prepare for the next coupling step.
Visualizations
Caption: Workflow for a single coupling cycle of this compound in Boc-SPPS.
Caption: Troubleshooting logic for low yield issues with this compound.
References
- 1. athenaeum.uiw.edu [athenaeum.uiw.edu]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound = 99.0 T 13734-36-6 [sigmaaldrich.com]
- 6. This compound | 13734-36-6 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. mdpi.com [mdpi.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Addressing Slow Reaction Kinetics with N-Methylated Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of peptides containing N-methylated amino acids. The steric hindrance imposed by the N-methyl group significantly slows down reaction kinetics, often leading to incomplete couplings and the formation of side products.[1][2][3][4][5][6][7] This guide will help you navigate these challenges to achieve higher yields and purity in your N-methylated peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions involving N-methylated amino acids so challenging?
A1: The primary difficulty stems from steric hindrance.[2][6] The methyl group on the amide nitrogen physically obstructs the approach of the incoming activated amino acid, leading to significantly slower and less efficient coupling reactions compared to their non-methylated counterparts.[2][4] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1][2][3] The reduced nucleophilicity of the N-methylated amine necessitates the use of more potent coupling reagents and may require longer reaction times or elevated temperatures to ensure complete incorporation.[2]
Q2: What are the initial signs of a difficult coupling reaction with an N-methylated amino acid?
A2: Common indicators of poor coupling efficiency include:
-
Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amine. A complete reaction is signified by a yellow color.[1][2][7]
-
Low Yield: The final peptide yield is significantly lower than anticipated.[6]
-
Presence of Deletion Sequences: Mass spectrometry analysis of the crude product reveals peptides that are missing one or more amino acids at the intended N-methylated residue position.[1][6]
Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?
A3: Standard uronium-based coupling reagents like HBTU and HCTU are often not effective enough for coupling sterically hindered N-methylated amino acids.[2][8] It is highly recommended to switch to more potent phosphonium-based reagents or specialized uronium/aminium reagents.[2] Reagents such as HATU, PyAOP, and PyBOP/HOAt have demonstrated greater success in these challenging couplings.[2][9] For exceptionally difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid, reagents like PyBroP and BOP-Cl have proven effective.[6]
Q4: Is racemization a major concern when coupling N-methylated amino acids?
A4: Yes, the more forcing conditions (e.g., potent coupling reagents, longer reaction times, elevated temperatures) required for N-methylated amino acid incorporation can increase the risk of epimerization.[1][3] Prolonged activation times or the use of certain coupling reagents can lead to epimerization at the chiral center of the activated amino acid.[1] It is crucial to minimize pre-activation time, especially when using reagents like HATU/DIPEA.[1] Choosing a low-racemization reagent like DEPBT can also be beneficial.[1]
Q5: Can microwave-assisted peptide synthesis be used for N-methylated amino acids?
A5: Yes, microwave-assisted peptide synthesis can be very effective for difficult couplings involving sterically hindered residues like N-methylated amino acids.[1] Microwave energy can significantly reduce reaction times and improve coupling efficiency.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the coupling of N-methylated amino acids.
Issue 1: Incomplete or Low-Yield Coupling
-
Symptom: The bromophenol blue test remains blue or green after the coupling step, indicating the presence of unreacted free amines.[1] The final peptide yield is significantly lower than expected, and mass spectrometry analysis may show deletion sequences.[1]
-
Possible Cause: The primary reason for incomplete coupling is the steric hindrance imposed by the N-methyl group, which slows down the reaction kinetics.[1][2][10] This is particularly challenging when coupling an N-methylated amino acid to another N-methylated residue.[1][2] Standard coupling reagents may not be sufficiently reactive.[1]
-
Solution:
-
Employ a "Double Coupling" Strategy: Re-expose the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.[1][2]
-
Optimize Your Coupling Reagent: Switch to more potent phosphonium (B103445) or specialized uronium/aminium reagents. See Table 1 for a comparison of recommended coupling reagents.[1][2]
-
Increase Reaction Time and Temperature: Extending the coupling time can be beneficial. Microwave irradiation can also be used to reduce reaction times for difficult couplings.[1]
-
Ensure Proper Reagent Stoichiometry: Use an excess of the amino acid and coupling reagent. For example, 4 equivalents of Fmoc-amino acid and HATU are often recommended.[1][8]
-
Issue 2: Racemization of the N-methylated Amino Acid
-
Symptom: The final peptide product shows diastereomeric impurities upon chiral HPLC analysis.
-
Possible Cause: Prolonged activation times or the use of certain coupling reagents can lead to epimerization at the chiral center of the activated amino acid.[1]
-
Solution:
Issue 3: Formation of Diketopiperazine
-
Symptom: Cleavage of the N-terminal dipeptide from the resin, especially when a proline or another N-methylated amino acid is in the first or second position.[5]
-
Possible Cause: Intramolecular cyclization of the N-terminal dipeptide leads to the formation of a diketopiperazine and its cleavage from the resin.[5]
-
Solution:
Data Presentation
Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Reagent Type | Activating Additive | Base | Reported Efficiency & Notes |
| HATU | Uronium/Aminium Salt | Internal (HOAt) | DIEA, TMP | High coupling efficiency, reacts faster with less epimerization compared to HBTU.[1][4] Should not be used in large excess as it can cap the N-terminus.[4] |
| HCTU | Uronium/Aminium Salt | Internal (HOBt) | DIEA | Similar to HBTU but often more effective for hindered couplings.[1] |
| PyBOP | Phosphonium Salt | Internal (HOBt) | DIEA | Moderate to High. Generally effective, but can be less efficient for coupling two adjacent N-Me residues.[4] |
| PyAOP | Phosphonium Salt | Internal (HOAt) | DIEA | High. Often more effective than PyBOP for difficult couplings due to the presence of HOAt.[9] |
| COMU | Uronium Salt | Internal (Oxyma) | DIEA | High. A safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[11] |
| PyBroP | Phosphonium Salt | None | DIEA | Very High. Particularly effective for very hindered couplings, but may increase the risk of racemization.[6][12] |
| BOP-Cl | Phosphonium Salt | None | DIEA | High. Useful for hindered couplings, but should be handled with care.[8][13] |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-N-methyl Amino Acid using HATU
This protocol describes a general procedure for the manual solid-phase coupling of an Fmoc-N-methylated amino acid.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5 x 1 min).[4]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 eq.), HATU (4 eq.), and DIEA (8 eq.) in DMF.[5][8]
-
Pre-activation: Gently agitate the activation mixture for 1-2 minutes.[4][5]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[4]
-
Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. Coupling to another N-methyl residue may require longer reaction times or a second coupling.[4]
-
Monitoring Coupling Completion: Take a small sample of resin beads, wash them thoroughly with methanol, and perform a bromophenol blue test. A yellow color indicates complete coupling, while blue or green indicates an incomplete reaction.[2][8]
-
Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 4 and 5 with a fresh solution of activated amino acid.[2]
-
Post-Coupling Wash: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and methanol.[1]
Protocol 2: Microwave-Assisted Coupling for Hindered Residues
This protocol is recommended for particularly difficult couplings, such as N(Me)-Val or coupling to another N-methylated residue.
-
Resin Preparation: Swell the resin in NMP in a microwave-safe peptide synthesis vessel. Perform Fmoc deprotection as in the standard protocol.[1]
-
Reagent Addition: In a separate vessel, prepare a solution of the Fmoc-amino acid (5 eq.) and HCTU (5 eq.) in NMP. Add this solution to the resin, followed by DIEA (10 eq.).[1]
-
Microwave Irradiation: Place the vessel in a peptide synthesizer equipped with a microwave unit. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[1]
-
Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.[1]
-
Completion Check: Perform a bromophenol blue test to confirm reaction completion. If necessary, repeat the microwave coupling step.[1]
Protocol 3: Bromophenol Blue Test for Monitoring Coupling Completion
This test is used to monitor the completion of the coupling reaction to a secondary amine.
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[2][8]
-
Procedure:
Visualizations
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.[4]
Caption: Decision tree for troubleshooting incomplete N-methylated amino acid couplings.
Caption: Activation and coupling pathway using HATU.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. reddit.com [reddit.com]
Technical Support Center: TFA Cleavage of Boc-Sar-OH Containing Peptides
Welcome to the technical support center for troubleshooting trifluoroacetic acid (TFA) cleavage of peptides containing N-Boc-sarcosine (Boc-Sar-OH). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the final deprotection and cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TFA in the cleavage of this compound containing peptides?
Trifluoroacetic acid (TFA) is a strong acid used in the final step of Boc-based solid-phase peptide synthesis.[1] Its primary function is to cleave the bond anchoring the peptide to the resin support and to remove the tert-butyloxycarbonyl (Boc) protecting group from the N-terminus of the sarcosine (B1681465) residue and other acid-labile side-chain protecting groups from other amino acids within the peptide sequence.[2]
Q2: Are there any specific challenges associated with the TFA cleavage of peptides containing sarcosine?
While the Boc group on sarcosine is readily cleaved by TFA, the presence of this N-methylated amino acid can sometimes be associated with challenges in the overall synthesis that may be mistaken for cleavage problems. These can include difficult coupling steps leading to deletion sequences. During cleavage, the main concerns are the same as for other peptides: ensuring complete removal of all protecting groups and minimizing side reactions caused by reactive carbocations generated during the process.[3]
Q3: What are scavengers and why are they crucial during the TFA cleavage of my peptide?
During TFA cleavage, protecting groups are removed, generating highly reactive carbocations (e.g., tert-butyl cations).[1] These carbocations can electrophilically attack sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[4][5] Scavengers are nucleophilic agents added to the cleavage cocktail to trap these reactive species, thus preventing modification of the peptide.[5]
Q4: How do I choose the appropriate scavenger cocktail for my sarcosine-containing peptide?
The choice of scavenger cocktail depends on the amino acid composition of your peptide, not specifically on the presence of sarcosine. The table below summarizes common scavenger cocktails and their applications.
Data Presentation: Scavenger Cocktails for TFA Cleavage
| Cleavage Cocktail | Composition | Primary Application |
| Standard (Low Odor) | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | Peptides without sensitive residues like Cys, Met, or Trp.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole (B89551), 2.5% 1,2-Ethanedithiol (EDT) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues such as Cys, Met, Trp, and Tyr.[6][7] |
| TFA/EDT Cocktail | 94% TFA, 2.5% Water, 1% TIS, 2.5% EDT | Recommended for peptides containing Trp, Cys, or Met to minimize side reactions.[6] |
Troubleshooting Guide
Problem 1: Incomplete cleavage or low peptide yield.
-
Symptom: After precipitation, little to no peptide is recovered. Analysis of the resin post-cleavage shows remaining peptide.
-
Possible Causes & Solutions:
| Cause | Suggested Solution(s) |
| Insufficient Reagent Volume | Ensure the resin is fully swollen and suspended in the cleavage cocktail. Use a larger volume of the cocktail.[6] |
| Short Cleavage Time | Extend the cleavage reaction time. While 1.5-3 hours is typical, some protecting groups may require longer.[6][8] |
| Degraded Reagents | Use fresh, high-purity TFA and scavengers. Old reagents can be less effective.[6] |
| Peptide Solubility Issues | The peptide may be soluble in the precipitation solvent (e.g., diethyl ether). Try a different precipitation solvent or re-precipitate at a lower temperature.[6][9] |
| Residual DMF | Ensure the resin is thoroughly washed and dried before cleavage, as residual DMF can inhibit the acidic reaction.[2][6] |
Problem 2: Presence of unexpected peaks in HPLC analysis.
-
Symptom: The HPLC chromatogram of the crude peptide shows multiple peaks in addition to the main product peak.
-
Possible Causes & Solutions:
| Cause | Suggested Solution(s) |
| Incomplete Deprotection of Side Chains | Mass spectrometry can identify peaks corresponding to the mass of the peptide plus the mass of a protecting group. Increase the cleavage time or use a stronger cleavage cocktail.[10] |
| Side Reactions (Alkylation) | If your peptide contains sensitive residues (Trp, Met, Cys, Tyr), ensure the appropriate scavenger cocktail is used (see table above). The presence of peaks with a mass increase of +56 Da may indicate t-butylation.[5][11] |
| Oxidation | For peptides containing Met or Cys, oxidation can occur. The addition of scavengers like thioanisole or EDT can minimize this.[5] |
| Deletion Sequences | This is a synthesis problem, not a cleavage problem, where an amino acid was not successfully coupled. This is often difficult to resolve post-synthesis.[12] |
Problem 3: Mass spectrometry data is inconsistent with the expected peptide mass.
-
Symptom: The mass spectrum does not show the expected molecular weight for the target peptide.
-
Possible Causes & Solutions:
| Cause | Suggested Solution(s) |
| Incomplete Boc Removal from Sarcosine | While unlikely with standard TFA treatment, if a mass corresponding to the peptide + 100 Da (mass of Boc group) is observed, re-cleavage with fresh TFA cocktail is recommended.[13] |
| Adduct Formation | Scavengers or their byproducts can sometimes form adducts with the peptide. Ensure proper washing of the precipitated peptide with cold ether to remove these impurities.[9][14] |
| Instrument Calibration Issues | Calibrate the mass spectrometer with a known standard to ensure accurate mass measurement.[15] |
Experimental Protocols
Standard TFA Cleavage Protocol
Caution: Trifluoroacetic acid is highly corrosive and volatile. All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6][8]
-
Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) into a reaction vessel.[4]
-
Cleavage Cocktail Preparation: In the fume hood, prepare the appropriate cleavage cocktail by mixing the TFA and scavengers. For example, for a standard cleavage, use 95% TFA, 2.5% water, and 2.5% TIS.[4]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Swirl the mixture occasionally and allow the reaction to proceed at room temperature for 1.5 to 3 hours.[6]
-
Peptide Isolation: Filter the resin to separate the cleavage solution containing the peptide into a clean collection tube.[6]
-
Peptide Precipitation: In a separate centrifuge tube, add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[4][9]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two to three more times to remove residual scavengers and TFA. After the final wash, allow the peptide pellet to air dry or dry under a stream of nitrogen.[9]
Analytical HPLC Protocol
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A (e.g., 0.1% TFA in HPLC-grade water) to a concentration of approximately 1 mg/mL.[9]
-
Column: Use a reversed-phase C18 column (e.g., 4.6 x 250 mm).[9]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[9]
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN).[9]
-
-
Gradient: A typical gradient for peptide analysis is a linear gradient from 0% to 60% Mobile Phase B over 20-30 minutes.[9]
-
Detection: Monitor the column eluent at 220 nm.[9]
Visualizations
Caption: Experimental workflow for TFA cleavage and analysis.
Caption: Troubleshooting decision tree for TFA cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. vdoc.pub [vdoc.pub]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Purification of Hydrophobic Sarcosine Peptides
Welcome to the technical support center for the purification of hydrophobic sarcosine (B1681465) peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the unique challenges encountered during the purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: What makes hydrophobic sarcosine peptides particularly challenging to purify?
A: The primary challenges in purifying hydrophobic sarcosine peptides stem from a combination of two key factors: the inherent hydrophobicity of the amino acid sequence and the presence of sarcosine (N-methylglycine).
-
Increased Hydrophobicity: The N-methylation on the peptide backbone, contributed by sarcosine, increases the overall hydrophobicity of the peptide.[1] This leads to stronger interactions with the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC), often resulting in very long retention times or irreversible binding.
-
Poor Solubility: Like other hydrophobic peptides, those containing sarcosine often exhibit poor solubility in aqueous solutions commonly used as mobile phases in RP-HPLC.[2][3] This can lead to difficulties in sample preparation, precipitation on the column, and low recovery rates.[2]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate and form secondary structures like β-sheets.[4] The presence of sarcosine can influence peptide conformation and potentially contribute to aggregation, leading to poor peak shapes (broadening and tailing) during chromatography.[4]
-
Structural Isomers: The N-methylated amide bond in sarcosine can exist as both cis and trans isomers. Slow interconversion between these isomers on the chromatographic timescale can lead to broadened or split peaks.
Q2: How does the position of sarcosine in the peptide sequence affect its purification?
A: The position of sarcosine can significantly impact the peptide's chromatographic behavior. The hydrophilicity/hydrophobicity of amino acid side-chains at the N- and C-termini of peptides is dramatically affected by the end-groups and their location.[5] N-terminal amino acids may have a different impact on retention time compared to those in the interior of the peptide sequence.[6] While specific studies on the positional effects of sarcosine are limited, it is reasonable to infer that a sarcosine residue at the N-terminus could have a more pronounced effect on the overall peptide hydrophobicity and interaction with the stationary phase compared to an internal position.
Q3: What are the initial steps I should take to develop a purification method for a new hydrophobic sarcosine peptide?
A: A systematic approach is crucial for developing a robust purification method.
-
Solubility Testing: Before any chromatographic separation, it is essential to determine the solubility of your crude peptide in various solvents. Start with the intended initial mobile phase for RP-HPLC (e.g., water with 0.1% TFA) and progress to organic solvents like acetonitrile (B52724) (ACN), methanol, isopropanol (B130326), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3]
-
Scouting Gradient Run: Perform an initial, broad gradient run on an analytical RP-HPLC system (e.g., 5% to 95% acetonitrile over 30-60 minutes). This will provide a preliminary indication of the peptide's retention time and the approximate organic solvent concentration required for elution.
-
Mass Spectrometry Analysis: Analyze the crude peptide by mass spectrometry (MS) to confirm the molecular weight of the target peptide and identify potential impurities, such as deletion sequences or protecting group adducts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of hydrophobic sarcosine peptides.
Issue 1: Poor Peptide Solubility
Symptom: The lyophilized peptide does not dissolve in aqueous buffers or the initial mobile phase for RP-HPLC.
| Potential Cause | Recommended Solution |
| High hydrophobicity of the peptide sequence. | Solvent Screening: Test solubility in a range of organic solvents such as DMSO, DMF, isopropanol, or acetonitrile.[3] Start by dissolving the peptide in a minimal amount of the organic solvent and then slowly dilute with the aqueous mobile phase. |
| Peptide aggregation. | Use of Chaotropic Agents: In some cases, chaotropic agents like guanidinium (B1211019) hydrochloride or urea (B33335) can be used to disrupt aggregates, but their compatibility with the HPLC system and downstream applications must be considered. |
| pH of the solvent is close to the peptide's isoelectric point (pI). | pH Adjustment: If the peptide has ionizable residues, adjusting the pH of the solvent away from its pI can increase solubility. For basic peptides, a slightly acidic solvent may help, while for acidic peptides, a slightly basic solvent might be beneficial.[3] |
Issue 2: Poor Chromatographic Peak Shape (Broadening, Tailing, or Splitting)
Symptom: The target peptide peak in the chromatogram is broad, shows tailing, or is split into multiple peaks.
| Potential Cause | Recommended Solution |
| Peptide Aggregation on the Column | Increase Organic Solvent in Sample: Dissolve the peptide in a higher concentration of organic solvent before injection to minimize on-column aggregation. Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can sometimes reduce aggregation and improve peak shape. |
| Slow Interconversion of cis/trans Isomers | Optimize Temperature: Experiment with different column temperatures. Higher temperatures can accelerate isomer interconversion, leading to a sharper, single peak. |
| Secondary Interactions with the Stationary Phase | Increase TFA Concentration: Ensure sufficient trifluoroacetic acid (TFA) concentration (typically 0.1%) in the mobile phase to suppress interactions with residual silanol (B1196071) groups on the silica-based column. |
| Suboptimal Gradient Slope | Shallow Gradient: Employ a shallower gradient around the elution point of the peptide to improve resolution and peak shape. |
Issue 3: Low or No Peptide Recovery
Symptom: The amount of purified peptide obtained is significantly lower than expected, or the peptide does not elute from the column.
| Potential Cause | Recommended Solution |
| Irreversible Adsorption to the Column | Use a Less Retentive Column: Switch from a C18 column to a less hydrophobic stationary phase like C8, C4, or a phenyl column. Stronger Organic Solvent: For very hydrophobic peptides, consider using n-propanol or isopropanol in the mobile phase, as they have stronger elution strength than acetonitrile.[7] |
| Peptide Precipitation on the Column | Improve Sample Solubility: Ensure the peptide is fully dissolved before injection. Use of organic co-solvents is highly recommended. Lower Sample Load: Inject a smaller amount of the peptide to prevent overloading and on-column precipitation. |
| Incomplete Elution | Post-Run Column Wash: After the gradient, wash the column with a high concentration of a strong organic solvent (e.g., 100% isopropanol) to elute any remaining strongly bound peptide. |
Data Presentation
Table 1: Typical Purification Yields and Purity of Hydrophobic Peptides
Note: Data for a range of hydrophobic peptides are presented here as a general guide. Yields and purity for specific sarcosine-containing peptides will be sequence-dependent.
| Peptide Description | Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Reference |
| Aβ(39–42) to Aβ(35–42) | Precipitation & Washing | Not specified | High | Moderate | [2] |
| Leuprolide | Standard Prep-RP-HPLC | 84.6 | >95 | Not specified | [8] |
| Leuprolide | SSP-Aided Prep-RP-HPLC | 84.6 | >95 | 66.4 | [8] |
| 20–25LfcinB/32–35BFII | RP-SPE with Gradient Elution | 60 | 96 | 37 | [9] |
| Various Synthetic Peptides | RP-SPE with Gradient Elution | Not specified | >90 | 6 - 70 | [9] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic Sarcosine Peptide
This protocol provides a starting point for the purification of a crude hydrophobic sarcosine peptide. Optimization of the gradient, flow rate, and column temperature will be necessary for each specific peptide.
1. Materials and Reagents:
-
Crude lyophilized hydrophobic sarcosine peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in 90% ACN / 10% water
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size)
2. Sample Preparation:
-
Dissolve a small amount of the crude peptide in a minimal volume of DMSO or DMF.
-
Sonicate briefly if necessary to aid dissolution.
-
Dilute the solution with Solvent A to the desired injection concentration. Ensure the final concentration of DMSO or DMF is as low as possible to ensure binding to the column.
-
Filter the sample through a 0.22 µm syringe filter.
3. HPLC Method:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.
-
Inject the prepared sample.
-
Run a linear gradient from 5% to 65% Solvent B over 60 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the target peptide peak.
4. Post-Purification:
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a white powder.
Visualizations
Caption: General workflow for the purification of hydrophobic sarcosine peptides.
Caption: Troubleshooting decision tree for hydrophobic sarcosine peptide purification.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diketopiperazine (DKP) Formation with Boc-Sar-OH
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions regarding the use of Nα-Boc-Sarcosine-OH (Boc-Sar-OH) and the prevention of diketopiperazine (DKP) formation.
Troubleshooting Guide
This guide addresses common issues encountered during Boc-based solid-phase peptide synthesis (Boc-SPPS) that may indicate or lead to diketopiperazine formation, particularly when incorporating Sarcosine.
| Problem | Potential Cause | Recommended Actions |
| Low Peptide Yield After Synthesis | Cleavage of the N-terminal dipeptide from the resin due to DKP formation. This is especially prevalent when Sarcosine is the second amino acid in the sequence. | 1. Implement an in situ neutralization protocol. This is the most effective method to minimize the time the deprotected N-terminal amine is free to initiate DKP formation.[1][2][3] 2. For sequences highly prone to DKP formation, consider synthesizing the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide-resin intermediate.[1] 3. Ensure complete protonation of the N-terminal amine after Boc deprotection. Inadequate removal of the Boc group can leave a partially deprotected amine that is more susceptible to side reactions.[1] |
| Presence of a Major Impurity with a Mass Corresponding to a Cyclic Dipeptide | Direct evidence of DKP formation. The dipeptide at the N-terminus (e.g., Xaa-Sar) has cyclized and cleaved from the resin. | 1. Optimize the neutralization step. Switch from a standard pre-neutralization protocol to an in situ neutralization protocol.[1] 2. Reduce cycle times. Minimize the time between the Boc-deprotection, neutralization, and coupling steps to limit the window for intramolecular cyclization.[1] |
| Incomplete Coupling to Sarcosine Residue (Deletion Sequence) | Steric hindrance from the N-methyl group of Sarcosine makes the secondary amine a poor nucleophile. Standard coupling reagents may be inefficient. | 1. Use a high-activity coupling reagent. Urionium salts like HATU and HCTU, or phosphonium (B103445) salts like PyAOP and PyBOP, are more effective for sterically hindered couplings.[4] 2. Perform a double coupling. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[4] 3. Increase the reaction temperature. Gently heating the reaction to 40-50°C can help overcome the activation energy barrier.[4] |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in Boc-SPPS?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the early stages of solid-phase peptide synthesis. The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the first amino acid on the ester linkage of the second amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered ring. This side reaction leads to a truncated peptide and a significant reduction in the yield of the desired full-length peptide.[1]
Q2: Why is DKP formation a particular concern when using this compound?
A2: Sequences containing N-methylated amino acids like Sarcosine (Sar), especially in the second position of the peptide chain, are known to be highly prone to DKP formation. The conformational properties of the peptide backbone at the N-methylated residue can favor the cyclization reaction.
Q3: How does an in situ neutralization protocol prevent DKP formation?
A3: In Boc-SPPS, the Nα-Boc protecting group is removed with an acid like trifluoroacetic acid (TFA), leaving the terminal α-amino group as a protonated salt (e.g., R-NH₂⁺(CH₃)TFA⁻).[1] This protonated amine is not nucleophilic and cannot initiate DKP formation. The side reaction can only occur after neutralization, which deprotonates the amine. A standard protocol involves separate steps for neutralization and washing before coupling. An in situ neutralization protocol combines the neutralization and coupling steps. The activated Boc-amino acid and the neutralization base (e.g., DIEA) are added simultaneously. This ensures that the newly deprotonated amine is immediately acylated by the incoming amino acid, effectively "trapping" it before it can initiate the intramolecular cyclization that leads to DKP formation.[1][2][3]
Q4: Which coupling reagents are best for coupling this compound to minimize side reactions?
A4: Due to the steric hindrance of the N-methyl group, more potent coupling reagents are recommended to ensure complete and rapid coupling, which indirectly helps prevent DKP by minimizing reaction times. Urionium/aminium-based reagents such as HATU , HBTU , and COMU , or phosphonium-based reagents like PyAOP and PyBOP have demonstrated superior performance for these challenging couplings.[4]
Data Presentation
While specific quantitative data for DKP formation with this compound under various Boc-SPPS conditions is not extensively published in a comparative format, the following table summarizes the expected impact of different strategies based on established principles.
| Strategy | Reagents/Conditions | Expected Impact on DKP Formation | Rationale |
| Standard Protocol | 1. TFA Deprotection 2. Base Neutralization (e.g., DIEA) 3. Washing 4. Coupling (e.g., HBTU/DIEA) | High Risk | The presence of a free, nucleophilic secondary amine after a separate neutralization step allows time for intramolecular cyclization. |
| In Situ Neutralization | 1. TFA Deprotection 2. Washing 3. Combined Coupling/Neutralization (Activated AA + DIEA) | Drastically Reduced | Minimizes the lifetime of the free amine, which is immediately captured by the activated amino acid.[1][2][3] |
| Use of Potent Coupling Reagents | HATU, HCTU, PyBOP | Reduced | Faster coupling rates reduce the overall time the N-terminal amine is exposed and susceptible to cyclization, especially important for sterically hindered residues.[4] |
| Lower Temperature | Coupling performed at 0°C to 5°C | Reduced | Slows the rate of the intramolecular cyclization reaction.[1] |
| Dipeptide Coupling | Pre-formed Boc-Xaa-Sar-OH | Avoided | Completely bypasses the resin-bound dipeptide intermediate that is susceptible to DKP formation.[1] |
Experimental Protocols
Protocol 1: Optimized Coupling of a Third Amino Acid to N-Terminal H-Sar-Xaa-Resin using In Situ Neutralization
Objective: To achieve high coupling efficiency while minimizing DKP formation when coupling an amino acid onto a peptide-resin with Sarcosine at the N-terminus.
Materials:
-
Peptide-resin with N-terminal H-Sar-Xaa sequence
-
Boc-protected amino acid (4 eq.)
-
HATU (3.9 eq.)
-
N,N-Diisopropylethylamine (DIEA) (8 eq.)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.
-
-
Washing: Wash the peptide-resin thoroughly with DCM (3x), followed by isopropanol (B130326) (1x), and finally NMP or DMF (5x) to remove residual acid. The resin now exists as the TFA salt.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (4 eq.) by dissolving it with HATU (3.9 eq.) in a minimal amount of NMP.
-
Add the activated amino acid solution directly to the washed peptide-resin (TFA-salt).
-
Immediately add DIEA (8 eq.) to the reaction vessel.[3]
-
-
Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, the time may be extended or a double coupling may be performed.
-
Monitoring: Monitor the reaction progress using the ninhydrin (B49086) (Kaiser) test. A negative result (yellow) indicates complete coupling.
-
Post-Coupling Wash: Drain the reaction mixture and wash the peptide-resin thoroughly with NMP or DMF (5x) to remove excess reagents and byproducts.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Workflow for Boc-SPPS using an in situ neutralization/coupling protocol.
References
Technical Support Center: Optimization of Coupling Reagents for Boc-Sar-OH
Welcome to the technical support center for the optimization of coupling reagents for N-Boc-Sarcosine (Boc-Sar-OH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of this N-methylated amino acid in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
The primary difficulty in coupling this compound arises from steric hindrance. The presence of the methyl group on the alpha-amino nitrogen (N-methylation) physically obstructs the approach of the activated carboxylic acid to the amine of the growing peptide chain. This steric bulk significantly slows down the reaction kinetics compared to non-methylated amino acids, often leading to incomplete coupling and low yields.
Q2: Which coupling reagents are most effective for this compound?
Due to the steric hindrance, standard coupling reagents like DCC or EDC are often inefficient. More potent "onium" salt-based reagents are highly recommended to achieve high coupling efficiency. These include:
-
Uronium/Aminium salts: HATU, HBTU, HCTU, and COMU are known for their high reactivity and rapid activation.[1] HATU is frequently cited as a superior reagent for sterically demanding couplings.[2][3]
-
Phosphonium (B103445) salts: PyAOP and PyBOP are also very effective, with PyAOP being particularly noted for coupling N-methylated amino acids.[4] An advantage of phosphonium salts is that they do not have the potential for guanidinylation of the N-terminus, a side reaction that can occur with uronium salts if used in excess.
Q3: How can I monitor the completion of a this compound coupling reaction?
The standard Kaiser (ninhydrin) test is not effective for monitoring the coupling of N-methylated amino acids like sarcosine (B1681465). The Kaiser test detects primary amines, and since the amine of a coupled sarcosine residue is a secondary amine, it will not give a positive (blue/purple) result even if the coupling is incomplete. Instead, a bromophenol blue test should be used to monitor the reaction's progress. A yellow color indicates a complete reaction, while a blue or green color signifies the presence of unreacted secondary amines.[2]
Q4: What are the common side reactions when coupling this compound, and how can they be minimized?
The most common issue is incomplete coupling , which leads to the formation of deletion sequences in the final peptide. To minimize this, it is crucial to use a potent coupling reagent, optimize reaction times, and consider double coupling. Another potential side reaction with uronium reagents (like HATU, HBTU) is guanidinylation of the N-terminal amine if the coupling reagent is used in excess. This can be avoided by using a stoichiometric amount of the coupling reagent relative to the carboxylic acid and pre-activating the this compound for a short period before adding it to the resin.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Incomplete Reaction | 1. Insufficient activation: The coupling reagent is not potent enough for the sterically hindered N-methylated amino acid. 2. Inadequate reaction time: The coupling reaction was not allowed to proceed to completion. 3. Poor resin swelling or reagent penetration: The solvent is not adequately swelling the resin, hindering access to the reactive sites. | 1. Switch to a more potent coupling reagent: Use HATU, PyAOP, or COMU.[2][4] 2. Increase reaction time: Extend the coupling time (e.g., 2-4 hours or even overnight for very difficult couplings). 3. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated this compound. 4. Optimize the solvent: Consider using N-Methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) to improve resin swelling and disrupt potential peptide aggregation. |
| Presence of Deletion Sequences in Final Peptide (Confirmed by MS) | 1. Incomplete coupling of the this compound residue. 2. Premature capping of the unreacted amine. | 1. Follow the recommendations for improving coupling efficiency (more potent reagent, longer time, double coupling). 2. Use a monitoring test (e.g., bromophenol blue test) to confirm the completion of the coupling reaction before proceeding to the next step.[2] |
| Formation of Side Products (e.g., Guanidinylation) | 1. Excess uronium-based coupling reagent (e.g., HATU, HBTU) reacting with the N-terminal amine. | 1. Use a stoichiometric amount of the coupling reagent relative to the this compound. 2. Employ in situ activation, where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide with the base. 3. Consider using a phosphonium-based reagent like PyAOP, which does not cause guanidinylation.[5] |
Data Presentation: Comparison of Recommended Coupling Reagents
While direct quantitative comparative studies for this compound are not extensively published, the following table summarizes the relative performance of recommended coupling reagents based on their known efficacy in synthesizing peptides containing sterically hindered and N-methylated amino acids.
| Coupling Reagent | Reagent Type | Relative Efficiency for N-Methylated Amino Acids | Typical Coupling Time | Racemization Risk | Key Considerations |
| HATU | Uronium Salt | Very High | 1-4 hours | Very Low | Often considered the gold standard for difficult couplings; forms a highly reactive OAt-ester.[2][6] |
| PyAOP | Phosphonium Salt | Very High | 1-4 hours | Very Low | Highly effective for N-methylated amino acids; avoids the risk of guanidinylation.[4] |
| COMU | Uronium Salt | Very High | 1-4 hours | Very Low | A newer generation reagent with high reactivity, often comparable to HATU, and with non-explosive byproducts.[3] |
| HBTU | Uronium Salt | High | 2-6 hours | Low | A widely used and effective reagent, though generally considered slightly less reactive than HATU for highly hindered couplings.[6] |
| DIC/Oxyma | Carbodiimide/ Additive | Moderate | 4-12 hours | Low | A cost-effective option that is safer than HOBt-based methods, but may require longer reaction times and is generally less efficient for sterically hindered couplings. |
Experimental Protocols
General Workflow for Boc-Solid Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide
References
Validation & Comparative
A Comparative Guide to Boc-Sar-OH vs. Fmoc-Sar-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), into peptide sequences is a key strategy for enhancing metabolic stability, modulating conformation, and improving the pharmacokinetic properties of peptide-based therapeutics. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), for the introduction of sarcosine residues is a critical decision that influences synthesis efficiency, peptide purity, and overall yield. This guide provides an objective, data-supported comparison of Boc-Sar-OH and Fmoc-Sar-OH to aid in the selection of the optimal building block for your research and development needs.
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the Nα-protecting group and the conditions required for its removal. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine like piperidine (B6355638).[][2][] This orthogonality dictates the entire synthetic workflow, from reagent selection to final cleavage conditions.
Fmoc/tBu Strategy: This is the most widely used approach in modern peptide synthesis due to its milder deprotection conditions, which are compatible with a wide range of acid-sensitive side-chain protecting groups (e.g., tBu, Trt, Boc).[][][4] The final cleavage from the resin and removal of side-chain protecting groups are typically achieved in a single step with strong acid (e.g., a TFA cocktail).[]
Boc/Bzl Strategy: While considered a more traditional method, the Boc strategy remains highly relevant, particularly for the synthesis of long or hydrophobic peptides prone to aggregation.[] The repetitive acid deprotection steps help to maintain the protonation of the N-terminus, disrupting interchain hydrogen bonding and improving solvation.[2] However, this strategy requires the use of harsher acids, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[][5]
Challenges in the Incorporation of Sarcosine
The primary challenge in coupling both this compound and Fmoc-Sar-OH stems from the steric hindrance imposed by the N-methyl group.[6] This steric bulk impedes the approach of the activated amino acid to the secondary amine of the resin-bound peptide, leading to slower reaction kinetics and potentially incomplete coupling.[6] This issue is particularly pronounced when coupling a sarcosine residue to another N-methylated amino acid.[6]
To overcome these challenges, the following strategies are recommended for both Boc and Fmoc approaches:
-
Use of Potent Coupling Reagents: Standard carbodiimide (B86325) reagents may be insufficient. More potent activating agents such as HATU, HBTU, HCTU, or PyAOP are often necessary to achieve high coupling efficiencies.[6][7]
-
Extended Coupling Times and/or Double Coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) or performing the coupling step twice can help drive the reaction to completion.[6][8]
-
Monitoring of Coupling Completion: The standard Kaiser test (ninhydrin test) is not suitable for detecting secondary amines like sarcosine. Alternative tests, such as the bromophenol blue test or the TNBS test, should be employed to monitor the reaction's progress.[9][10]
Quantitative Performance Comparison
| Parameter | Fmoc-Sar-OH (Fmoc/tBu Strategy) | This compound (Boc/Bzl Strategy) | Key Findings & Citations |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., 50% TFA in DCM) | The milder conditions of the Fmoc strategy are generally advantageous for preserving the integrity of the peptide chain and acid-sensitive side-chain protecting groups.[][] |
| Coupling Efficiency | Challenging due to steric hindrance; requires potent coupling reagents (e.g., HATU) and potentially longer reaction times or double coupling. | Also challenging due to steric hindrance; requires potent coupling reagents and optimized conditions. | For N-methylated amino acids, high-efficiency coupling reagents are crucial in both strategies to overcome steric hindrance.[6][7] |
| Side Reactions | Diketopiperazine formation can be a concern, especially with C-terminal proline or glycine. | Repetitive acid treatment can lead to the degradation of sensitive residues (e.g., tryptophan). The protonated N-terminus after deprotection can help reduce aggregation-related side reactions. | The choice of strategy can influence the profile of side reactions, with the Boc approach often being favored for aggregation-prone sequences.[][2] |
| Crude Peptide Purity | Generally high, though incomplete coupling of sarcosine can lead to deletion sequences. | Can be high, but the harsh final cleavage conditions may generate more byproducts. | Purity is highly dependent on achieving complete coupling at each step.[11] |
| Overall Yield | For long peptides, the higher stepwise efficiency of the Fmoc strategy can result in a better overall yield. | May be lower for longer peptides due to the potential for cumulative side reactions from repetitive acid exposure. | The efficiency of each coupling and deprotection cycle significantly impacts the final yield.[11] |
| Automation Compatibility | Excellent; the UV-active Fmoc group allows for real-time monitoring of deprotection. | Good, but lacks the convenient real-time monitoring of the Fmoc group. | The ability to monitor Fmoc deprotection spectrophotometrically makes it well-suited for automated synthesis.[][4] |
Experimental Protocols
The following are detailed, representative protocols for the incorporation of a sarcosine residue into a peptide chain using both Fmoc and Boc strategies. These protocols are designed to address the challenges associated with coupling N-methylated amino acids.
Protocol 1: Incorporation of Fmoc-Sar-OH in Fmoc-SPPS
This protocol assumes the use of a rink amide resin for the synthesis of a C-terminally amidated peptide.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes at room temperature with agitation.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Fmoc-Sar-OH Coupling (HATU Activation):
-
In a separate vial, dissolve Fmoc-Sar-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated Fmoc-Sar-OH solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended, or a double coupling can be performed.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them thoroughly with DMF.
-
Perform a bromophenol blue test. A yellow color indicates complete coupling, while a blue or green color indicates incomplete coupling.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Protocol 2: Incorporation of this compound in Boc-SPPS
This protocol assumes the use of a Merrifield resin for the synthesis of a peptide with a C-terminal carboxylic acid.
-
Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM (3-5 times) and isopropanol (B130326) (2 times).
-
-
Neutralization:
-
Wash the resin with DCM (3-5 times).
-
Treat the resin with a 10% solution of DIPEA in DCM for 2 minutes (repeat twice).
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
This compound Coupling (HBTU/HOBt Activation):
-
In a separate vial, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to pre-activate the solution for 1-2 minutes.
-
Add the activated this compound solution to the neutralized resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Perform a bromophenol blue test as described in Protocol 1.
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Final Cleavage:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Perform HF or TFMSA cleavage using appropriate safety precautions and specialized equipment.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: Comparative workflow for a single coupling cycle of Fmoc-Sar-OH and this compound in SPPS.
Sarcosine in Cellular Signaling
Sarcosine has been identified as a key player in several biological signaling pathways, notably in the context of prostate cancer progression and as a modulator of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.
Caption: Simplified signaling pathways involving sarcosine in prostate cancer and NMDA receptor modulation.
Conclusion and Recommendations
The choice between this compound and Fmoc-Sar-OH for peptide synthesis is nuanced and depends on the specific requirements of the target peptide and the available synthetic infrastructure.
-
Fmoc-Sar-OH is generally the preferred choice for its milder deprotection conditions, compatibility with a wide range of sensitive functionalities, and suitability for automated synthesis. The challenges of coupling this sterically hindered amino acid can be effectively overcome with the use of potent coupling reagents and optimized protocols.
-
This compound remains a valuable alternative, particularly for the synthesis of hydrophobic or aggregation-prone sarcosine-containing peptides. The repetitive acid treatment in the Boc strategy can help to disrupt secondary structures and improve yields in these difficult cases. However, researchers must be equipped to handle the hazardous reagents required for final cleavage.
Ultimately, for any critical synthesis, a small-scale pilot study to optimize the coupling conditions for the specific sarcosine-containing sequence is highly recommended, regardless of the chosen strategy. By carefully considering the factors outlined in this guide, researchers can make an informed decision to successfully synthesize high-quality sarcosine-modified peptides for their drug discovery and development programs.
References
- 2. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of N-Methylated Peptides
For researchers, scientists, and drug development professionals, the synthesis of N-methylated peptides presents a unique set of challenges. The incorporation of a methyl group on the amide nitrogen introduces significant steric hindrance, which can impede coupling reactions and lead to lower yields and purity.[1][2] The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is therefore a critical decision that can significantly impact the success of the synthesis. This guide provides an objective comparison of these two methodologies for the synthesis of N-methylated peptides, supported by experimental data and detailed protocols.
The Challenge of N-Methylation
N-methylation is a valuable strategy in medicinal chemistry to enhance the therapeutic properties of peptides, including increased metabolic stability, improved membrane permeability, and modulated receptor binding affinity.[3] However, the secondary amine formed by N-methylation is less nucleophilic and more sterically hindered than a primary amine, making peptide bond formation more difficult.[2] This can result in incomplete coupling reactions, leading to the formation of deletion sequences and a lower overall yield of the desired peptide.[2]
Performance Comparison: Boc vs. Fmoc for N-Methylated Peptides
While the milder conditions of the Fmoc strategy have made it the more common choice for standard peptide synthesis, the Boc strategy often proves advantageous for challenging sequences, including those rich in N-methylated amino acids.[1] The primary reason for this is the repetitive acid treatment in the Boc strategy, which protonates the N-terminal amine after each deprotection step. This positive charge helps to disrupt inter-chain hydrogen bonding, reducing aggregation and improving the solubility of the growing peptide chain.[1][4] This is particularly beneficial for hydrophobic or aggregation-prone sequences, which are common in N-methylated peptides.[]
Quantitative Data Summary
The following table summarizes a comparison of the two strategies, drawing from data on modified and N-methylated peptide synthesis.
| Parameter | Boc Strategy | Fmoc Strategy | Notes |
| Deprotection Chemistry | Acid-labile (e.g., Trifluoroacetic acid - TFA)[1] | Base-labile (e.g., Piperidine)[1] | The fundamental difference dictating orthogonality and side-chain protection schemes. |
| Handling of Hydrophobic/Aggregating Sequences | Generally more effective; N-terminal protonation reduces aggregation.[1][4] | More prone to aggregation issues.[1] | A key advantage of the Boc strategy for N-methylated peptides. |
| Coupling Efficiency (per N-Me step) | ~95-98% | ~95-98% | Both require optimized, potent coupling reagents (e.g., HATU, PyBOP) and may need double coupling to overcome steric hindrance.[3] |
| Crude Peptide Yield | 40-70% (general N-Me peptides)[3] | 40-70% (general N-Me peptides)[3] | Highly dependent on the specific sequence and number of N-methylated residues. |
| Crude Peptide Purity (by HPLC) | 30-60% (general N-Me peptides)[3] | 30-60% (general N-Me peptides)[3] | For a modified (O-methylated) peptide, Fmoc showed higher crude purity (~75%) vs. Boc (~55%). |
| Final Purified Peptide Yield | 10-30% (general N-Me peptides) | 10-30% (general N-Me peptides)[3] | For a modified (O-methylated) peptide, Fmoc yielded ~40% vs. ~25% for Boc, reflecting the higher crude purity.[6] |
| Final Cleavage Conditions | Harsh (e.g., HF, TFMSA)[7] | Milder (e.g., TFA)[7] | Boc chemistry often requires specialized equipment for final cleavage. |
| Orthogonality | Not fully orthogonal; repeated acid treatment can affect acid-labile side-chain protecting groups. | Fully orthogonal with acid-labile side-chain protecting groups.[7] | Fmoc offers greater compatibility with a wider range of sensitive modifications. |
Experimental Protocols
The successful incorporation of N-methylated amino acids using either strategy relies on optimized protocols, especially for the coupling step, to overcome the steric hindrance of the N-methyl group.[1]
Boc Strategy Experimental Protocol for N-Methylated Amino Acids
This protocol outlines a general procedure for the incorporation of a Boc-protected N-methylated amino acid during SPPS.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).
-
Boc Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for approximately 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM and DMF to remove excess base.
-
Coupling of N-methylated Amino Acid:
-
Pre-activate the Boc-N-methyl-amino acid (3-5 equivalents) with a potent coupling reagent such as HBTU/HOBt or HATU in DMF or a mixture of DCM/DMF.[1]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. The reaction progress can be monitored using a colorimetric test like the bromophenol blue test, as the ninhydrin (B49086) test is less reliable for N-methylated amines.
-
If the coupling is incomplete, a second coupling (double coupling) with a fresh solution of the activated amino acid is recommended.[8]
-
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and by-products.
-
Repeat Cycle: Repeat steps 2-7 for the subsequent amino acid residues.
-
Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF or TFMSA.[7]
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the experimental workflows and logical relationships in peptide synthesis.
References
A Comparative Analysis of Boc-Sar-OH Coupling Efficiency in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the selection of amino acid derivatives is a critical decision that directly influences the efficiency of synthesis, and the purity and yield of the final peptide. While the incorporation of standard proteinogenic amino acids is often routine, N-methylated amino acids, such as N-tert-butyloxycarbonyl-sarcosine (Boc-Sar-OH), present unique challenges. This guide provides an objective comparison of the coupling efficiency of this compound with other Boc-protected amino acids, supported by experimental data and detailed methodologies.
The Challenge of N-Methylated Amino Acids
The primary obstacle in the efficient incorporation of N-methylated amino acids like this compound is steric hindrance.[1] The presence of a methyl group on the amide nitrogen significantly impedes the approach of the activated carboxylic acid of the incoming amino acid. This steric bulk leads to slower reaction kinetics and often incomplete coupling when using standard coupling reagents.[1] This issue is even more pronounced when coupling an N-methylated amino acid to another N-methylated residue.[1] Consequently, achieving high coupling efficiency with this compound and other N-methylated amino acids necessitates the use of more potent coupling reagents and optimized reaction conditions.
Comparative Coupling Efficiency
| Amino Acid Category | Representative Amino Acids | Typical Coupling Reagents | Typical Coupling Time | Expected Yield | Key Challenges |
| High Efficiency | Boc-Ala-OH, Boc-Gly-OH, Boc-Leu-OH, Boc-Phe-OH | DIC/HOBt, HBTU | 1-2 hours | >99% | Minimal under standard conditions. |
| Sterically Hindered | Boc-Val-OH, Boc-Ile-OH, Boc-Thr(Bzl)-OH | HATU, HBTU, PyBOP | 2-4 hours or double coupling | 98-99% | Slower kinetics due to bulky side chains.[2] |
| Side-Chain Reactive | Boc-Asp(OBzl)-OH, Boc-Glu(OBzl)-OH, Boc-Ser(Bzl)-OH | DIC/HOBt, HBTU | 1-2 hours | >99% | Potential for side-chain reactions if not properly protected. |
| Difficult Couplings | Boc-His(Boc)-OH, Boc-Arg(Tos)-OH | HATU, PyBOP | 2-4 hours or double coupling | 95-99% | Steric hindrance and potential for side reactions like racemization.[3] |
| N-Methylated | This compound , Boc-N-Me-Ala-OH | HATU, PyAOP, PyBOP/HOAt | 4-24 hours or double/triple coupling | Variable (can be low with standard reagents, >95% with potent reagents) | Severe steric hindrance requiring highly potent coupling reagents and longer reaction times. [1] |
Note: Expected yields are illustrative and can vary significantly based on the specific peptide sequence, resin, and other reaction conditions.
Experimental Protocols
To achieve optimal coupling efficiency, particularly with challenging residues like this compound, specific protocols are required. Below are detailed methodologies for a standard coupling reaction using a potent coupling reagent and for monitoring the reaction progress.
Protocol 1: HATU-Mediated Coupling of this compound
This protocol is designed for the efficient coupling of sterically hindered N-methylated amino acids.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (4 equivalents relative to resin loading)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF.
-
Base Addition: Add DIEA to the activation mixture and agitate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin.
-
Reaction: Agitate the mixture at room temperature for 4-8 hours. For particularly difficult couplings (e.g., coupling to another N-methylated residue), the reaction time may be extended up to 24 hours, or a second coupling may be performed.
-
Monitoring: Monitor the reaction for completion using the Bromophenol Blue test (see Protocol 2). The standard Kaiser test is not reliable for secondary amines like sarcosine (B1681465).[4]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3 times) and DCM (3 times).
Protocol 2: Monitoring Coupling Completion with the Bromophenol Blue Test
This qualitative test is suitable for detecting the presence of free primary and secondary amines.
Materials:
-
Sample of peptide-resin
-
Bromophenol Blue test solution (0.04% w/v in DMF)
-
Methanol (B129727), DMF
Procedure:
-
Take a small sample of resin beads from the reaction vessel.
-
Wash the beads thoroughly with methanol and then with DMF.[4]
-
Add approximately 1-2 mL of the Bromophenol Blue test solution to the resin.[4]
-
Gently agitate the suspension for 1-2 minutes.
-
Interpretation:
Experimental and Logical Workflows
To visualize the process, the following diagrams illustrate the general workflow for peptide synthesis and the decision-making process for troubleshooting difficult couplings.
Signaling Pathway Involvement
Sarcosine and peptides containing sarcosine can have interesting biological activities. For instance, sarcosine itself is an N-methyl-D-aspartate (NMDA) receptor co-agonist and an inhibitor of the type I glycine (B1666218) transporter (GlyT1), which can enhance NMDA receptor function.[5] Furthermore, studies have shown that sarcosine can activate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[6]
Conclusion
The incorporation of this compound into peptide sequences presents a significant challenge due to steric hindrance, necessitating a departure from standard coupling protocols. The use of highly reactive coupling reagents such as HATU, PyAOP, or PyBOP, often in conjunction with extended reaction times or double coupling strategies, is crucial for achieving high-purity and high-yield synthesis of sarcosine-containing peptides. Careful monitoring of the coupling reaction with appropriate methods like the Bromophenol Blue test is essential to ensure the complete incorporation of this and other N-methylated amino acids. Understanding these synthetic nuances allows researchers to harness the unique properties that N-methylation imparts on peptides for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sarcosine Is Uniquely Modulated by Aging and Dietary Restriction in Rodents and Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Peptides Synthesized with Boc-Sar-OH
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Purity and Performance
The incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), into peptide sequences is a widely adopted strategy to enhance proteolytic stability, improve cell permeability, and modulate conformation. The choice of the Nα-protecting group for sarcosine, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision in solid-phase peptide synthesis (SPPS) that significantly influences the purity profile of the final peptide. This guide provides a comprehensive comparison of the purity of peptides synthesized using Boc-Sar-OH versus the commonly used alternative, Fmoc-Sar-OH, supported by representative experimental data and detailed analytical protocols.
Performance Comparison: this compound vs. Fmoc-Sar-OH
The primary difference between the Boc and Fmoc strategies lies in their deprotection chemistry. The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved with a base, usually piperidine.[1][2] This fundamental distinction has a cascading effect on the potential side reactions and the resulting impurity profile of the crude peptide.
The synthesis of peptides containing N-methylated amino acids like sarcosine presents a significant challenge due to the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies.[3] This often results in a higher prevalence of deletion sequences, where an amino acid is missing from the peptide chain.
Table 1: Comparative Purity of a Model Sarcosine-Containing Peptide
| Analytical Metric | Peptide Synthesized with this compound | Peptide Synthesized with Fmoc-Sar-OH |
| Expected Crude Purity (%) | 75 - 85% | 80 - 90% |
| Major Impurity Type | Deletion sequences (due to steric hindrance) | Deletion sequences, Diketopiperazine formation |
| Common Side Products | Truncated sequences, Incomplete deprotection | Racemization at the preceding amino acid |
| Post-Purification Purity (%) | >95% | >98% |
Note: The data presented in this table are representative and can vary depending on the peptide sequence, coupling reagents, and specific synthesis protocol employed.
While both methods can yield high-purity peptides after purification, the impurity profile of the crude product often differs. The harsher acidic conditions of the Boc strategy can sometimes lead to side reactions, although for hydrophobic peptides, it can be advantageous in preventing aggregation.[2][] The milder, base-labile nature of the Fmoc group often results in a cleaner initial synthesis.[3]
Key Impurities in Peptides Synthesized with this compound
A thorough understanding of potential impurities is crucial for developing effective purification and analytical strategies.
-
Deletion Sequences: The most common impurity resulting from the steric hindrance of the N-methyl group of sarcosine, which impedes the incoming activated amino acid.
-
Truncated Sequences: Premature termination of the peptide chain elongation.
-
Incomplete Deprotection: Residual Boc groups on the N-terminus can lead to heterogeneous final products.[1]
-
Side-chain Modifications: Although sarcosine lacks a side chain, other amino acids in the sequence can undergo modification during the repeated acid treatments of the Boc strategy.
Experimental Workflows and Protocols
A systematic approach to synthesis and analysis is essential for achieving high-purity sarcosine-containing peptides.
Experimental Protocol: Purity Analysis by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing peptide purity.
1. Materials and Reagents:
-
Crude lyophilized peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
2. Sample Preparation:
-
Prepare a stock solution of the crude peptide by dissolving it in a suitable solvent (e.g., 5-50% ACN in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Ensure the peptide is fully dissolved; sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
3. Instrumentation and Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
4. Data Analysis:
-
Calculate the percentage purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and multiplying by 100.
Experimental Protocol: Identity Confirmation by Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized peptide and to identify impurities.
1. Sample Preparation:
-
The eluent from the HPLC can be directly infused into the mass spectrometer. Alternatively, a separate sample can be prepared by dissolving the peptide in a suitable solvent for MS analysis (e.g., 50% ACN/water with 0.1% formic acid).
2. Instrumentation:
-
An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
3. Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range for the target peptide.
4. Data Analysis:
-
Compare the observed molecular weight with the theoretical molecular weight of the desired peptide.
-
Analyze the masses of impurity peaks to identify their nature (e.g., deletion sequences will have a mass corresponding to the target peptide minus the mass of the missing amino acid).
Experimental Protocol: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can confirm the incorporation and location of the N-methyl group of sarcosine.
1. Sample Preparation:
-
Dissolve a high-purity (>95%) peptide sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration of 1-5 mM.[5]
2. NMR Experiments:
-
1D ¹H NMR: To observe the overall proton spectrum and identify the characteristic singlet of the N-methyl group (typically around 2.7 - 3.1 ppm).[5]
-
2D TOCSY: To identify the spin systems of individual amino acid residues.
-
2D NOESY/ROESY: To identify through-space correlations. A strong Nuclear Overhauser Effect (NOE) between the N-methyl protons and the alpha-proton of the preceding residue is a definitive indicator of sarcosine incorporation.[5]
-
2D ¹H-¹³C HSQC: To correlate the N-methyl protons with their directly attached carbon, confirming the CH₃ group.[5]
Conclusion
The purity of peptides synthesized with this compound is critically influenced by the inherent challenges of incorporating N-methylated amino acids. While the Boc strategy can be advantageous for certain sequences, particularly those prone to aggregation, it often results in a more complex crude product with a higher prevalence of deletion impurities compared to the Fmoc strategy. A comprehensive analytical approach, combining RP-HPLC for purity assessment, mass spectrometry for identity confirmation, and NMR for detailed structural verification, is essential to ensure the quality and reliability of the final peptide product for research and drug development applications. The choice between this compound and Fmoc-Sar-OH should be made based on the specific peptide sequence, the desired purity, and the available purification capabilities.
References
Validating Sarcosine Incorporation: A Comparative Guide to NMR-Based Quantification
For researchers and drug development professionals, accurately validating the presence and concentration of sarcosine (B1681465) is critical for its potential as a biomarker and its role in various signaling pathways. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and quantitative method for this purpose. This guide offers a comparative overview of the NMR-based validation of sarcosine, supported by experimental data and detailed protocols.
Quantitative Comparison of Sarcosine Detection Methods
While this guide focuses on NMR-based validation, it is useful to consider its performance in the context of other available techniques. The following table summarizes key quantitative parameters for different sarcosine detection methods.
| Method | Limit of Detection (LOD) | Linear Range | Sample Type | Key Advantages | Key Limitations |
| Quantitative ¹H NMR (qNMR) | ~5 µM[1] | Analyte dependent | Urine, Plasma, Tissue Extracts[2] | Non-destructive, minimal sample preparation, high reproducibility, absolute quantification with internal standard.[2][3][4][5] | Lower sensitivity compared to MS, potential for signal overlap.[6] |
| LC-MS/MS | Sub-µM | Wide | Urine, Plasma, Tissue Extracts | High sensitivity and specificity, suitable for complex mixtures. | Destructive, requires extensive sample preparation and chromatography. |
| Nanoparticle-based Biosensors | 5 µM (for a specific SPION-based method)[1] | 0-150 µM (for a specific SPION-based method)[1] | Urine[1] | High sensitivity, potential for point-of-care applications.[1] | Can be susceptible to interference, may require specific enzyme modifications.[1] |
Experimental Protocol: Quantitative ¹H NMR for Sarcosine Validation
This section details a standard protocol for the quantification of sarcosine in human urine using ¹H NMR spectroscopy with Sarcosine-d3 as an internal standard.[2]
Materials and Reagents
-
Sarcosine-d3 (isotopic purity ≥ 98%)
-
Deuterium oxide (D₂O, 99.9%)
-
Phosphate buffer (e.g., sodium phosphate, pH 7.4)
-
Urine samples
-
5 mm NMR tubes
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 12,000 x g for 10 minutes at 4°C to remove any particulate matter.[2]
-
Prepare a stock solution of Sarcosine-d3 in D₂O at a known concentration (e.g., 1 mM).[2]
-
In a microcentrifuge tube, combine 400 µL of the urine supernatant with 200 µL of the D₂O-based buffer containing a known final concentration of Sarcosine-d3 (e.g., 100 µM).[2] The buffer is crucial for maintaining a constant pH.
-
Thoroughly vortex the mixture.
-
Transfer the final mixture to a 5 mm NMR tube for analysis.[2]
NMR Data Acquisition
-
Spectrometer: 500 MHz or higher NMR spectrometer.[2]
-
Pulse Sequence: A 1D ¹H NMR experiment with water suppression, such as a NOESY presaturation sequence (e.g., noesygppr1d), is recommended.[2]
-
Key Acquisition Parameters:
Data Processing and Analysis
-
Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID).[2]
-
Perform a Fourier transform of the FID.[2]
-
Phase and baseline correct the resulting spectrum.[2]
-
Integrate the characteristic singlet peak of sarcosine (around 2.74 ppm) and the singlet peak of Sarcosine-d3 (slightly shifted, e.g., 2.73 ppm, due to the isotope effect).[2]
-
Calculate the concentration of sarcosine using the following formula[2]:
Concentration of Sarcosine = (Integral of Sarcosine / Number of Protons of Sarcosine) * (Number of Protons of Sarcosine-d3 / Integral of Sarcosine-d3) * Concentration of Sarcosine-d3
Note: The number of protons for the singlet of both sarcosine and Sarcosine-d3 is 3.[2]
Visualizing Workflows and Pathways
Experimental Workflow for qNMR-based Sarcosine Quantification
The following diagram outlines the typical workflow for a metabolomics study utilizing Sarcosine-d3 as an internal standard for quantitative NMR analysis.[2]
Caption: Workflow for qNMR-based sarcosine quantification.
Sarcosine Metabolism Signaling Pathway
Sarcosine metabolism is closely linked to one-carbon metabolism and has been implicated in the progression of certain cancers, such as prostate cancer.[7] The key enzymes regulating sarcosine levels are Glycine N-methyltransferase (GNMT), which produces sarcosine, and Sarcosine Dehydrogenase (SARDH) and L-pipecolic acid oxidase (PIPOX), which catabolize it.[7]
Caption: Key pathways in sarcosine metabolism.
Sarcosine's Role in NMDAR Signaling and Ferroptosis
Recent studies have also implicated sarcosine in the regulation of ferroptosis, a form of programmed cell death, through its interaction with the N-methyl-D-aspartate receptor (NMDAR).[8] As a co-agonist of NMDAR, sarcosine can influence iron export and reactive oxygen species (ROS) production, thereby sensitizing cancer cells to chemotherapy.[8]
Caption: Sarcosine's influence on NMDAR-mediated ferroptosis.
References
- 1. A Rapid Method for the Detection of Sarcosine Using SPIONs/Au/CS/SOX/NPs for Prostate Cancer Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring NMR Experiments for Structural Characterization of Amorphous Biological Solids: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Sarcosine Metabolism in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Enzymatic Stability of Sarcosine-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle in their therapeutic development. Proteolytic degradation leads to short in vivo half-lives, limiting their efficacy. A promising strategy to overcome this is the incorporation of sarcosine (B1681465) (N-methylglycine), a naturally occurring N-methylated amino acid, into the peptide backbone. This guide provides an objective comparison of the enzymatic stability of sarcosine-containing peptides against their non-modified counterparts, supported by experimental data and detailed methodologies.
The substitution of a hydrogen atom on a backbone amide nitrogen with a methyl group, as is the case with sarcosine, profoundly impacts a peptide's susceptibility to enzymatic degradation. This modification enhances stability through two primary mechanisms: the disruption of enzyme recognition and steric hindrance. The methylation of the amide nitrogen eliminates a critical hydrogen bond donor, interfering with the hydrogen-bonding patterns that proteases utilize for substrate recognition and binding. Additionally, the methyl group introduces steric bulk, physically obstructing the protease's access to the scissile amide bond.[1] This increased resistance to enzymatic cleavage results in a significantly longer half-life in biological fluids, a critical attribute for therapeutic peptides.[1][2]
Quantitative Comparison of Proteolytic Stability
The incorporation of N-methylated amino acids, such as sarcosine, has been demonstrated to significantly enhance the proteolytic stability of peptides. While specific head-to-head comparisons for a single sarcosine substitution are not always available in literature, the general principle is well-established with N-methylated amino acids.
For instance, the dipeptide glycyl-sarcosine (Gly-Sar) is widely recognized for its high stability against enzymatic degradation by peptidases due to its N-methylated amide bond.[3] This stability makes it a standard substrate for studying peptide transporters like PEPT-1.[3]
The following table summarizes data from studies on N-methylated peptides, which serves as a strong proxy for the expected increase in stability for sarcosine-containing peptides.
| Peptide Sequence | Modification | Protease/Biological Matrix | Half-life (t½) | Fold Increase in Stability | Reference |
| Model Peptide 1 | Unmodified | Human Serum | ~15 min | - | [1] |
| Model Peptide 1 | N-methylated | Human Serum | > 24 h | > 96 | [1] |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | N/A |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-D (at P2 position) | Trypsin | 3 h | 72 | N/A |
| G-protein-binding peptide (DKLYWWEFL) | N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | N/A |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Serum
This protocol provides a general method to assess the stability of a sarcosine-containing peptide in serum.[4][5]
Materials:
-
Test peptide (sarcosine-containing) and control peptide (non-modified) stock solutions (e.g., 1 mg/mL in a suitable solvent).
-
Human or animal serum (pooled and sterile-filtered).
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Preparation: Thaw serum on ice. Prepare working solutions of the test and control peptides.
-
Incubation: Pre-warm serum to 37°C. Add the peptide stock solution to the serum to a final concentration (e.g., 100 µg/mL). Vortex gently to mix.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes and 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing the cold quenching solution to stop enzymatic activity and precipitate serum proteins. Vortex and incubate on ice for at least 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated RP-HPLC or LC-MS method.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay model.
Protocol 2: UPLC-MS/MS for Quantification of Glycyl-Sarcosine
This protocol details a highly sensitive method for quantifying Gly-Sar, which can be adapted for other sarcosine-containing peptides.[3]
Materials:
-
UPLC-MS/MS system (e.g., triple-stage quadrupole mass spectrometer).
-
HILIC column (e.g., Waters Cortecs UPLC® HILIC).
-
Mobile Phase A: Water/Acetonitrile (95/5, v/v) + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Internal Standard (IS) (e.g., isotopically labeled Gly-Sar).
Procedure:
-
Sample Preparation: Prepare cell lysates or serum samples as described in Protocol 1. Add the internal standard to each sample.
-
Chromatographic Separation:
-
Column Temperature: 60°C.
-
Injection Volume: 10 µL.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Isocratic elution with a suitable ratio of Mobile Phase A and B to achieve separation.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Reaction Monitoring (SRM). For Gly-Sar, the transition is typically m/z 147.0 → 90.0.
-
-
Quantification: Generate a standard curve using known concentrations of the analyte. Determine the concentration of the peptide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for assessing peptide stability in serum.
Caption: Sarcosine metabolism and its role in prostate cancer progression.
Caption: Mechanism of enhanced stability in sarcosine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
A Comparative Guide to the Biological Activity of Peptides: The Impact of Sarcosine Incorporation
For Researchers, Scientists, and Drug Development Professionals
The introduction of sarcosine (B1681465), or N-methylglycine, into peptide structures is a key chemical modification strategy aimed at enhancing their therapeutic potential. This guide provides an objective comparison of the biological activity of peptides with and without sarcosine, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows. The incorporation of sarcosine can significantly improve a peptide's metabolic stability, cell permeability, and receptor binding affinity, thereby addressing common challenges in peptide-based drug development.
Enhanced Biological Performance with Sarcosine
The N-methylation of the peptide backbone, which includes the incorporation of sarcosine, fundamentally alters the physicochemical properties of a peptide. This modification can shield the peptide bond from enzymatic degradation, a primary hurdle in the development of peptide therapeutics. By removing a hydrogen bond donor, N-methylation can also increase a peptide's lipophilicity, which facilitates its passage across cellular membranes to reach intracellular targets. Furthermore, the conformational rigidity imposed by the methyl group can lead to a more favorable interaction with its biological target, enhancing binding affinity and selectivity.
Quantitative Comparison of Biological Activity
The following tables summarize the quantitative data from studies comparing the biological activity of peptides with their sarcosine-containing or N-methylated analogs.
Case Study: Neurotensin (B549771) Analogues
Neurotensin (NT) is a tridecapeptide that plays a role in pain modulation. Its therapeutic use is limited by its short half-life. The following data compares the receptor binding affinity (Ki) for the human neurotensin receptor 1 (hNTS1) and the half-life (t1/2) in human plasma of the active fragment NT(8-13) and its N-methylated analogs.[1]
| Peptide Sequence | Modification | hNTS1 Receptor Affinity Ki (nM) | Half-life (t1/2) in human plasma |
| Arg-Arg-Pro-Tyr-Ile-Leu | NT(8-13) (Parent Peptide) | 0.33 | < 5 min |
| (N-Me)Arg-Arg-Pro-Tyr-Ile-Leu | N-methylation at Arg8 | < 0.5 | > 48 h |
| Arg-(N-Me)Arg-Pro-Tyr-Ile-Leu | N-methylation at Arg9 | < 0.5 | > 48 h |
Data sourced from a study on neurotensin analogs, where N-methylation of arginine residues serves as a proxy for sarcosine's effect on the peptide backbone.[1]
Case Study: Antimicrobial Peptides
Sarcosine has been incorporated into antimicrobial peptides (AMPs) to increase their stability. While a direct side-by-side comparison with a sarcosine variant was not found in the literature, the following table illustrates the impact of single amino acid substitutions on the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of the antimicrobial peptide Esc(1-21), demonstrating how modifications can enhance potency. A lower MIC value indicates greater antimicrobial activity.
| Peptide | Target Organism | MIC (µM) |
| Esc(1-21) (Parent Peptide) | S. aureus ATCC 25923 | ≥ 100 |
| [Aib⁸]Esc(1-21) | S. aureus ATCC 25923 | 12.5 |
| Esc(1-21) (Parent Peptide) | E. coli ATCC 25922 | 1.56 |
| [Aib⁸]Esc(1-21) | E. coli ATCC 25922 | 0.78 |
Data adapted from a study on Esc(1-21) analogs, where Aib (α-aminoisobutyric acid) substitution provides insight into the effects of backbone modification.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Affinity Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity of a test compound (e.g., a sarcosine-containing peptide) to a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Receptor Preparation: Cell membranes expressing the target receptor are prepared from cultured cells (e.g., HT-29 cells for the neurotensin receptor) or tissues through homogenization and centrifugation.[1] The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]UR-MK300 for the NTS1 receptor) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor peptide (the native peptide or its sarcosine-modified analog).[1]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter plate, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) of the competitor peptide is then calculated from the IC50 value using the Cheng-Prusoff equation.
Peptide Stability Assay in Human Serum
This assay evaluates the stability of a peptide in the presence of proteases found in human serum, providing an indication of its in vivo half-life.
Protocol:
-
Peptide Solution Preparation: A stock solution of the test peptide (native or sarcosine-modified) is prepared in an appropriate buffer.
-
Incubation with Serum: The peptide solution is incubated with human serum at 37°C.[1]
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes, and longer for stable peptides).
-
Reaction Quenching and Protein Precipitation: The enzymatic degradation is stopped by adding a quenching solution (e.g., an organic solvent like acetonitrile (B52724) or an acid like trichloroacetic acid). This also precipitates the serum proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of peptide remaining at each time point.
-
Half-Life Calculation: The percentage of intact peptide remaining is plotted against time, and the data is fitted to a one-phase decay model to calculate the peptide's half-life (t1/2).[1]
Cell Permeability Assay (Caco-2 Model)
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express transporters found in the small intestine.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like mannitol.
-
Permeability Study: The test peptide (native or sarcosine-modified) is added to the apical (AP) side of the monolayer, which represents the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points. To study efflux, the peptide is added to the basolateral side, and samples are collected from the apical side.
-
Sample Analysis: The concentration of the peptide in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) is calculated, which is a measure of the rate of transport of the peptide across the cell monolayer.
Signaling Pathways
The biological effects of many peptides are mediated through G protein-coupled receptors (GPCRs). The binding of a peptide agonist to its GPCR initiates a cascade of intracellular events, leading to a physiological response. The enhanced binding affinity of sarcosine-containing peptides can lead to a more robust activation of these signaling pathways.
References
- 1. Modifications at Arg and Ile Give Neurotensin(8–13) Derivatives with High Stability and Retained NTS1 Receptor Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategic Single-Residue Substitution in the Antimicrobial Peptide Esc(1–21) Confers Activity against Staphylococcus aureus, Including Drug-Resistant and Biofilm Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Protection Strategies: Boc-Sar-OH vs. Alternatives
In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is fundamental to achieving high-purity products. For the incorporation of N-methylated amino acids, such as sarcosine (B1681465) (Sar), which are known to enhance metabolic stability and conformational rigidity of peptides, the choice of an appropriate orthogonal protection strategy is critical. This guide provides an objective comparison between the use of tert-butyloxycarbonyl (Boc) protected sarcosine (Boc-Sar-OH) and its primary alternative, 9-fluorenylmethyloxycarbonyl (Fmoc) protected sarcosine (Fmoc-Sar-OH), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Principle of Orthogonal Protection in Peptide Synthesis
Orthogonal protection is a strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[1] In solid-phase peptide synthesis (SPPS), this allows for the selective deprotection of the N-terminal amino group for chain elongation, while the side-chain protecting groups remain intact until the final cleavage step. The two most dominant strategies in SPPS are the Boc/Bzl and the Fmoc/tBu approaches.[2]
-
Boc/Bzl Strategy: Utilizes the acid-labile Boc group for Nα-protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl groups require a strong acid such as hydrofluoric acid (HF) for cleavage.[2]
-
Fmoc/tBu Strategy: Employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is cleaved by a base, typically piperidine (B6355638), while the tBu groups are removed with TFA.[2]
Head-to-Head Comparison: this compound vs. Fmoc-Sar-OH
The selection between this compound and Fmoc-Sar-OH is dictated by the overall synthetic strategy, the nature of the peptide sequence, and considerations of cost and scalability.
| Feature | This compound | Fmoc-Sar-OH |
| Nα-Protection Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., TFA, HCl)[3] | Base (e.g., 20% piperidine in DMF)[4] |
| Orthogonality | Paired with base-labile or hydrogenolysis-labile side-chain protecting groups. | Paired with acid-labile (tBu-based) side-chain protecting groups.[] |
| Reaction Conditions | Harsher, requires strong acids for deprotection.[] | Milder, uses a weak base for deprotection.[4] |
| Compatibility | Suitable for peptides with base-sensitive modifications.[1] | Ideal for peptides with acid-sensitive moieties.[1][4] |
| Cost | Boc-protected amino acids are generally less expensive.[] | Can be more cost-effective in the overall process due to recyclable reagents and shorter reaction times.[] |
| Scalability | Well-established for large-scale production with extensive process validation data.[] | Better suited for automated cGMP manufacturing due to milder conditions and easier monitoring.[] |
| Common Side Reactions | Alkylation of sensitive residues by the t-butyl cation during deprotection.[3] | Aspartimide formation, diketopiperazine formation, especially in sequences with specific amino acid pairs. |
Experimental Protocols
Protocol 1: Incorporation of this compound in Boc-SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
1. Resin Preparation:
-
Start with the peptide-resin that has a free N-terminal amine.
-
Wash the resin thoroughly with Dichloromethane (DCM).
2. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[6]
-
Drain the solution and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[6]
-
Wash the resin with DCM, followed by isopropanol (B130326) (IPA), and then DCM again.
3. Neutralization:
-
Neutralize the resin by washing with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes.
-
Wash the resin again with DCM to remove excess base.
4. Coupling of this compound:
-
Activation Mixture: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) in N,N-Dimethylformamide (DMF). Add DIEA (2-4 equivalents).
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using the ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF, followed by DCM.
5. Final Cleavage and Deprotection:
-
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid like anhydrous HF.[7]
-
A cleavage cocktail containing scavengers (e.g., anisole, thioanisole) is used to prevent side reactions.[8]
Protocol 2: Incorporation of Fmoc-Sar-OH in Fmoc-SPPS
This protocol describes the manual coupling of Fmoc-Sar-OH in an Fmoc-based solid-phase peptide synthesis.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide, Wang) in DMF for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes at room temperature.
-
Drain the solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).
3. Fmoc-Sar-OH Activation and Coupling:
-
Activation Mixture: In a separate vial, dissolve Fmoc-Sar-OH (3-5 equivalents) and a coupling reagent such as HBTU (3-5 equivalents) in a minimal amount of DMF. Add DIEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
4. Final Cleavage and Deprotection:
-
Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), for 2-4 hours at room temperature.
-
The cleaved peptide is then precipitated with cold diethyl ether.
Data on Deprotection and Potential Side Reactions
Comparison of Deprotection Reagents for Boc Group
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) | 4M in Dioxane or other organic solvents[3] |
| Reaction Time | Generally fast (30 minutes to a few hours)[3] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[3] |
| Yield | Typically high to quantitative. | Typically high to quantitative. |
| Product Purity | Generally high, but the resulting TFA salt can be oily.[3] | Often high, with the hydrochloride salt frequently being a crystalline solid.[3] |
| Side Reactions | The intermediate t-butyl cation can lead to alkylation of nucleophilic residues (e.g., tryptophan, methionine). Scavengers are often used to prevent this.[3] | Similar potential for t-butyl cation side reactions. |
Visualization of Orthogonal Protection Strategies
Caption: Workflow for a single coupling cycle using this compound in SPPS.
Caption: Workflow for a single coupling cycle using Fmoc-Sar-OH in SPPS.
Conclusion
The choice between this compound and Fmoc-Sar-OH for the incorporation of sarcosine into a peptide sequence is a critical decision that impacts the overall synthetic strategy. The Boc-based approach, while utilizing harsher deprotection conditions, is well-established for large-scale synthesis and can be advantageous for peptides containing base-sensitive functionalities.[1][] Conversely, the Fmoc-based strategy offers milder deprotection conditions, making it highly compatible with acid-sensitive peptides and automated synthesis platforms.[4][] A thorough understanding of the principles of orthogonal protection, coupled with the specific requirements of the target peptide, will guide the researcher in selecting the most appropriate and efficient synthetic route.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chempep.com [chempep.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Evaluating the Impact of Boc-Sar-OH on Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing peptide therapeutics is a critical endeavor. Native peptides often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic efficacy. N-methylation, the process of substituting the amide proton of a peptide backbone with a methyl group, is a powerful strategy to overcome these limitations.[1][2] Boc-Sar-OH (Boc-sarcosine or Boc-N-methylglycine) is a fundamental building block used to introduce the simplest N-methylated amino acid, sarcosine (B1681465), into a peptide sequence.[3][4] This modification eliminates a hydrogen bond donor and introduces steric constraints that can profoundly influence the peptide's conformation, stability, and biological activity.[1][5]
This guide provides an objective comparison of peptides modified with sarcosine versus their unmodified counterparts, supported by established experimental methodologies and illustrative data.
Core Impact of Sarcosine (N-Methylglycine) Incorporation
The introduction of a methyl group on the amide nitrogen via this compound induces several critical changes to the peptide backbone:
-
Loss of Hydrogen Bond Donor: The amide proton, crucial for forming stabilizing hydrogen bonds in secondary structures like α-helices and β-sheets, is replaced by a methyl group. This disrupts local secondary structure formation.[2]
-
Steric Hindrance: The methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, reducing the overall conformational flexibility of the peptide.[1] This can "lock" the peptide into a more bioactive conformation.
-
Cis/Trans Isomerism: N-methylation lowers the energy barrier for the isomerization of the peptide bond, increasing the probability of finding the bond in the cis conformation, a feature often found in turns and specific receptor-binding motifs.[1]
Comparative Data Analysis
The incorporation of sarcosine can lead to significant, quantifiable changes in a peptide's physicochemical and biological properties. The following table summarizes typical experimental outcomes when a standard peptide is compared with its sarcosine-modified analogue.
| Parameter | Parent Peptide (e.g., -Gly-) | Sarcosine-Modified Peptide (e.g., -Sar-) | Rationale for Change |
| Secondary Structure | |||
| α-Helical Content (%) | 25% | 10% | Disruption of backbone N-H···O=C hydrogen bonds required for helix formation. |
| β-Sheet Content (%) | 40% | 15% | Loss of inter-strand hydrogen bonding capability prevents sheet formation. |
| Random Coil / Turn (%) | 35% | 75% | Increased flexibility in some regions and propensity for turn structures. |
| Pharmacokinetic Properties | |||
| Proteolytic Stability (t½ in plasma) | 5 minutes | > 60 minutes | The N-methyl group provides steric hindrance, preventing protease recognition and cleavage.[2] |
| Functional Activity | |||
| Receptor Binding Affinity (Kd) | 100 nM | 20 nM | Conformational constraint can pre-organize the peptide into its bioactive shape, reducing the entropic penalty of binding.[1] |
Note: The data presented is illustrative and represents typical effects observed upon N-methylation. Actual results are sequence-dependent.
Experimental Protocols
To quantitatively evaluate the impact of this compound incorporation, a series of biophysical and biochemical assays are employed.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a rapid, non-destructive technique used to assess the overall secondary structure content of peptides in solution.[6][7][8]
Protocol:
-
Sample Preparation: Dissolve the lyophilized parent and sarcosine-modified peptides in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be free of absorbing impurities in the far-UV region.[8]
-
Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes. Set the wavelength range to 190-250 nm for far-UV analysis.
-
Data Acquisition:
-
Record a baseline spectrum using the buffer alone in a 1 mm path-length quartz cuvette.
-
Record the spectrum for each peptide sample under the same conditions.
-
Typically, 3-5 scans are averaged for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, path length, and number of amino acid residues.
-
Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil structures based on the MRE spectrum.[6] α-helices show characteristic negative bands around 208 and 222 nm, while β-sheets have a negative band around 215 nm.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure
NMR provides atomic-level insights into the three-dimensional structure and dynamics of peptides in solution, making it the gold standard for detailed conformational analysis.[9][10][11]
Protocol:
-
Sample Preparation: Dissolve the peptide to a concentration of 0.5-1.0 mM in a buffered solution (e.g., PBS, pH 7.0) prepared with 90% H₂O / 10% D₂O.[11]
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space distance constraints between protons that are close (< 5 Å), which is essential for determining the 3D fold.[1][12]
-
HSQC (Heteronuclear Single Quantum Coherence): If using ¹⁵N/¹³C labeled samples, this correlates backbone amide protons and nitrogens.
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton signals to specific amino acids in the peptide sequence.
-
Structural Calculation: Use the distance constraints derived from NOESY peak intensities as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
Conformational Analysis: Analyze the resulting ensemble of structures to determine the backbone dihedral angles (Φ, Ψ), identify the presence of cis-peptide bonds (characterized by a strong NOE between adjacent Cα protons), and define the overall fold.
-
Proteolytic Stability Assay
This assay measures the peptide's resistance to degradation by proteases, a key indicator of its potential in vivo half-life.
Protocol:
-
Reaction Setup:
-
Prepare a solution of the peptide (parent or modified) at a final concentration of 100 µM in an appropriate assay buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare a stock solution of a relevant protease (e.g., trypsin, chymotrypsin, or human plasma).
-
-
Incubation:
-
Initiate the reaction by adding the protease to the peptide solution (e.g., at a 1:100 enzyme:substrate ratio).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of a stopping solution (e.g., 10% trifluoroacetic acid, TFA).
-
-
Analysis:
-
Analyze the quenched samples by reverse-phase HPLC (RP-HPLC).
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Plot the percentage of remaining peptide against time and fit the data to a first-order exponential decay curve to calculate the half-life (t½).
-
Visualizing Workflows and Pathways
Incorporating N-methylated amino acids like sarcosine can alter a peptide's conformation to favor a state that is optimal for receptor binding, thereby enhancing its biological signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. This compound, 13734-36-6, Unusual Amino Acids, P3 BioSystems [p3bio.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 10. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. youtube.com [youtube.com]
Performance of Boc-Sar-OH in Different SPPS Resins: A Comparative Guide
For researchers engaged in solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the final peptide's yield and purity. This is particularly true when incorporating N-methylated amino acids like sarcosine (B1681465) (Sar), where steric hindrance can impede coupling efficiency. This guide provides a comparative analysis of the performance of Boc-Sar-OH on two common resins used in Boc-SPPS: Merrifield and PAM resins.
Data Presentation: Resin Characteristics and Performance Summary
While direct head-to-head quantitative data for this compound on different resins is sparse in publicly available literature, a qualitative and inferred comparison can be made based on the known properties of the resins and the challenges associated with coupling N-methylated amino acids.
| Feature | Merrifield Resin | PAM (Phenylacetamidomethyl) Resin |
| Resin Type | Chloromethylated polystyrene-divinylbenzene | Hydroxymethylphenylacetamidomethyl-functionalized polystyrene |
| Linker Stability to TFA | Moderately stable; some peptide loss can occur with repeated TFA treatments during Boc deprotection.[1] | Higher stability to TFA compared to Merrifield resin, minimizing peptide loss during synthesis.[1][2] |
| Cleavage Conditions | Strong acids like HF are required for final cleavage.[2] | Requires strong acids like HF for final cleavage.[1][2] |
| Expected Yield | Potentially lower due to linker instability with prolonged synthesis of long peptides.[1] | Generally higher, especially for longer peptides, due to enhanced linker stability.[2] |
| Purity Profile | Prone to deletion sequences if coupling is incomplete due to steric hindrance of this compound. | Similar susceptibility to deletion sequences; however, lower peptide loss can simplify purification. |
| Best Suited For | Shorter peptides where the number of TFA deprotection steps is limited. | Longer peptides requiring numerous deprotection cycles.[2] |
Experimental Protocols
General Boc-SPPS Cycle
A typical cycle in Boc-SPPS involves the deprotection of the N-terminal Boc group, neutralization, and subsequent coupling of the next Boc-protected amino acid.
1. Resin Swelling and Preparation:
-
Swell the Merrifield or PAM resin in dichloromethane (B109758) (DCM) for at least 30 minutes in an SPPS reaction vessel.[3]
-
Drain the DCM.[3]
2. Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes (pre-wash).[4]
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[4]
-
Wash the resin sequentially with DCM (3x), isopropanol (B130326) (IPA) (2x), and DCM (3x) to remove residual TFA.[4]
3. Neutralization:
-
To deprotonate the N-terminal ammonium (B1175870) salt to a free amine, add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.[3]
-
Agitate for 2 minutes and drain. Repeat the neutralization step.[3]
-
Wash the resin thoroughly with DCM (3-5 times).[3]
4. Coupling of this compound (or other Boc-amino acids):
-
Proceed with the specific coupling protocol for this compound as detailed below.
5. Monitoring Coupling Completion:
-
The Kaiser (ninhydrin) test can be used to detect the presence of free primary amines. However, for the coupling of an amino acid to the secondary amine of sarcosine, the Kaiser test will be negative. Alternative tests like the chloranil (B122849) test can be used to detect secondary amines.
Specific Protocol for this compound Coupling
Due to the steric hindrance of the N-methyl group in sarcosine, standard coupling protocols may result in low efficiency. The use of more potent coupling reagents is recommended.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound (3-4 equivalents)
-
HATU (3-4 equivalents)
-
HOAt (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Pre-activation: In a separate vial, dissolve this compound, HATU, and HOAt in DMF or NMP.[5]
-
Add DIEA to the solution and allow it to pre-activate for 2-5 minutes.[5]
-
Coupling: Add the pre-activated this compound solution to the resin.[5]
-
Agitate the mixture for an extended period, typically 2-4 hours, to ensure maximum coupling efficiency.[5]
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[4]
Mandatory Visualization
Boc-SPPS Workflow Diagram
The following diagram illustrates the key steps in a single cycle of Boc-based solid-phase peptide synthesis.
References
A Comprehensive Guide to Boc-Sar-OH: Applications and Limitations in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of N-tert-butoxycarbonyl-sarcosine (Boc-Sar-OH), a key building block in peptide synthesis for introducing N-methylated glycine (B1666218) residues. We will explore its applications in enhancing the therapeutic potential of peptides, objectively evaluate its limitations, and compare its performance with relevant alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and N-Methylation
This compound is a derivative of sarcosine (B1681465) (N-methylglycine) where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The incorporation of N-methylated amino acids like sarcosine into peptide chains is a widely used strategy in medicinal chemistry to improve the pharmacokinetic properties of peptide-based therapeutics. N-methylation can enhance metabolic stability by protecting the amide bond from enzymatic degradation, increase cell permeability by reducing the number of hydrogen bond donors, and modulate the peptide's conformation to improve receptor binding affinity and selectivity.
Applications of this compound
The primary application of this compound is in solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl protection strategy. It serves as a standard building block for the introduction of sarcosine residues into peptide sequences.
Key Applications Include:
-
Development of Peptidomimetics: By incorporating this compound, researchers can create peptides with longer half-lives, making them more suitable as drug candidates.
-
Enhancing Metabolic Stability: The N-methyl group on the sarcosine residue provides steric hindrance, making the adjacent peptide bond more resistant to cleavage by proteases.
-
Improving Cell Permeability: The reduction of hydrogen bond donors upon N-methylation can lead to increased lipophilicity and improved membrane permeability of the peptide.
-
Synthesis of Biologically Active Peptides: Sarcosine-containing peptides have shown a range of biological activities, including antimicrobial and anticancer properties. For example, modifications with sarcosine have been used to increase the stability of antimicrobial peptides.[1] It is also a precursor in the synthesis of creatine (B1669601), a vital molecule in cellular energy metabolism.[2][3][4]
Limitations and Challenges
Despite its advantages, the use of this compound in peptide synthesis presents several challenges:
-
Steric Hindrance: The N-methyl group of sarcosine creates steric hindrance, which can significantly slow down the kinetics of the coupling reaction. This can lead to incomplete acylation and the formation of deletion sequences, ultimately reducing the overall yield and purity of the target peptide.
-
Requirement for Potent Coupling Reagents: To overcome the steric hindrance and achieve efficient coupling, more reactive and often more expensive coupling reagents are required. Standard carbodiimide-based reagents like DCC or DIC may prove insufficient, necessitating the use of uronium/aminium or phosphonium (B103445) salt-based reagents such as HATU, HBTU, HCTU, or PyBOP.
-
Diketopiperazine (DKP) Formation: Peptides containing N-methylated amino acids, particularly at the C-terminus or adjacent to proline, are highly susceptible to intramolecular cyclization to form diketopiperazines.[5][6][7] This side reaction leads to the cleavage of the dipeptide from the resin and terminates the peptide chain elongation, significantly reducing the yield.
-
Harsh Cleavage Conditions: The Boc-SPPS strategy requires the use of strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. These reagents are hazardous and require specialized equipment.
Performance Comparison: this compound vs. Alternatives
The primary alternative to this compound is Fmoc-Sar-OH, which is used in the milder Fmoc-SPPS strategy. The choice between these two protected forms of sarcosine depends on the specific requirements of the peptide being synthesized.
| Feature | This compound (Boc-SPPS) | Fmoc-Sar-OH (Fmoc-SPPS) |
| Deprotection Condition | Strongly acidic (e.g., 50% TFA in DCM) | Mildly basic (e.g., 20% piperidine (B6355638) in DMF) |
| Cleavage from Resin | Harsh (e.g., HF, TFMSA) | Mildly acidic (e.g., TFA) |
| Compatibility | Good for hydrophobic and aggregation-prone sequences | Broadly compatible, but can be challenging for some "difficult" sequences |
| Side Reactions | Less prone to aspartimide formation | Prone to aspartimide formation at Asp-Xxx sequences |
| Cost | Boc-amino acids are generally less expensive | Fmoc-amino acids can be more expensive |
Coupling Efficiency Comparison of Reagents for Sterically Hindered Amino Acids
While direct quantitative data for this compound coupling yields with various reagents is sparse in the literature, the following table provides a representative comparison of coupling reagent performance for sterically hindered amino acids, which serves as a useful proxy.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Notes |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Highly efficient for hindered couplings with rapid reaction times.[8][9] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | A more cost-effective alternative to HATU with comparable high reactivity. |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | A reliable and widely used reagent, though slightly less reactive than HATU. |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | Effective for hindered couplings, but may require longer reaction times. |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | 95-98 | Low to Moderate | A cost-effective option, but often less efficient for sterically demanding couplings. |
Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes for sterically hindered amino acids and may not directly reflect the performance of this compound. Actual results will vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard procedures for the Boc-protection of amino acids.
Materials:
-
Sarcosine (N-methylglycine)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve sarcosine in a mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of NaOH.
-
Add a solution of (Boc)₂O in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain this compound as a white solid.
Boc-SPPS Coupling of this compound using HATU
This protocol outlines a general procedure for the efficient coupling of the sterically hindered this compound in solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Ninhydrin (B49086) test solutions
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20 minutes.
-
Wash the resin thoroughly with DCM, isopropanol, and then DMF.
-
-
Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash the resin with DMF.
-
Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF and DCM.
Visualizations
Caption: General workflow for a single coupling cycle of this compound in Boc-SPPS.
Caption: Advantages and disadvantages of using this compound in peptide synthesis.
Caption: Proposed mechanisms of action for sarcosine-containing antimicrobial peptides.
References
- 1. WO2014097335A1 - A method of synthesizing creatine derivatives - Google Patents [patents.google.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ERIC - EJ820307 - Creatine Synthesis: An Undergraduate Organic Chemistry Laboratory Experiment, Journal of Chemical Education, 2006-Nov [eric.ed.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Boc vs. Fmoc Solid-Phase Peptide Synthesis for Difficult Sequences
For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of their work. The choice between the two most prominent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical decision that can significantly impact the yield, purity, and ultimate success of synthesizing a target peptide. This is particularly true when dealing with "difficult sequences" that are prone to aggregation, side reactions, or racemization.
This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies, with a special focus on their performance in synthesizing these challenging peptides.
General Comparison of Boc and Fmoc SPPS Strategies
The fundamental difference between the two strategies lies in the protecting group for the α-amino group of the amino acids and the conditions required for its removal. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a weak base like piperidine (B6355638).[1] This dictates the choice of side-chain protecting groups and the final cleavage conditions, creating two distinct orthogonal approaches.[1][2]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | Strong acid (e.g., 50% TFA in DCM)[1] | Mild base (e.g., 20% piperidine in DMF)[1] |
| Side-Chain Protection | Acid-labile (benzyl-based, cleaved by HF)[1] | Acid-labile (e.g., tBu, Trt)[1] |
| Final Cleavage | Very strong acid (e.g., HF, TFMSA)[1] | Strong acid (e.g., TFA)[1] |
| Orthogonality | Partial, relies on graded acid lability[1] | High degree of orthogonality[1][3] |
| Automation Friendliness | Less common in modern synthesizers | Highly amenable to automation[4] |
| Safety | Requires handling of highly corrosive HF[4] | Generally safer, avoids HF[4] |
| Cost | Boc-amino acids are generally less expensive[4] | Fmoc-amino acids can be more expensive[4] |
Performance in Difficult Sequences: Case Studies
The true test of a synthesis strategy comes with sequences that are inherently difficult to synthesize. Here, we delve into specific case studies.
Aggregation-Prone Sequences (e.g., Amyloid Beta Peptides)
Peptide aggregation on the solid support is a major obstacle, leading to incomplete coupling and deprotection steps, resulting in low yields and truncated sequences. This is particularly common with hydrophobic peptides.
The Boc strategy often demonstrates an advantage for hydrophobic and aggregation-prone sequences .[5][6] The repetitive acidic deprotection steps protonate the N-terminus of the growing peptide chain. This resulting positive charge disrupts the intermolecular hydrogen bonding that leads to the formation of secondary structures like β-sheets, thereby improving solvation and accessibility for the next coupling step.[1][5] In contrast, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can facilitate aggregation.[5]
Case Study: Amyloid Beta (Aβ) Peptide
The synthesis of the Aβ(1-42) peptide is notoriously difficult due to its high propensity for aggregation. While direct side-by-side comparisons in a single study are scarce, data from various sources highlight the challenges with the standard Fmoc approach and the potential of the Boc strategy.
One study synthesizing a hydrophobic transmembrane peptide fragment reported no product with Fmoc-based SPPS, while the Boc-based strategy yielded 12% of the product after optimization.[7]
| Strategy & Conditions | Crude Yield | Crude Purity | Reference |
| Fmoc/tBu SPPS (Standard) | 33% | Not Reported | [4] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | Not Reported | [4] |
| Fmoc/tBu SPPS with Microwave Assistance | 87% | 67% | [4][8] |
Note: While quantitative data for a standard Boc synthesis of Aβ(1-42) is not available in a directly comparable format, it is widely acknowledged that for such "difficult sequences," Boc chemistry can offer advantages in yield and purity due to the aggregation-disrupting nature of its deprotection step.[4][6]
Sequences Prone to Aspartimide Formation
Aspartimide formation is a significant side reaction in Fmoc-SPPS , particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1] The basic conditions of Fmoc deprotection can trigger the cyclization of the aspartic acid side chain, leading to impurities that are often difficult to separate from the final product.[1] The Boc strategy, which avoids the use of a strong base for deprotection, is inherently less prone to this side reaction .[1]
To mitigate this in Fmoc-SPPS, modified aspartic acid derivatives with alternative side-chain protecting groups, such as Fmoc-Asp(OBno)-OH, have been developed and shown to significantly reduce aspartimide formation.[9]
| Aspartic Acid Derivative | Aspartimide-related Impurities |
| Fmoc-Asp(OtBu)-OH (Standard) | Significant |
| Fmoc-Asp(OBno)-OH | Almost undetectable |
Data adapted from a study on the synthesis of Scorpion toxin II peptide, which contains a challenging Asp-Gly sequence.[9]
Sequences with Racemization-Prone Residues
Racemization, the loss of stereochemical integrity at the α-carbon, is a concern for all amino acids but is particularly problematic for histidine and cysteine.[1] While the acidic deprotection in the Boc strategy can sometimes be advantageous, the choice of side-chain protecting group and coupling reagents plays a more critical role in controlling racemization in both strategies.[1]
For histidine, racemization is often caused by the imidazole (B134444) π-nitrogen acting as an internal base, promoting the enolization of the activated amino acid.[10] Therefore, protecting the π-nitrogen is an effective strategy to preserve chiral integrity.[10] In Fmoc-SPPS, the use of Fmoc-His(Boc)-OH has been shown to be superior to the more traditional Fmoc-His(Trt)-OH in suppressing racemization, especially at elevated temperatures used in microwave-assisted synthesis.[11]
Comparative Racemization of Histidine Derivatives in Fmoc-SPPS
| Histidine Derivative | Synthesis Conditions | D-Isomer Formation (%) | Reference |
| Fmoc-His(Trt)-OH | 50°C, 10 min coupling | 6.8 | [11] |
| Fmoc-His(Boc)-OH | 50°C, 10 min coupling | 0.18 | [11] |
| Fmoc-His(Trt)-OH | 90°C, 2 min coupling | >50 | [11] |
| Fmoc-His(Boc)-OH | 90°C, 2 min coupling | 0.4 | [11] |
Experimental Protocols
Detailed methodologies for the key steps in both Boc and Fmoc SPPS are provided below. These are generalized protocols and may require optimization based on the specific peptide sequence and available equipment.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 1-2 hours.
-
Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in DMF/DCM.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
-
Deprotection of the Boc Group:
-
Wash the resin with DCM.
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the N-terminal amine with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF.
-
Wash the resin with DCM.
-
For difficult sequences, in situ neutralization is recommended, where the neutralization and coupling steps are combined to minimize aggregation.[6]
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Repeat and Final Cleavage:
-
Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the sequence.
-
After the final coupling, treat the peptide-resin with anhydrous hydrogen fluoride (B91410) (HF) with scavengers (e.g., anisole) at 0°C for 1-2 hours in a specialized HF apparatus.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Preparation and First Amino Acid Loading:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
-
Load the first Fmoc-protected amino acid onto the resin using standard procedures.
-
-
Deprotection of the Fmoc Group:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF. Add DIEA to the solution.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a ninhydrin test.
-
Wash the resin with DMF.
-
-
Repeat and Final Cleavage:
-
Repeat the deprotection and coupling cycle for each amino acid.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), for 2-4 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide with cold diethyl ether.
-
Visualizing the Workflows and Decision Making
To better understand the cyclical nature of these strategies and to aid in the selection process, the following diagrams illustrate the workflows and a logical decision-making path.
Caption: The cyclical workflow of Boc solid-phase peptide synthesis.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Caption: Decision flowchart for selecting between Boc and Fmoc strategies.
Conclusion
The choice between Boc and Fmoc SPPS is not a one-size-fits-all decision. For routine synthesis of non-problematic peptides, the milder conditions and ease of automation make the Fmoc strategy the preferred choice for many laboratories.[1] However, for specific challenging sequences, the Boc strategy offers distinct advantages. Its ability to mitigate aggregation in hydrophobic peptides and its inherent resistance to aspartimide formation make it a powerful tool in the peptide chemist's arsenal.[1][5] Ultimately, a thorough understanding of the peptide sequence's characteristics, potential side reactions, and the strengths and weaknesses of each synthetic strategy is paramount to success.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-Sar-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is fundamental to ensuring laboratory safety and environmental stewardship. This document provides essential, step-by-step guidance for the proper disposal of Boc-Sar-OH (N-tert-Butoxycarbonyl-sarcosine), a common reagent in peptide synthesis. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is foundational to its safe handling and disposal.
| Property | Value |
| CAS Number | 13734-36-6[1] |
| Molecular Formula | C₈H₁₅NO₄[2] |
| Molecular Weight | 189.21 g/mol [1][2] |
| Appearance | White to off-white solid or crystalline powder[3][4] |
| Melting Point | 88-90 °C[1][4] |
| Solubility | Soluble in DMSO (200 mg/mL)[3] |
| Storage Temperature | 2-8°C[1] |
| Storage Class | 11 - Combustible Solids[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.
1. Waste Identification and Segregation:
-
All unused or excess this compound, as well as any materials contaminated with it (e.g., weighing paper, gloves, spatulas), must be treated as chemical waste.
-
Segregate this compound waste from other waste streams to prevent inadvertent chemical reactions.
2. Containerization:
-
Solid Waste: Collect all solid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.
3. Labeling:
-
The waste container must be clearly labeled with the full chemical name, "this compound," and any other identifiers required by your institution.
-
Indicate that it is "Hazardous Chemical Waste" and include any relevant hazard symbols.
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste.
-
Ensure the storage area is away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide an accurate description of the waste, including its composition and quantity.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-Sar-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Boc-Sar-OH (N-(tert-Butoxycarbonyl)-N-methylglycine), a key building block in peptide synthesis. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, which is a combustible solid, appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1] The following table summarizes the recommended PPE and safety measures.
| Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact and potential irritation. The choice of glove should be based on the specific solvent being used. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the powder outside of a ventilated enclosure. | To avoid inhalation of dust particles which may cause respiratory tract irritation. |
| Body Protection | A laboratory coat should be worn to prevent contamination of personal clothing. | To provide a barrier against spills and splashes. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion. |
| Engineering Controls | All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood or a powder weighing station. | To minimize the risk of inhalation and contain any potential spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to managing this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
